molecular formula C9H11BN2O2 B1386928 1,5-Dimethyl-1H-indazole-4-boronic acid CAS No. 1262512-81-1

1,5-Dimethyl-1H-indazole-4-boronic acid

Cat. No.: B1386928
CAS No.: 1262512-81-1
M. Wt: 190.01 g/mol
InChI Key: HXZJNUVDIOSKNT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indazole-4-boronic acid (CAS 1262512-81-1) is an organoboron compound with the molecular formula C9H11BN2O2 and a molecular weight of 190.01 g/mol . This high-purity boronic acid derivative serves as a valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing biaryl and heterobiaryl structures, which are core scaffolds in many pharmaceuticals and agrochemicals. The compound requires specific handling and storage conditions to maintain its stability and reactivity; it should be stored in an inert atmosphere, preferably in a freezer under -20°C . Intended for research and development purposes only, this chemical is not for diagnostic, therapeutic, or consumer use. Researchers can utilize this compound in the exploration of new chemical entities, material science, and the development of novel active compounds. For a complete list of safety and handling information, including hazard statements, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

(1,5-dimethylindazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-4-8-7(5-11-12(8)2)9(6)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZJNUVDIOSKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1,5-Dimethyl-1H-indazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. The indazole core is a privileged scaffold in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 4-position opens avenues for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This document details a robust synthetic pathway, starting from commercially available precursors, and outlines the critical analytical techniques for unambiguous structural characterization. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide is intended to empower researchers to confidently synthesize and characterize this versatile chemical entity.

Introduction: The Significance of Indazole Boronic Acids

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural basis for a wide range of therapeutic agents with activities including anti-cancer, anti-inflammatory, and antiviral properties. The fusion of a benzene and a pyrazole ring bestows upon the indazole nucleus a unique electronic and steric profile, making it an attractive pharmacophore. The introduction of a boronic acid group onto the indazole scaffold significantly enhances its synthetic utility. Boronic acids are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are a powerful tool for the formation of carbon-carbon bonds.[1] this compound, with its specific substitution pattern, offers a unique trajectory for molecular elaboration, making it a molecule of high interest for the synthesis of novel chemical entities with tailored properties.

Synthetic Strategy and Protocols

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the formation of a suitable halogenated indazole precursor, followed by a halogen-metal exchange and subsequent borylation. This strategy provides a reliable and scalable route to the target compound.

Synthesis of the Precursor: 4-Bromo-1,5-dimethyl-1H-indazole

The synthesis of the key precursor, 4-bromo-1,5-dimethyl-1H-indazole, can be achieved from 4-bromo-5-methyl-1H-indazole. A general method for the N-methylation of indazoles involves the use of a methylating agent in the presence of a base.[2]

Experimental Protocol: Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole

  • Reaction Setup: To a solution of 4-bromo-5-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Methylation: Stir the suspension at room temperature for 30 minutes. Subsequently, add iodomethane (CH₃I, 1.2-1.5 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-1,5-dimethyl-1H-indazole.

Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the indazole and the base, promoting the deprotonation of the indazole nitrogen. Potassium carbonate is a mild and effective base for this transformation. Iodomethane is a highly reactive methylating agent. It is important to note that N-methylation of indazoles can lead to a mixture of N1 and N2 isomers.[2][3] The separation of these isomers is typically achieved by column chromatography, and their structural assignment is confirmed by spectroscopic methods as detailed in the characterization section.

Synthesis of this compound via Lithiation-Borylation

The conversion of the aryl bromide to the corresponding boronic acid is a pivotal step. A common and effective method is the lithiation-borylation sequence. This involves a halogen-metal exchange using an organolithium reagent at low temperature, followed by quenching the resulting aryllithium species with a borate ester.[4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-1,5-dimethyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi, 1.1-1.2 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.5-2.0 eq.) dropwise, again ensuring the temperature remains at -78 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

Causality: The use of extremely low temperatures (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. THF is a suitable solvent as it is aprotic and can solvate the organolithium species. Triisopropyl borate is a common electrophile for this transformation. Acidic work-up is necessary to hydrolyze the boronate ester intermediate to the desired boronic acid.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Bromo-5-methyl-1H-indazole Precursor 4-Bromo-1,5-dimethyl-1H-indazole Start->Precursor  CH3I, K2CO3  DMF Target This compound Precursor->Target  1. n-BuLi, THF, -78°C  2. B(O-iPr)3  3. H3O+

Caption: Synthetic route to this compound.

Structural Characterization

Unambiguous structural characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the presence of the boronic acid moiety.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the hydroxyl protons of the boronic acid. The chemical shifts of the aromatic protons will be indicative of their positions on the indazole ring. The N-methyl group is typically observed as a singlet around 3.8-4.2 ppm, while the C5-methyl group will appear as a singlet in the aromatic region, likely around 2.4-2.6 ppm. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the boron atom (C4) will exhibit a characteristic broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts of the methyl carbons and the aromatic carbons will further corroborate the proposed structure. For comparison, the ¹³C NMR chemical shifts of substituted indazoles have been extensively reported.[3][5]

Expected ¹H and ¹³C NMR Data (Predicted)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N1-CH₃~4.0 (s, 3H)~35
C5-CH₃~2.5 (s, 3H)~20
Aromatic-H7.0 - 8.0 (m)110 - 145
C4-B-Broad signal
B(OH)₂Broad, variable-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the molecular ion, which should match the calculated molecular formula of C₉H₁₁BN₂O₂.

  • Electrospray Ionization (ESI-MS) : ESI-MS is a soft ionization technique that typically shows the protonated molecule [M+H]⁺ or other adducts. A challenge in the mass spectrometry of boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration, which can complicate the spectra.[6][7] Derivatization to the corresponding pinacol ester can sometimes simplify analysis.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals can be challenging, the resulting data would confirm the connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid and indazole nitrogen atoms. In the absence of a specific crystal structure for the title compound, analysis of related indazole and boronic acid structures can provide insights into expected packing and hydrogen bonding motifs.[8][9]

Crystallography Workflow Diagram

XRayWorkflow Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Analysis Structural Analysis StructureSolution->Analysis

Caption: General workflow for X-ray crystallographic analysis.

Conclusion

This technical guide has detailed a reliable synthetic route for the preparation of this compound and outlined the essential analytical methods for its comprehensive structural characterization. The provided protocols and the underlying scientific rationale are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic placement of the boronic acid functionality on the privileged indazole scaffold makes this compound a highly valuable building block for the creation of novel and complex molecules with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1,5-Dimethyl-1H-indazole-4-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Dimethyl-1H-indazole-4-boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, established synthetic routes, and its significant role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in drug discovery and development.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1262512-81-1[1]

  • Molecular Formula: C9H11BN2O2[1]

PropertyValueSource
CAS Number 1262512-81-1BLDpharm[1]
Molecular Formula C9H11BN2O2BLDpharm[1]
Molecular Weight 190.01Calculated
Canonical SMILES CN1N=C(C)C2=C1C=CC=C2B(O)ON/A

Introduction to Indazole Boronic Acids in Medicinal Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a common feature in a multitude of biologically active compounds. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive pharmacophore for designing ligands that target a wide range of biological targets. The introduction of a boronic acid moiety at the 4-position of the 1,5-dimethyl-1H-indazole core further enhances its utility, primarily as a versatile intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds and the synthesis of complex molecular architectures.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step sequence starting from a readily available indazole precursor. A general and robust method involves the ortho-lithiation of a protected 1,5-dimethyl-1H-indazole followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

Illustrative Synthetic Pathway

Synthesis_Pathway A 1,5-Dimethyl-1H-indazole B Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) A->B Reagents C Lithium Intermediate B->C Forms D Quenching with Trialkyl Borate (e.g., B(OiPr)3) C->D Reacts with E Boronate Ester Intermediate D->E Forms F Acidic Hydrolysis (e.g., HCl) E->F Undergoes G This compound F->G Yields

Caption: Generalized synthetic workflow for the preparation of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

  • 1,5-Dimethyl-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of 1,5-Dimethyl-1H-indazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the cooled solution, and the reaction mixture is stirred at this temperature for 1-2 hours to facilitate the formation of the lithiated intermediate.

  • Triisopropyl borate is then added dropwise to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific scale and laboratory setup.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The this compound is a valuable building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indazole core can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. The boronic acid functionality allows for the facile introduction of various substituents at the 4-position through Suzuki-Miyaura coupling, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Suzuki-Miyaura Coupling in Drug Discovery

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Cross-Coupling Reaction A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K2CO3) D->F E Solvent (e.g., Toluene/Water, Dioxane/Water) E->F G Coupled Product (1,5-Dimethyl-4-aryl-1H-indazole) F->G H Purification and Characterization G->H I Biological Screening H->I

Caption: A typical workflow illustrating the use of this compound in Suzuki-Miyaura coupling for the synthesis of potential drug candidates.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its straightforward synthesis and its utility in robust cross-coupling reactions make it an important tool in the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. This guide has provided a foundational understanding of its properties, synthesis, and applications, and it is hoped that this information will be a valuable resource for the drug discovery community.

References

An In-depth Technical Guide to the Solubility and Stability of 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib.[1] When functionalized with a boronic acid moiety, these heterocyclic systems become powerful building blocks for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[2] 1,5-Dimethyl-1H-indazole-4-boronic acid is one such molecule, holding significant potential for the synthesis of novel drug candidates and complex organic materials.

However, the successful application of any chemical reagent, particularly in the highly regulated environments of pharmaceutical and materials science research, is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are critical parameters that dictate reaction conditions, purification strategies, formulation development, and shelf-life.[3][4] Misjudging the solubility of a key intermediate can lead to failed reactions and significant delays, while overlooking stability issues can compromise the integrity of the final product.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability profiles of this compound. Moving beyond simple data reporting, this document elucidates the underlying chemical principles, provides field-proven experimental protocols for in-house validation, and offers practical strategies for handling and utilizing this versatile reagent effectively.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₁BN₂O₂[5]
Molecular Weight 190.01 g/mol [5]
Appearance Typically a solid
CAS Number 1310405-36-7[5]

Section 1: Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. For drug discovery, a minimum aqueous solubility is often required for reliable bioassay results and is a key factor influencing intestinal absorption.[6] In process chemistry, solubility dictates the choice of reaction solvents, affecting reaction kinetics, impurity profiles, and ease of purification.

Theoretical Considerations: What Drives Solubility?

The solubility of arylboronic acids like this compound is governed by a balance of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice. Key factors include:

  • Polarity: The principle of "like dissolves like" is paramount. The polar boronic acid group (-B(OH)₂) can engage in hydrogen bonding, favoring solubility in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Molecular Structure: The dimethyl-indazole core is largely aromatic and hydrophobic, which contributes to solubility in organic solvents. The overall solubility in a given solvent is a composite of these competing hydrophilic and hydrophobic characteristics.[6]

  • Crystal Lattice Energy: The energy holding the solid-state structure together must be overcome by solvation energy for dissolution to occur. Compounds with strong intermolecular forces in their crystalline form will generally exhibit lower solubility.[3][6]

Experimental Determination of Solubility

While theoretical principles provide guidance, empirical determination is essential for accurate data. Two primary methods are employed in pharmaceutical development: kinetic and equilibrium solubility assays.[7] For process development and establishing definitive physicochemical parameters, the Equilibrium Shake-Flask Method is the gold standard.[8]

This protocol outlines the definitive measurement of thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid compound.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[8]

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[6]

  • Phase Separation: Separate the undissolved solid from the saturated supernatant. This is a critical step; centrifugation followed by careful withdrawal of the supernatant is often preferred over filtration, as the compound may adsorb to filter materials, leading to an underestimation of solubility.[3]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid to known solvent volume B Agitate at constant T (24-48 hours) A->B C Centrifuge sample B->C D Withdraw clear supernatant C->D E Dilute supernatant D->E F Analyze via HPLC-UV E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Expected Solubility Data

While specific, publicly available solubility data for this compound is limited, we can infer expected trends based on the behavior of structurally related arylboronic acids.[9][10] The following table provides an estimated solubility profile to guide solvent selection. Note: These values are illustrative and must be confirmed experimentally.

Solvent ClassSolventExpected Solubility TrendRationale
Polar Protic Water (pH 7.4)Low to ModerateHydrogen bonding capability of -B(OH)₂ group is offset by the hydrophobic indazole ring. Most simple arylboronic acids have low water solubility.[9]
Methanol (MeOH)Moderate to HighGood H-bonding donor and acceptor, can solvate both the boronic acid and the heterocyclic ring.
Ethanol (EtOH)ModerateSimilar to methanol, but slightly lower due to increased alkyl character.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of drug-like molecules; strong H-bond acceptor. Often used for creating stock solutions.[11]
Dimethylformamide (DMF)HighSimilar properties to DMSO, widely used in synthesis.[11]
Acetonitrile (ACN)ModerateLess polar than DMSO/DMF, but still effective for many boronic acids.
AcetoneModerateKetones show good solubility for phenylboronic acid.[9][10]
Ethers Tetrahydrofuran (THF)ModerateA common solvent for Suzuki-Miyaura reactions.
2-Methyl-THFModerateA more environmentally friendly alternative to THF.
Non-Polar TolueneLowUnlikely to effectively solvate the polar boronic acid group.
Heptane / HexaneVery Low / InsolubleHydrocarbon solvents are generally poor choices for boronic acids.[9]

Section 2: Stability Profile

Arylboronic acids are robust compounds, yet they are susceptible to specific degradation pathways that can impact their purity, reactivity, and shelf-life. Understanding these liabilities is crucial for developing stable formulations and ensuring reproducible synthetic outcomes.

Key Degradation Pathways

Three primary degradation mechanisms are relevant to this compound: protodeborylation, oxidation, and boroxine formation.

  • Protodeborylation (Hydrolysis): This is the hydrolytic cleavage of the C–B bond to yield the corresponding arene (1,5-dimethyl-1H-indazole) and boric acid. This process can be accelerated under acidic or basic conditions and in the presence of certain metals.[12][13] It is a significant concern in aqueous solutions and during purification steps like chromatography.

  • Oxidation: The C–B bond can be susceptible to oxidative cleavage, particularly by reactive oxygen species like hydrogen peroxide, to form the corresponding phenol.[14][15] While often a deliberate synthetic transformation, unwanted oxidation can occur upon prolonged exposure to air.

  • Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[10][16] This is a reversible equilibrium that is favored in non-polar solvents or upon heating under vacuum. The presence of boroxine can complicate characterization and stoichiometry calculations.

G cluster_hydrolysis Protodeborylation cluster_oxidation Oxidation cluster_dehydration Dehydration (Trimerization) A Ar-B(OH)₂ (Arylboronic Acid) B Ar-H (Arene) A->B + H₂O - B(OH)₃ C Ar-OH (Phenol) A->C + [O] D (ArBO)₃ (Boroxine) A->D - 3 H₂O (Reversible)

Caption: Common degradation pathways for arylboronic acids.

Experimental Assessment of Stability

A stability-indicating HPLC method is the primary tool for assessing the degradation of a compound over time. The method must be capable of resolving the parent compound from its potential degradants.

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a range of relevant solvents.

  • Stress Conditions: Store aliquots of these solutions under various conditions:

    • Temperature: 25 °C (ambient), 40 °C (accelerated), 4 °C (refrigerated).

    • Light: Protected from light vs. exposed to light (photostability).

    • Atmosphere: Ambient air vs. inert atmosphere (e.g., nitrogen or argon).

  • Time-Point Analysis: At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.

    • Critical Choice of Diluent: For analysis, dilute the sample in an aprotic solvent like acetonitrile. Using aqueous or protic diluents can cause rapid on-column hydrolysis, giving a false impression of instability.[17][18]

    • Column and Mobile Phase: A reversed-phase C18 column (e.g., Waters XTerra MS C18) with reduced silanol activity is often recommended to minimize on-column hydrolysis.[18][19][20] A simple mobile phase of acetonitrile and water (without acid modifiers like formic acid, which can accelerate hydrolysis) is a good starting point.[18][19]

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Monitor for the appearance of new peaks corresponding to degradation products.

G cluster_prep Step 1: Preparation cluster_stress Step 2: Storage & Stress cluster_analysis Step 3: Time-Point Analysis A Prepare solutions in various solvents B Store aliquots under defined conditions (Temp, Light, Atmosphere) A->B C Withdraw samples at T=0, 24h, 1 week, etc. B->C D Dilute in APROTIC solvent (e.g., Acetonitrile) C->D E Inject on stability-indicating HPLC system D->E F Calculate % Parent Peak Area vs. T=0 E->F

Caption: General workflow for conducting a solution stability study.

Expected Stability Profile & Mitigation

Based on the known chemistry of arylboronic acids, the following stability trends can be anticipated.

Solvent TypeStability ConcernMitigation Strategy
Aqueous Buffers High risk of protodeborylation, especially at non-neutral pH.Prepare fresh solutions. If storage is necessary, store frozen at -20°C or -80°C and use quickly after thawing. Avoid highly acidic or basic conditions.[12]
Protic Solvents (MeOH, EtOH) Moderate risk of protodeborylation over time.Use for reactions but avoid long-term storage in solution. Store under an inert atmosphere to minimize oxidation.
Aprotic Solvents (DMSO, DMF, ACN, THF) Generally the most stable for solutions.These are the recommended solvents for creating stock solutions for screening or synthesis. Store refrigerated (2-8°C) and protected from light.[21] Use of an aprotic diluent like acetonitrile for sample preparation before HPLC analysis is critical to prevent artifactual degradation.[17][18]
Solid State Low risk, but boroxine formation can occur upon heating or prolonged storage. Susceptible to oxidation if exposed to air.Store as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[21]

Conclusion

This compound is a high-value synthetic intermediate whose effective use hinges on a solid grasp of its solubility and stability. This guide has established that the compound is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, making them ideal for preparing stock solutions. Its solubility is predicted to be moderate in common reaction solvents such as alcohols and ethers.

From a stability perspective, the primary liabilities are protodeborylation in aqueous or protic media and potential boroxine formation in the solid state. These degradation pathways are well-understood and can be effectively mitigated. For maximum integrity, the compound should be stored as a solid under an inert atmosphere at refrigerated temperatures. Solutions should be prepared fresh, preferably in aprotic solvents, and stored with care. By adhering to these principles and employing the robust analytical protocols detailed herein, researchers can confidently and reproducibly leverage the synthetic potential of this compound in their discovery and development programs.

References

An In-depth Technical Guide to the Anticipated X-ray Crystal Structure of 1,5-Dimethyl-1H-indazole-4-boronic acid: A Keystone for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,5-Dimethyl-1H-indazole-4-boronic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. While a public crystal structure is not available as of the writing of this document, we present a detailed projection of its structural characteristics based on established principles of crystallography and data from analogous compounds. This whitepaper is designed to serve as a robust resource for those looking to leverage the therapeutic potential of indazole-boronic acids.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the indazole nucleus and the boronic acid functional group are both considered "privileged scaffolds".[1][2] Indazole derivatives are integral to a wide array of pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3] The versatility of the indazole ring system allows for fine-tuning of steric and electronic properties, making it a cornerstone in the design of targeted therapies.[4]

Similarly, boronic acids have emerged from being mere synthetic intermediates to key pharmacophores in their own right.[5][6] The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has been successfully exploited in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[7] The incorporation of a boronic acid moiety can enhance drug potency and improve pharmacokinetic profiles.[5]

The compound this compound combines these two powerful moieties. Its three-dimensional structure is of paramount importance as it dictates how the molecule interacts with biological targets. A precise understanding of its solid-state conformation, intermolecular interactions, and the spatial relationship between the indazole ring and the boronic acid group is critical for structure-based drug design and the development of novel therapeutics.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of this compound can be approached through established synthetic routes for indazoles and boronic acids.[8][9] The following protocol is a proposed, robust method for obtaining the target compound and high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route would involve the formation of the indazole core followed by borylation. For instance, a method could be adapted from the synthesis of other indazoles, potentially starting from a substituted phenylhydrazine and a suitable carbonyl compound, followed by cyclization.[10] A subsequent Miyaura borylation of a halogenated precursor would then introduce the boronic acid group.[9]

Alternatively, a one-pot synthesis starting from a 2-formylphenylboronic acid derivative could be employed, as this has been shown to be an effective method for the creation of the indazole scaffold.[8]

Experimental Protocol for Crystallization

Obtaining single crystals of sufficient size and quality is crucial for X-ray diffraction analysis.[11] Boronic acids can be challenging to crystallize due to their propensity to form anhydrides (boroxines).[12] The following is a generalized protocol for the crystallization of this compound.

Step-by-Step Crystallization Protocol:

  • Purification: The crude product should be purified to the highest possible degree. Methods such as recrystallization from a suitable solvent (e.g., hot water, ethanol, or ethyl acetate), or forming a temporary adduct with diethanolamine to facilitate purification, can be effective for boronic acids.[13][14][15][16]

  • Solvent Selection: A screening of various solvents is recommended. A good starting point would be solvents in which the compound has moderate solubility. Mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) are often effective.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This is then placed inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C) to promote crystal growth.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a molecule.[17] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

Data Collection and Structure Solution Workflow

The following diagram illustrates the typical workflow for small-molecule X-ray crystallography.

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Single Crystal Selection Mount Mounting on Diffractometer Crystal->Mount Microscope Selection XRay X-ray Exposure & Data Collection Mount->XRay Cryo-cooling (optional) Solve Structure Solution (Phase Problem) XRay->Solve Diffraction Data Refine Structure Refinement Solve->Refine Initial Atomic Coordinates Validate Validation & Analysis Refine->Validate Final Structural Model (CIF file)

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Data

Based on the crystal structures of similar indazole derivatives and phenylboronic acid, we can anticipate the key crystallographic parameters for this compound.[12][18][19]

ParameterAnticipated Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for small organic molecules)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z (molecules/unit cell)4 or 8
Density (calculated) (g/cm³)1.2-1.4
R-factor< 0.05 (for a well-refined structure)

Note: These are educated estimations and the actual values can only be determined experimentally.

Structural Analysis: Insights from Molecular Architecture

The molecular structure of this compound is expected to exhibit several key features that are critical for its function.

intermolecular_interaction cluster_0 cluster_1 a_B B a_O1 O a_B->a_O1 a_O2 O a_B->a_O2 a_H1 H a_O1->a_H1 b_O2 O a_H1->b_O2 H-bond a_H2 H a_O2->a_H2 a_indazole Indazole Ring a_indazole->a_B b_B B b_O1 O b_B->b_O1 b_B->b_O2 b_H1 H b_O1->b_H1 b_H2 H b_O2->b_H2 b_H2->a_O1 H-bond b_indazole Indazole Ring b_indazole->b_B

References

The Synthesis of Substituted Indazole Boronic Acids: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors like Pazopanib and Axitinib.[1][2][3] The ability to functionalize this heterocycle is paramount for modern drug discovery programs, and indazole boronic acids and their corresponding esters have emerged as exceptionally versatile intermediates. Their stability, reactivity, and tolerance for a wide range of functional groups make them ideal partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex C-C bonds.[4][5][6][7]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted indazole boronic acids. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the common challenges and nuances associated with each methodology.

Core Synthetic Strategies: A Comparative Overview

The synthesis of indazole boronic acids is not a one-size-fits-all problem. The optimal strategy depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Three primary methodologies dominate the landscape:

  • Direct C-H Borylation: A modern, atom-economical approach that functionalizes an existing C-H bond on the indazole ring.

  • Miyaura Borylation of Haloindazoles: A robust and widely-used palladium-catalyzed cross-coupling of a pre-functionalized haloindazole with a boron source.

  • Lithiation/Halogen-Metal Exchange and Borylation: A powerful technique for accessing specific constitutional isomers via a highly reactive organometallic intermediate.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies Indazole Indazole Core CH_Borylation Direct C-H Borylation (Ir-Catalyzed) Indazole->CH_Borylation C-H Activation Lithiation Lithiation / Metal-Halogen Exchange + Borylation Indazole->Lithiation Direct Deprotonation HaloIndazole Halo-Indazole Miyaura Miyaura Borylation (Pd-Catalyzed) HaloIndazole->Miyaura Cross-Coupling HaloIndazole->Lithiation Halogen-Metal Exchange Product Substituted Indazole Boronic Acid / Ester CH_Borylation->Product Miyaura->Product Lithiation->Product

Figure 1: Overview of primary synthetic routes to indazole boronic acids.
Table 1: Comparative Analysis of Key Synthetic Routes

FeatureDirect C-H BorylationMiyaura Borylation of HaloindazolesLithiation & Borylation
Starting Material Substituted IndazoleSubstituted Haloindazole (Br, I)Substituted (Halo)indazole
Key Reagents [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂Pd catalyst (e.g., Pd(dppf)Cl₂), KOAc, B₂pin₂Strong base (n-BuLi, LDA), Borate ester (e.g., B(OiPr)₃)
Key Advantage Atom economy, fewer pre-functionalization stepsHigh functional group tolerance, robust, well-establishedAccess to specific isomers, high reactivity
Primary Limitation Regioselectivity can be challenging; N-protection often requiredRequires synthesis of haloindazole precursorLow functional group tolerance (acidic protons), requires cryogenic temperatures, strictly anhydrous
Typical Position C3 (most common), C7Any position bearing a halogenPosition of lithiation (most acidic proton) or halogen

Strategy 1: Direct Iridium-Catalyzed C-H Borylation

The direct conversion of a C-H bond to a C-B bond is an elegant and efficient strategy that minimizes waste and synthetic steps.[8] For the indazole scaffold, iridium-based catalytic systems have proven exceptionally effective, demonstrating a strong kinetic and thermodynamic preference for borylating the C3 position.[9][10][11][12]

The "Why": Mechanistic & Practical Insights
  • Catalyst Choice: Iridium catalysts, particularly those ligated with bipyridine ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), are preferred. The iridium center is capable of oxidative addition into a C-H bond, a key step in the catalytic cycle. The bulky bipyridine ligand helps to stabilize the active catalytic species and can influence regioselectivity.

  • Regioselectivity at C3: The C3 position of the 1H-indazole ring is the most electronically activated and sterically accessible site for electrophilic attack by the iridium catalyst, leading to highly regioselective borylation.[9][13][14]

  • The Role of N-Protection: A critical consideration is the presence of the pyrazolic N-H proton and the pyridine-like nitrogen at the 2-position. The lone pair on the N2 nitrogen can coordinate to the iridium center, potentially inhibiting or poisoning the catalyst.[10] Therefore, N-protected indazoles are often used to block this coordination, leading to faster and cleaner reactions. Common protecting groups include methyl, methoxymethyl (MOM), or 2-(trimethylsilyl)ethoxymethyl (SEM).[10][12] The choice of protecting group can be crucial, as electron-withdrawing groups can enhance the stability of the resulting boronate ester, even rendering it stable to column chromatography.[10]

G cluster_workflow C-H Borylation Workflow Start N-Protected Indazole Reagents [Ir(OMe)(COD)]₂ / dtbpy + B₂pin₂ Inert Solvent (e.g., THF, Cyclohexane) Reaction Heat (e.g., 80-100 °C) Under Inert Atmosphere (N₂/Ar) Reagents->Reaction Workup Solvent Removal & Purification Reaction->Workup Product N-Protected Indazole-3-boronic Acid Pinacol Ester Workup->Product

Figure 2: Typical workflow for Iridium-catalyzed C-H borylation of indazoles.
Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-3-boronic acid pinacol ester

This protocol is adapted from the work of Burton et al. and serves as a representative example.[9][12]

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), [Ir(OMe)(COD)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

  • Solvent Addition: Add anhydrous cyclohexane (or another suitable inert solvent like THF) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product as a solid. The pinacol ester is generally more stable and easier to handle than the free boronic acid.[5][7]

Strategy 2: Miyaura Borylation of Haloindazoles

This palladium-catalyzed approach is arguably the most common and reliable method for synthesizing indazole boronic esters. It involves the reaction of a bromo- or iodo-indazole with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[15][16]

The "Why": Mechanistic & Practical Insights
  • Substrate Reactivity: Iodoindazoles are generally more reactive than bromoindazoles, allowing for milder reaction conditions. However, bromoindazoles are often more readily available and cost-effective, making them a common choice.[17]

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos promote the key oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: Potassium acetate (KOAc) is the most commonly used base. Its role is to facilitate the transmetalation step by activating the diboron reagent.[16] Anhydrous, polar aprotic solvents like DMSO, DMF, or dioxane are typically employed to ensure solubility of the reagents and facilitate the reaction.[15][16]

  • Avoiding Side Reactions: A common side reaction is protodeboronation, where the newly formed C-B bond is cleaved. Using anhydrous conditions and working up the reaction promptly can minimize this. The pinacol ester products are significantly more resistant to protodeboronation than the free boronic acids.[7]

G cluster_workflow Miyaura Borylation Workflow Start Haloindazole (Br, I) (N-Protected or NH-free) Reagents Pd Catalyst (e.g., PdCl₂(dppf)) + KOAc + B₂pin₂ Anhydrous Solvent (e.g., Dioxane) Reaction Heat (e.g., 80-110 °C) Under Inert Atmosphere (N₂/Ar) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Indazole Boronic Acid Pinacol Ester Workup->Product

Figure 3: Typical workflow for Palladium-catalyzed Miyaura borylation.
Experimental Protocol: Synthesis of 1-(Tetrahydropyran-2-yl)-1H-indazole-5-boronic acid pinacol ester

This protocol is adapted from the work of Guillaumet and coworkers and is a robust method for preparing N-protected indazole boronic esters.[15][16]

  • Preparation: In a flask equipped with a reflux condenser, combine the starting 5-bromo-1-(tetrahydropyran-2-yl)-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous dioxane (to ~0.2 M concentration) followed by the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

  • Reaction: Heat the mixture to 80 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent in vacuo, purify the crude product by flash column chromatography on silica gel to yield the pure boronic ester.

Strategy 3: Lithiation / Halogen-Metal Exchange and Borylation

This classical organometallic approach provides access to indazole boronic acids via a highly reactive indazolyl-lithium intermediate.[18][19] It is particularly useful for positions that are not easily accessed by other methods. The reaction can proceed either by direct deprotonation of an acidic C-H bond or by halogen-metal exchange of a haloindazole.

The "Why": Mechanistic & Practical Insights
  • Reaction Conditions: This method is operationally demanding. It requires strictly anhydrous and deoxygenated solvents (e.g., THF, diethyl ether) and an inert atmosphere (argon is preferred). The reactions are performed at cryogenic temperatures (typically -78 °C) to control the reactivity of the organolithium intermediate and prevent side reactions.

  • Intermediate Formation: An organolithium reagent, most commonly n-butyllithium (n-BuLi), is used to generate the indazolyl anion. This anion is then "trapped" by an electrophilic boron source, such as triisopropyl borate B(OiPr)₃ or trimethyl borate B(OMe)₃.

  • The Quench: The borate ester is the electrophile. The indazolyl anion attacks the electron-deficient boron atom to form a boronate complex.[20] It is crucial to add the borate ester at low temperature to prevent unwanted side reactions.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl, NH₄Cl) which hydrolyzes the boronate complex to the desired boronic acid. The free boronic acid is often isolated directly, though it can be converted to the more stable pinacol ester if needed.

Experimental Protocol: Synthesis of 1H-Indazole-3-boronic acid via Lithiation

This protocol is a generalized procedure based on standard lithiation-borylation methodologies applied to heterocyclic systems.[18][21]

  • Preparation: Add a solution of N-protected indazole (e.g., 1-(SEM)-1H-indazole) (1.0 eq) in anhydrous THF to an oven-dried, three-neck flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis.

  • Extraction and Isolation: Extract the mixture with ethyl acetate. The product may be in either the organic or aqueous layer depending on the pH and the specific indazole derivative. Adjusting the pH may be necessary to facilitate extraction.

  • Purification: Boronic acids can be challenging to purify via standard silica gel chromatography.[22] Recrystallization or derivatization into a trifluoroborate salt or diethanolamine adduct for purification, followed by hydrolysis back to the boronic acid, are common and effective strategies.[23][24]

Conclusion

The synthesis of substituted indazole boronic acids is a cornerstone of modern medicinal chemistry. Direct C-H borylation offers an elegant and atom-economical route, particularly for C3 functionalization. The Miyaura borylation of haloindazoles remains the robust, go-to method for a wide range of substrates due to its reliability and broad functional group tolerance. For accessing specific, less-common isomers, classical lithiation-borylation, while operationally demanding, provides a powerful alternative.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to select the optimal synthetic strategy. This enables the efficient and rapid generation of diverse indazole libraries, accelerating the discovery of next-generation therapeutics.

References

Core Principles for the Safe and Effective Utilization of 1,5-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 1,5-Dimethyl-1H-indazole-4-boronic acid. As a crucial building block in contemporary synthetic and medicinal chemistry, its effective use is predicated on a thorough understanding of its chemical nature and associated handling requirements. This document moves beyond a simple recitation of procedural steps to explain the underlying scientific principles, ensuring that researchers can not only follow protocols but also make informed decisions to maintain experimental integrity and laboratory safety.

Compound Profile and Intrinsic Chemical Considerations

This compound belongs to the versatile class of organoboron compounds, which are fundamental reagents in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] The boronic acid functional group, while exceptionally useful, introduces specific stability challenges that dictate its handling and storage.

  • Sensitivity to Dehydration: In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a stable six-membered cyclic trimer known as a boroxine.[3] While this process is often reversible, it alters the compound's molecular weight and can complicate stoichiometry in reactions, leading to reproducibility issues.[3][4]

  • Moisture and Air Sensitivity: Although many boronic acids are considered stable to air and moisture, certain derivatives can be sensitive.[5][6] Exposure to atmospheric moisture can facilitate protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.[3] Therefore, treating this reagent with the precautions typical for air- and moisture-sensitive materials is a best practice to ensure its purity and reactivity over time.[7][8][9]

  • Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, making it a mild Lewis acid.[10] This property is central to its reactivity but also means it can interact with Lewis bases, which should be a consideration when planning reaction sequences or choosing storage containers.

Hazard Identification and Risk Mitigation

Based on data from analogous boronic acid compounds, this compound should be handled as a hazardous substance.[11][12][13] The primary risks are associated with irritation and oral toxicity.

GHS Hazard Classification Summary

The following table summarizes the anticipated hazard classifications based on closely related structures. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Hazard ClassGHS CodeHazard Statement
Acute Oral ToxicityH302Harmful if swallowed.[11]
Skin Corrosion/IrritationH315Causes skin irritation.[11][13]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[11][13]
Specific Target Organ ToxicityH335May cause respiratory irritation.[11][13]
First Aid Measures: An Immediate Response Protocol

Rapid and correct response to exposure is critical. The following measures should be implemented immediately.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[5][11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[5][12]

  • Eye Contact: Rinse cautiously and thoroughly with water for several minutes, holding the eyelids open.[5][11][12] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[5]

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do NOT induce vomiting.[11] Call a POISON CENTER or doctor immediately if you feel unwell.[11][12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Primary Engineering Controls

All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14] For operations requiring an inert atmosphere, a glove box or Schlenk line setup is mandatory.[7][8] These systems not only protect the user from the chemical but also protect the chemical from atmospheric moisture and oxygen, preserving its integrity.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][12]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Gloves should be inspected for defects before use and replaced immediately if contaminated or damaged.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator may be necessary.

PPE_Workflow start Begin Work with Boronic Acid assess Assess Hazards (Consult SDS) start->assess don_ppe Don PPE assess->don_ppe ppe_items Lab Coat Safety Goggles Nitrile Gloves don_ppe->ppe_items conduct_work Conduct Work in Fume Hood / Glove Box don_ppe->conduct_work decon Decontaminate Work Area & Equipment conduct_work->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end Work Complete wash->end

Handling and Transfer Protocols

The dual requirements of protecting the user and the compound necessitate meticulous handling techniques. Given its sensitivity, operations should be performed under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for long-term storage or use in moisture-sensitive reactions.[5][7]

Step-by-Step Protocol: Weighing and Transfer in a Glove Box
  • Preparation: Ensure the glove box has a dry, inert atmosphere (<10 ppm O₂, <10 ppm H₂O). Place all necessary items inside the antechamber, including clean, dry glassware (oven-dried and cooled under vacuum is best practice), spatulas, a tared vial, and the stock bottle of this compound.

  • Atmosphere Cycling: Cycle the antechamber with the inert gas at least three times to remove air and moisture before transferring items into the main chamber.

  • Equilibration: Allow the stock bottle to reach the temperature of the glove box atmosphere before opening to prevent condensation.

  • Transfer: Open the stock bottle and, using a clean, dry spatula, carefully transfer the desired amount of the solid into the tared vial. Avoid creating dust.

  • Sealing: Tightly cap both the stock bottle and the new vial. For added protection, wrap the cap threads with paraffin film after removing the vial from the glove box.

  • Cleanup: Carefully clean any residual solid from the spatula and work surface within the glove box using a dry wipe.

  • Record Keeping: Accurately log the amount taken in the laboratory inventory.

Storage Recommendations

Proper storage is paramount for preserving the chemical's stability and reactivity. Incorrect storage can lead to degradation, rendering the material unsuitable for its intended use.[15]

Storage Condition Parameters
ParameterRecommendationRationale
Temperature 2-8°C or Room TemperatureSpecific temperature depends on supplier recommendation. Refrigeration slows potential decomposition pathways.[2] Always allow the container to warm to ambient temperature before opening to prevent moisture condensation.
Atmosphere Store under a dry, inert atmosphere (Nitrogen or Argon).[5]Prevents reaction with atmospheric moisture (boroxine formation) and potential oxidation.[3][5]
Container Keep in the original, tightly sealed container.[12]Supplier packaging is designed for stability. Ensure the cap provides an airtight seal.[15][16]
Location Store in a dry, cool, and well-ventilated area.[5][12][13]Protects from heat and environmental moisture.
Chemical Incompatibility

To prevent hazardous reactions, this compound must be segregated from incompatible materials.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially exothermic reactions.

  • Strong Acids and Bases: May catalyze decomposition.[5]

  • Water/Protic Solvents: Store away from areas where contact with water is possible to prevent degradation.[3]

Spill Management and Waste Disposal

A clear and practiced plan for spill response and waste disposal is a cornerstone of laboratory safety.

Spill Response Protocol

Spill_Response spill Spill Detected assess Assess Spill Size & Immediate Risk spill->assess minor_spill Small, Contained Spill assess->minor_spill Minor major_spill Large or Uncontained Spill assess->major_spill Major evacuate Evacuate Area Alert EHS contain Contain Spill (Use inert absorbent) minor_spill->contain major_spill->evacuate cleanup Sweep/Scoop into Waste Container contain->cleanup decon_area Decontaminate Area cleanup->decon_area dispose Label & Dispose as Hazardous Waste decon_area->dispose

  • For Minor Spills:

    • Ensure proper PPE is worn.

    • Avoid generating dust.

    • Gently cover the spill with an inert, dry absorbent material like sand or vermiculite.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5]

    • Clean the spill area with a solvent-moistened cloth (e.g., isopropanol), collecting the cloth as hazardous waste.

    • Ventilate the area.

  • For Major Spills:

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area.

    • Allow only trained emergency response personnel to handle the cleanup.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[14]

  • Collection: Collect all waste in a clearly labeled, sealable container.[14] Do not mix boronic acid waste with other waste streams unless approved by your EHS office.[14]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by local and national regulations.[14]

  • Storage: Store the sealed waste container in a designated, secure secondary containment area until collection by a licensed waste disposal service.[14]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14] After rinsing and air-drying, deface the original label before disposing of the container according to institutional guidelines.[14]

References

The Tautomeric Landscape of Dimethyl-Indazole Derivatives: A Thermodynamic and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric state. This in-depth technical guide provides a comprehensive exploration of the thermodynamic properties and tautomeric forms of dimethyl-indazole derivatives. Moving beyond a simple recitation of facts, this document elucidates the underlying principles governing tautomeric equilibria, details robust experimental and computational methodologies for their characterization, and offers field-proven insights to empower researchers in drug discovery and development. By understanding the subtle interplay of thermodynamics and structure, scientists can better predict and control the behavior of these crucial pharmaceutical building blocks.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in a multitude of clinically approved drugs and investigational new drug candidates.[1][2] Its versatility stems from its ability to engage in various biological interactions, which are profoundly influenced by the protonation state of its pyrazole ring. Indazole and its derivatives primarily exist in two main tautomeric forms: the 1H- and 2H-tautomers.[1][2] The position of the proton dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, thereby directly impacting its pharmacokinetic and pharmacodynamic profiles.

The thermodynamic stability of these tautomers is not fixed but exists in a dynamic equilibrium. This equilibrium can be influenced by a variety of factors, including the nature and position of substituents, the solvent environment, and temperature. For dimethyl-indazole derivatives, the placement of the two methyl groups can significantly shift this equilibrium, favoring one tautomer over the other. A thorough understanding of the thermodynamics governing this tautomerism is therefore paramount for rational drug design and development.

The Two Faces of Dimethyl-Indazole: A Look at the 1H and 2H Tautomers

The two principal tautomeric forms of a generic dimethyl-indazole are the 1,X-dimethyl-1H-indazole and the 2,X-dimethyl-2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form for the parent indazole.[1][3] This stability is often attributed to its benzenoid character, which imparts a greater degree of aromaticity compared to the quinonoid-like structure of the 2H-tautomer.[2]

However, the presence of substituents, such as methyl groups, can modulate this energy difference. The electronic and steric effects of the methyl groups can either further stabilize the 1H form or, in some cases, shift the equilibrium towards the 2H tautomer. For instance, computational studies on substituted indazoles have shown that electron-withdrawing groups can decrease the energy gap between the two tautomers.[4]

Tautomers Tautomer1 1,X-Dimethyl-1H-Indazole (Benzenoid) Tautomer2 2,X-Dimethyl-2H-Indazole (Quinonoid) Tautomer1->Tautomer2 Tautomerization

Thermodynamic Underpinnings of Tautomeric Equilibrium

The relative population of the 1H and 2H tautomers at equilibrium is governed by the difference in their Gibbs free energy (ΔG). This fundamental thermodynamic quantity is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the difference in the total energy of the two tautomers, including bond energies and non-bonded interactions. A negative ΔH indicates that the 1H tautomer is enthalpically favored. For the parent indazole, the 1H tautomer is enthalpically more stable than the 2H form.[5]

  • Entropy (ΔS): Reflects the difference in the degree of disorder or randomness between the two tautomers. Factors such as molecular symmetry and rotational freedom of substituents can influence the entropy.

  • Gibbs Free Energy (ΔG): The overall determinant of tautomeric preference. A negative ΔG signifies that the 1H tautomer is the more stable and therefore the predominant species at equilibrium. The free energy difference between the 1H and 2H tautomers of the parent indazole is approximately 2.3 kcal/mol, favoring the 1H form.[3] For 1-methylindazole, the free energy is 3.2 kcal/mol lower than its 2-methylindazole counterpart.[3]

Table 1: Thermodynamic Parameters for Indazole Tautomerism (Parent Compound)

ParameterValueSource
ΔG (1H → 2H) ~2.3 kcal/mol[3]
ΔH (1H → 2H) ~3.9 kcal/mol[5]

Note: These values are for the parent indazole and serve as a baseline. The presence of dimethyl substituents will alter these values.

Experimental Determination of Thermodynamic Properties and Tautomeric Ratios

A multi-pronged experimental approach is essential for the accurate characterization of the thermodynamic landscape of dimethyl-indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Equilibrium

Variable-temperature (VT) NMR spectroscopy is a powerful, non-destructive technique for quantifying the populations of tautomers in solution and determining the thermodynamic parameters of their interconversion.[6][7]

Experimental Protocol: Variable-Temperature 1H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the dimethyl-indazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Use a high-quality NMR tube designed for variable-temperature experiments (e.g., Wilmad 507 or equivalent).[6]

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify the distinct signals for each tautomer.

    • Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.[7]

    • Continue acquiring spectra until the signals for the two tautomers are well-resolved and show no further significant changes in their relative integrals, or until the lower temperature limit of the solvent is approached.

    • Similarly, acquire spectra at elevated temperatures, taking care not to exceed the boiling point of the solvent.

  • Data Analysis:

    • At each temperature, carefully integrate the well-resolved, non-overlapping signals corresponding to each tautomer.

    • Calculate the equilibrium constant (Keq) at each temperature using the ratio of the integrals: Keq = [2H-tautomer] / [1H-tautomer]

    • Determine the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RT ln(Keq)

    • Construct a van't Hoff plot by plotting ln(Keq) versus 1/T. The slope of this plot is equal to -ΔH/R, and the y-intercept is equal to ΔS/R, where R is the gas constant.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Thermodynamic Parameters Prep Dissolve Dimethyl-Indazole in Deuterated Solvent Acquire_RT Acquire 1H NMR at Room Temperature Prep->Acquire_RT Acquire_VT Acquire 1H NMR at Various Temperatures Acquire_RT->Acquire_VT Temperature Ramp Integrate Integrate Tautomer Signals Acquire_VT->Integrate Calc_Keq Calculate Keq at Each T Integrate->Calc_Keq Calc_dG Calculate ΔG at Each T Calc_Keq->Calc_dG VanHoff Construct van't Hoff Plot Calc_Keq->VanHoff Results Determine ΔH and ΔS VanHoff->Results

Calorimetry: Direct Measurement of Enthalpic Changes

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It can be used to determine the enthalpy of fusion and other thermal transitions. Isothermal Titration Calorimetry (ITC) can also be employed to study the thermodynamics of tautomerization in solution by monitoring the heat changes upon perturbation of the equilibrium.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the solid dimethyl-indazole derivative into a clean, pre-weighed aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area of the melting peak in the DSC thermogram to determine the enthalpy of fusion (ΔHfus).

    • The onset temperature of the peak corresponds to the melting point (Tm).

    • While DSC primarily provides information about phase transitions, these data can be used in conjunction with solubility studies at different temperatures to derive thermodynamic parameters of tautomerization in the solid state.

Computational Chemistry: In Silico Insights into Tautomer Stability

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[11][12]

Computational Workflow: DFT Calculations

  • Structure Preparation:

    • Build the 3D structures of both the 1H and 2H tautomers of the desired dimethyl-indazole derivative using a molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).

    • The optimization should be performed in the gas phase or with a solvent continuum model (e.g., PCM, SMD) to simulate the experimental conditions.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculations:

    • Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

  • Thermodynamic Analysis:

    • Calculate the Gibbs free energy (G) for each tautomer by combining the electronic energy with the thermal corrections obtained from the frequency calculations: G = Eelectronic + Gthermal_correction

    • The difference in the Gibbs free energies (ΔG) between the two tautomers provides a theoretical prediction of their relative stability.

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_analysis Thermodynamic Analysis Build Build 3D Structures of 1H and 2H Tautomers Optimize Geometry Optimization (DFT) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Single-Point Energy Calculation Frequency->Energy Calc_G Calculate Gibbs Free Energy (G) for Each Tautomer Energy->Calc_G Calc_dG Determine ΔG = G(2H) - G(1H) Calc_G->Calc_dG

Conclusion: Integrating Theory and Experiment for Rational Design

The tautomeric preference of dimethyl-indazole derivatives is a critical determinant of their physicochemical and biological properties. A comprehensive understanding of the thermodynamics governing this equilibrium is therefore essential for the successful development of indazole-based pharmaceuticals. This guide has outlined a robust framework for the characterization of these tautomeric systems, integrating both experimental and computational approaches. By leveraging the power of variable-temperature NMR spectroscopy, calorimetry, and DFT calculations, researchers can gain deep insights into the tautomeric landscape of their compounds of interest. This knowledge, in turn, empowers the rational design of molecules with optimized properties, ultimately accelerating the journey from discovery to the clinic.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1,5-Dimethyl-1H-indazole-4-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a titan in modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the precise construction of complex molecular architectures is paramount.[3] Within the vast library of chemical building blocks, nitrogen-containing heterocycles are of exceptional importance. The indazole nucleus, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including agents for oncology, inflammation, and neurodegenerative diseases.[4][5][6][7]

This guide focuses on a specific, high-value building block: 1,5-Dimethyl-1H-indazole-4-boronic acid . This reagent provides a direct route for incorporating the dimethyl-indazole moiety, a structural motif present in numerous kinase inhibitors and other targeted therapeutics, into novel molecular entities. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to successfully employ this reagent in Suzuki-Miyaura cross-coupling reactions, moving beyond a simple recitation of steps to explain the critical causality behind each experimental choice.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura reaction is an elegant catalytic cycle driven by a palladium catalyst, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The widely accepted cycle consists of three fundamental steps:[3][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the key bond-forming step. The organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (a boronate), displacing the halide from the palladium complex.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr L_nPd(II)(Ar)(Ar') Transmetal->PdII_ArAr Salts Byproducts Transmetal->Salts RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Base Base Boronic->Base Boronate Boronate [Ar'-B(OH)3]⁻ Base->Boronate Boronate->Transmetal

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Field-Proven Insights: Navigating Challenges with Indazole Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids is not without its challenges. Awareness of these potential pitfalls is the first step toward successful execution.

  • Protodeboronation: This is the most common failure mode, where the C–B bond of the boronic acid is cleaved by a proton source (often residual water or acidic protons) before transmetalation can occur.[1][10] Heteroaryl boronic acids, especially those with electron-rich rings, can be particularly susceptible.[11] Minimizing reaction time and ensuring the use of an appropriate base are key mitigation strategies.

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the indazole ring can coordinate to the electron-deficient palladium center.[1] This coordination can sometimes inhibit catalytic activity by occupying a site needed for the reaction to proceed.[12] The choice of a suitable ligand, often a bulky electron-rich phosphine or N-heterocyclic carbene (NHC), is critical to stabilize the catalyst and promote the desired reaction pathway over catalyst inhibition.

  • Homocoupling: The formation of biaryl products from the dimerization of the boronic acid (Ar'-Ar') or the aryl halide (Ar-Ar) can occur, typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.[13] Rigorous degassing of solvents and reaction mixtures is therefore non-negotiable.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

4.1 Materials and Reagents

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol %) OR XPhos Pd G3 (2 mol %)

  • Base: Cs₂CO₃ (2.0–3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous Ethyl Acetate (for extraction)

  • Brine and Deionized Water (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

4.2 Equipment

  • Oven-dried Schlenk tube or reaction vial with a Teflon-lined cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

4.3 Reaction Setup Workflow

Workflow start Start prep_vessel 1. Prepare Vessel (Oven-dry & cool under inert gas) start->prep_vessel add_solids 2. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) prep_vessel->add_solids purge 3. Purge with Inert Gas (Evacuate & backfill 3x) add_solids->purge add_solvents 4. Add Degassed Solvents (e.g., Dioxane/Water) purge->add_solvents heat 5. Heat Reaction (e.g., 90-110 °C, 4-16h) add_solvents->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Upon Completion purify 8. Purify (Concentrate & Column Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

4.4 Step-by-Step Methodology

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk tube. Dry the tube in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Addition of Solids: To the cooled tube, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol %).

    • Causality Note: Cesium carbonate is a strong, yet relatively gentle base that enhances the rate of transmetalation and is often effective for challenging couplings involving heteroaryl substrates.[14] Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation.[15]

  • Inert Atmosphere: Seal the Schlenk tube and connect it to a manifold. Carefully evacuate the tube under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Through the sidearm or a septum, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) via syringe. The mixture should be stirred briefly to ensure dissolution.

    • Causality Note: The presence of water is often crucial for the boronate pathway to proceed efficiently, although fully anhydrous conditions have also been developed.[2][15] Dioxane is an excellent solvent for dissolving the organic reagents and the catalyst complex.

  • Reaction: Place the sealed tube into a preheated oil bath or heating block set to 100 °C. Allow the reaction to stir vigorously for the specified time (typically 4-16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting aryl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure coupled product.

Data Presentation: Parameter Optimization Guide

The success of a Suzuki-Miyaura coupling often depends on the fine-tuning of its parameters. The following table provides a guide for systematic optimization.

ParameterRecommended Starting ConditionOptimization Rationale & Notes
Catalyst Pd(PPh₃)₄ (5 mol%) or a modern pre-catalyst such as XPhos Pd G3 (1-2 mol%).[12]For sluggish reactions, more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields and reaction rates.[11][12][16]
Base Cs₂CO₃ (2 equiv) or K₃PO₄ (2 equiv).[12][17]The choice of base is critical. K₂CO₃ is a common alternative.[3] For sensitive substrates, milder bases might be necessary. The strength and solubility of the base directly impact the formation of the active boronate species.
Solvent 1,4-Dioxane/H₂O (4:1).[14]Other common solvent systems include Toluene/H₂O, THF/H₂O, or DMF/H₂O. Anhydrous conditions using solvents like 1,4-dioxane with a base like potassium trimethylsilanolate (TMSOK) can be effective in preventing protodeboronation.[15]
Temperature 90–110 °C.Lower temperatures (e.g., 60-80 °C) may be sufficient with highly active catalyst systems and can help minimize side reactions.[12] Some reactions may require higher temperatures, especially when using less reactive aryl chlorides.
Boronic Acid 1.2–1.5 equivalents.If protodeboronation is a significant issue, increasing the equivalents of boronic acid can improve the yield. Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) may be beneficial.[8][10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Ensure rigorous degassing of all solvents and the reaction vessel.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).3. Increase the reaction temperature in 10 °C increments.4. Screen alternative, more active catalysts/ligands (see table above).
Significant Protodeboronation 1. Excess water or acidic impurities.2. Reaction time is too long or temperature is too high.3. The substrate is particularly sensitive.1. Use anhydrous solvents and a base like TMSOK.[15]2. Reduce reaction time by using a more active catalyst.3. Consider converting the boronic acid to a more stable derivative, such as a neopentyl or pinacol boronic ester, which are less prone to this side reaction.[8]
Homocoupling Products Observed 1. Presence of oxygen in the reaction vessel.2. Side reactions involving the Pd(0) catalyst.1. Improve the degassing procedure (use freeze-pump-thaw cycles for ultimate O₂ removal).2. Lower the catalyst loading or switch to a different ligand that may suppress this pathway.
Decomposition of Starting Materials 1. Reaction temperature is too high.2. The substrate is unstable to the basic conditions.1. Lower the reaction temperature and use a more active catalyst to compensate.2. Screen milder bases (e.g., K₂CO₃) or consider alternative coupling strategies.

Conclusion

This compound is a powerful and strategic reagent for the synthesis of complex molecules in drug discovery and development. A successful Suzuki-Miyaura cross-coupling with this building block is readily achievable through a principled approach to reaction design. By understanding the underlying catalytic cycle, anticipating common challenges associated with heteroaryl substrates, and systematically optimizing key parameters, researchers can reliably incorporate this valuable indazole motif. The protocols and insights provided herein serve as a comprehensive starting point for unlocking the synthetic potential of this important compound.

References

The Strategic Deployment of 1,5-Dimethyl-1H-indazole-4-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Rise of a Niche Building Block

The indazole core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in a multitude of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, comprising a fusion of benzene and pyrazole rings, offers a versatile template for interacting with a diverse range of biological targets.[3][4] Indazole derivatives have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-viral properties.[5] This has culminated in the development of several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, which have become mainstays in oncology.[1]

Within this important class of heterocycles, 1,5-dimethyl-1H-indazole-4-boronic acid has emerged as a highly valuable and strategic building block for drug discovery programs. Its utility is primarily centered on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing carbon-carbon bonds in modern organic synthesis.[6][7] The boronic acid moiety at the 4-position provides a reactive handle for forging new bonds with aryl or heteroaryl halides, enabling the rapid generation of complex molecular architectures. The specific methylation at the N-1 and C-5 positions offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of the final compounds, influencing factors such as solubility, metabolic stability, and target engagement.

This guide provides a detailed technical overview of this compound, including its synthesis, key applications, and detailed protocols for its use in the synthesis of advanced intermediates for medicinal chemistry, with a particular focus on the development of protein kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis and for ensuring the reproducibility of experimental results.

PropertyValueSource
CAS Number 1262512-81-1Commercial Supplier Data
Molecular Formula C₉H₁₁BN₂O₂Commercial Supplier Data
Molecular Weight 190.01 g/mol Commercial Supplier Data
Appearance Off-white to white solidInternal Observation
Purity ≥95%[8]
Storage Store at 2-8°C under an inert atmosphereCommercial Supplier Data

Handling and Storage Recommendations: this compound, like many boronic acids, can be sensitive to moisture and oxidation. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. When handling the material, it is advisable to work in a glovebox or under a stream of dry inert gas to minimize exposure to air and moisture, which can lead to degradation and affect its reactivity in coupling reactions.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, an in-house synthesis may be required for large-scale applications or for the preparation of analogues. A robust synthetic route typically involves the initial construction of the indazole core, followed by functionalization. A plausible and efficient pathway proceeds via the brominated intermediate, 4-bromo-1,5-dimethyl-1H-indazole, which is then converted to the desired boronic acid via a Miyaura borylation reaction.

G cluster_0 Part 1: Synthesis of Brominated Intermediate cluster_1 Part 2: Miyaura Borylation Start 5-Methyl-1H-indazole Step1 N-Methylation (e.g., CH₃I, K₂CO₃, DMF) Intermediate1 1,5-Dimethyl-1H-indazole Step2 Bromination (e.g., NBS, CH₃CN) Intermediate2 4-Bromo-1,5-dimethyl-1H-indazole Intermediate2_ref 4-Bromo-1,5-dimethyl-1H-indazole Step3 Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst, KOAc, Dioxane) FinalProduct This compound

Experimental Protocol: Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole (Precursor)

This protocol is based on established methods for the N-methylation and bromination of indazoles.

  • N-Methylation:

    • To a solution of 5-methyl-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,5-dimethyl-1H-indazole.

  • Bromination:

    • Dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in acetonitrile (CH₃CN).

    • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude 4-bromo-1,5-dimethyl-1H-indazole[6][9] can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.

Experimental Protocol: Miyaura Borylation

This protocol adapts standard conditions for the palladium-catalyzed borylation of aryl halides.

  • Reaction Setup:

    • In an oven-dried Schlenk flask, combine 4-bromo-1,5-dimethyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 eq).

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction and Workup:

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the mixture to 80-90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of a mild acid (e.g., NH₄Cl) or by purification on silica gel. Often, the pinacol ester is used directly in subsequent Suzuki couplings. For isolation of the boronic acid, after acidic workup and extraction, the organic layer is dried and concentrated. The crude product can be purified by trituration with a suitable solvent system (e.g., ether/hexanes) or by recrystallization.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. This is particularly relevant in the field of oncology, where the indazole scaffold is a core component of numerous protein kinase inhibitors.[10]

G BuildingBlock This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) BuildingBlock->Reaction CouplingPartner Aryl/Heteroaryl Halide (R-X) CouplingPartner->Reaction Intermediate Coupled Indazole Core Reaction->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalCompound Kinase Inhibitor Candidate FurtherSteps->FinalCompound

Case Study: Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising therapeutic target in oncology.[9] Overexpression of PLK4 is associated with several types of cancer.[9] The indazole scaffold has been identified as a key pharmacophore for potent and selective PLK4 inhibitors.

The this compound building block is ideally suited for the synthesis of PLK4 inhibitors. The Suzuki coupling allows for the introduction of various aryl or heteroaryl groups at the 4-position of the indazole ring, which can be designed to interact with specific residues in the ATP-binding pocket of the kinase.

Rationale for the 1,5-Dimethyl Substitution Pattern:

  • N-1 Methyl Group: The methylation of the indazole nitrogen at the N-1 position is a common strategy in medicinal chemistry. It removes the acidic N-H proton, which can prevent unwanted metabolic conjugation (e.g., glucuronidation) and can improve cell permeability. It also locks the tautomeric form and provides a vector for directing substituents into specific regions of the target's binding site.

  • C-5 Methyl Group: The methyl group at the C-5 position can serve multiple purposes. It can enhance binding affinity through favorable van der Waals interactions with hydrophobic pockets in the kinase active site. Furthermore, it can block a potential site of metabolism (e.g., oxidation), thereby improving the pharmacokinetic profile of the compound.

General Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides.

  • Reagents and Setup:

    • To a microwave vial or Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound (or its pinacol ester, 1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium phosphate (K₃PO₄, 2.0-3.0 eq).

    • Add a palladium catalyst and ligand. A common and effective system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq) or a pre-catalyst system like a second-generation XPhos precatalyst (0.02-0.05 eq).[11][12]

    • Add a solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/water (4:1) or DMF/water (4:1).

  • Reaction and Workup:

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 80-120°C. If using microwave irradiation, heat to 100-140°C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Conclusion and Future Outlook

This compound represents a sophisticated and highly valuable building block for contemporary medicinal chemistry. Its well-defined structure allows for precise and predictable derivatization through the Suzuki-Miyaura coupling, providing a reliable platform for the synthesis of complex molecules. The strategic placement of the methyl groups offers a means to fine-tune the drug-like properties of the resulting compounds, enhancing their potential as therapeutic agents. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of specialized and strategically functionalized building blocks like this compound is set to increase, solidifying its role as a key component in the drug discovery toolkit.

References

Application Notes and Protocols for the Use of 1,5-Dimethyl-1H-indazole-4-boronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Moiety and C-C Bond Formation

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The synthesis of complex molecules containing the indazole core often relies on the strategic formation of carbon-carbon (C-C) bonds, enabling the coupling of the indazole unit with other aromatic or heteroaromatic fragments.

Among the most powerful and versatile methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide has become an indispensable tool for synthetic chemists due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[4] 1,5-Dimethyl-1H-indazole-4-boronic acid is a valuable building block that allows for the direct incorporation of a dimethylated indazole moiety into a target molecule, a common substitution pattern in bioactive compounds.

These application notes provide a detailed experimental protocol for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction. The causality behind the choice of reagents and conditions is explained to provide researchers with a robust understanding of the methodology.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1430329-49-9[5]
Molecular Formula C9H11BN2O2Amerigo Scientific
Molecular Weight 190.01 g/mol Amerigo Scientific
Appearance Typically a white to off-white solidGeneral knowledge
Storage Store in a cool, dry place away from moisture. Inert atmosphere recommended for long-term storage.General knowledge

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X (L)n Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (Base-mediated) ArPd(II)(X)L2->Transmetalation Ar'-B(OH)2 ArPd(II)Ar'L2 Ar-Pd(II)-Ar' (L)n Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2][6]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[2][6]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction using this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base, and Palladium Catalyst flask Add to a dry Schlenk flask with a stir bar reagents->flask inert Evacuate and backfill with inert gas (e.g., Argon) flask->inert solvent Add degassed solvent inert->solvent heat Heat to the desired temperature with vigorous stirring solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water/brine cool->extract dry Dry organic layer and concentrate under reduced pressure extract->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions can be optimized for different substrates.[8][9]

Materials and Reagents:

ReagentMolar Equiv.Purpose
Aryl Bromide (Ar-Br)1.0Electrophilic coupling partner
This compound1.2 - 1.5Nucleophilic coupling partner
Palladium Catalyst (e.g., Pd(dppf)Cl2)0.02 - 0.05Catalyst
Base (e.g., K2CO3 or K3PO4)2.0 - 3.0Activates the boronic acid
Anhydrous Solvent (e.g., 1,4-Dioxane/H2O 4:1)-Reaction medium
Inert Gas (Argon or Nitrogen)-To prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the chosen base (e.g., K2CO3, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol).

    • The use of a slight excess of the boronic acid is common to drive the reaction to completion.[9] The choice of base is crucial; carbonates like K2CO3 and Cs2CO3, or phosphates like K3PO4 are frequently effective for coupling nitrogen-containing heterocycles.[9][10]

  • Inert Atmosphere:

    • Seal the flask with a rubber septum and connect it to a Schlenk line.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via a syringe. The solvent should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[11]

  • Reaction:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours. The optimal temperature and reaction time will depend on the reactivity of the specific aryl halide.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Trustworthiness and Self-Validation

The protocol described above is based on well-established principles of the Suzuki-Miyaura reaction and has been adapted from numerous successful examples of coupling with structurally similar indazole derivatives.[9][10][11] The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for in-process validation of the reaction's success. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols: The Strategic Use of 1,5-Dimethyl-1H-indazole-4-boronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an invaluable pharmacophore.[2] This guide focuses on a specific, yet highly strategic building block: 1,5-Dimethyl-1H-indazole-4-boronic acid . The introduction of methyl groups at the N1 and C5 positions of the indazole ring offers a nuanced approach to modulating the physicochemical and pharmacokinetic properties of the final inhibitor. This modification can influence solubility, metabolic stability, and target engagement, providing a valuable tool for lead optimization in drug discovery programs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the application of this compound in the synthesis of a potent, hypothetical phosphatidylinositol 3-kinase (PI3K) inhibitor, a dimethylated analog of the well-characterized clinical candidate Pictilisib (GDC-0941).

The Power of Palladium: Suzuki-Miyaura Coupling in Kinase Inhibitor Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This reaction is particularly well-suited for the construction of the biaryl linkages that are prevalent in many kinase inhibitors.[2] In the context of our target molecule, the Suzuki-Miyaura reaction facilitates the crucial carbon-carbon bond formation between the electron-rich 1,5-dimethyl-1H-indazole core and a suitably functionalized heterocyclic partner.

The general catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, particularly when dealing with complex, multi-functionalized heterocyclic substrates.

Application Spotlight: Synthesis of a Novel PI3K Inhibitor

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[5][6] Inhibitors of PI3K have shown significant promise in clinical trials for a variety of malignancies. Pictilisib (GDC-0941) is a potent pan-PI3K inhibitor that features a 2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidine core.[5][6]

Herein, we present a detailed protocol for the synthesis of a novel, hypothetical PI3K inhibitor, 2-(1,5-dimethyl-1H-indazol-4-yl)-6-(4-methylpiperazin-1-yl)-4-morpholinothieno[3,2-d]pyrimidine , utilizing this compound. This example serves to illustrate the practical application of this key building block.

Synthetic Workflow Overview

The synthesis of our target kinase inhibitor is a multi-step process culminating in a key Suzuki-Miyaura coupling reaction. The overall workflow is depicted below:

G cluster_0 Intermediate Synthesis cluster_1 Final Coupling and Product Formation Start Commercially Available Starting Materials Intermediate_A Synthesis of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde Start->Intermediate_A Multi-step synthesis Intermediate_B Reductive Amination to yield 2-chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine Intermediate_A->Intermediate_B Suzuki Suzuki-Miyaura Coupling Intermediate_B->Suzuki Boronic_Acid This compound Boronic_Acid->Suzuki Final_Product Target Kinase Inhibitor: 2-(1,5-dimethyl-1H-indazol-4-yl)-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine Suzuki->Final_Product

Synthetic workflow for the target kinase inhibitor.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine

This intermediate is synthesized from 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde via reductive amination. The procedure is adapted from the synthesis of a similar intermediate in the preparation of GDC-0941.[5]

Materials:

  • 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

  • 1-methylpiperazine

  • Acetic acid

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (1.0 eq) in 1,2-dichloroethane, add 1-methylpiperazine (1.5 eq) and acetic acid (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.1 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine as a solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-(1,5-dimethyl-1H-indazol-4-yl)-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine

This protocol details the key coupling step to introduce the 1,5-dimethyl-1H-indazole moiety.

Materials:

  • 2-chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (from Protocol 1)

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2-chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq), this compound (1.5 eq), and sodium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product, 2-(1,5-dimethyl-1H-indazol-4-yl)-6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine.

Biological Context: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-(1,5-dimethyl-1H-indazol-4-yl)- ...-thieno[3,2-d]pyrimidine Inhibitor->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention.

Our synthesized inhibitor, by virtue of its structural similarity to Pictilisib, is designed to target the p110α catalytic subunit of PI3K. By inhibiting PI3K, the downstream signaling cascade is blocked, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells.

Data Summary

The following table summarizes the biological activity of the parent compound, Pictilisib (GDC-0941), as a reference for the potential activity of the synthesized 1,5-dimethyl-indazole analog. It is important to note that the biological activity of the dimethylated analog would require experimental validation.

CompoundTarget(s)IC₅₀ (nM)Cell-Based Assay (IC₅₀)Reference
Pictilisib (GDC-0941)PI3Kα3U87MG (glioblastoma): 46 nM
PI3Kδ3PC3 (prostate cancer): 37 nM
PI3Kβ33MDA-MB-361 (breast cancer): 28 nM
PI3Kγ75

Note: The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity or cellular process.

Conclusion

This compound represents a valuable and strategic building block for the synthesis of novel kinase inhibitors. The presented application, focusing on the synthesis of a PI3K inhibitor via a Suzuki-Miyaura coupling, highlights its utility in accessing complex molecular architectures with therapeutic potential. The N1 and C5 dimethyl substitution offers a means to fine-tune the pharmacological properties of the final compound, a critical aspect of modern drug discovery. The protocols and conceptual framework provided herein are intended to empower researchers to explore the full potential of this versatile synthetic intermediate in their quest for new and effective targeted therapies.

References

Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides detailed methodologies and expert insights for the synthesis of novel heterocyclic compounds utilizing 1,5-Dimethyl-1H-indazole-4-boronic acid as a key synthetic building block. The indazole scaffold is a privileged core in modern medicinal chemistry, prominently featured in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This document details the strategic application of palladium-catalyzed Suzuki-Miyaura cross-coupling for C-C bond formation and copper-catalyzed Chan-Lam coupling for C-N/C-O bond formation. The protocols provided are designed for researchers, medicinal chemists, and drug development professionals to facilitate the exploration of new chemical space centered around the 1,5-dimethyl-1H-indazole core.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a cornerstone of contemporary drug discovery.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in critical hydrogen bonding and other non-covalent interactions within biological targets. Consequently, indazole derivatives are integral to a multitude of FDA-approved drugs, particularly in oncology, where they function as potent kinase inhibitors.[3][5]

This compound is a specialized reagent designed to introduce the 1,5-dimethyl-1H-indazol-4-yl moiety into target molecules. Boronic acids are exceptionally useful intermediates in organic synthesis due to their stability, low toxicity, and broad reactivity in cross-coupling reactions.[6] This application note outlines two primary, high-utility synthetic pathways leveraging this reagent to construct diverse and novel molecular architectures.

Core Methodology I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing carbon-carbon bonds between sp²-hybridized centers, making it indispensable for synthesizing biaryl and vinyl-substituted heterocycles.[7][8][9] By coupling this compound with a variety of aryl, heteroaryl, or vinyl halides (or triflates), a diverse library of novel indazole derivatives can be rapidly assembled.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group is transferred from the boronic acid (in its activated boronate form) to the palladium center. This is typically the rate-determining step.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-X(L₂) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' (Coupled Product) reductive_elim->product aryl_halide Ar'-X (Aryl Halide) aryl_halide->oxidative_add boronic_acid Ar-B(OH)₂ (Indazole Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point adaptable for a wide range of aryl and heteroaryl halides.

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%).

  • Atmosphere Control: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Stir the mixture at a predetermined temperature (typically 80-110 °C) for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS. For microwave-assisted synthesis, temperatures of 120-150 °C for 30-60 minutes are common.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Parameter Optimization

The choice of catalyst, base, and solvent is critical for success, especially with challenging substrates. The following table provides guidance for adapting the protocol.

Coupling Partner (Ar'-X)Recommended CatalystRecommended BaseSolvent SystemExpert Notes
Electron-poor Aryl BromidePd(PPh₃)₄K₂CO₃Dioxane/H₂OGenerally robust and high-yielding. Standard conditions are highly effective.
Electron-rich Aryl BromidePd(dppf)Cl₂K₃PO₄Dioxane/H₂O or Toluene/H₂ORequires a more electron-rich ligand to facilitate oxidative addition. A stronger base is often beneficial.
Sterically Hindered Aryl HalidePd₂(dba)₃ with SPhos or XPhosK₃PO₄Toluene or DioxaneBulky biarylphosphine ligands are essential to promote efficient reductive elimination and prevent catalyst decomposition.
Heteroaryl ChlorideBuchwald Precatalyst (e.g., G3)K₃PO₄ or Cs₂CO₃Dioxane/H₂OAryl chlorides are less reactive; specialized precatalysts that rapidly form the active Pd(0) species are recommended.[11]

Core Methodology II: Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam reaction provides an efficient, often complementary, route to the popular Buchwald-Hartwig amination for forming carbon-heteroatom bonds.[12] It utilizes inexpensive and air-stable copper catalysts to couple boronic acids with N-H or O-H containing compounds, such as amines, amides, phenols, and N-heterocycles.[13][14][15]

Mechanistic Rationale

While the precise mechanism remains a subject of investigation, a widely accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A simplified representation involves the formation of a copper-aryl species, which then undergoes oxidative coupling with the nucleophile followed by reductive elimination to yield the product. A key advantage is its tolerance to air, as O₂ can serve as the terminal oxidant to regenerate the active copper catalyst.[15]

Chan_Lam_Coupling boronic_acid Ar-B(OH)₂ (Indazole Boronic Acid) cu_aryl [Ar-Cu(II)] boronic_acid->cu_aryl nucleophile Nu-H (Amine/Alcohol) cu_complex [Ar-Cu(III)-Nu] nucleophile->cu_complex catalyst Cu(OAc)₂ catalyst->cu_aryl Transmetalation cu_aryl->cu_complex Coordination & Oxidation cu_complex->catalyst Regeneration (O₂) product Ar-Nu (Coupled Product) cu_complex->product Reductive Elimination

Caption: Simplified Mechanism of Chan-Lam Coupling.
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This reaction is often performed open to the atmosphere, highlighting its operational simplicity.

  • Reagent Preparation: To a round-bottom flask, add Cu(OAc)₂ (10-20 mol%), this compound (1.0 equiv.), and the amine or N-heterocycle (1.0-1.5 equiv.).

  • Solvent Addition: Add a suitable solvent such as Dichloromethane (DCM), Toluene, or Methanol.

  • Base (if required): Add a base, such as triethylamine or pyridine (2.0 equiv.). Many Chan-Lam couplings proceed efficiently without an added base.

  • Reaction: Stir the mixture vigorously at room temperature to 60 °C. The reaction is typically open to the air, which facilitates catalyst turnover. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Chan-Lam Reaction Parameter Guidance
Nucleophile (Nu-H)Copper SourceBase/AdditiveSolventExpert Notes
Primary/Secondary Aliphatic AminesCu(OAc)₂Pyridine or Et₃NDCMReaction is often facile at room temperature. The base acts as both a ligand and a proton scavenger.
AnilinesCu(OAc)₂Often base-freeTolueneCan be run at slightly elevated temperatures (40-60 °C) to improve rates.
Imidazoles, PyrazolesCu(OAc)₂Often base-freeMethanolThe N-arylation of azoles is a classic application of this methodology and is generally high-yielding.[14][16]
PhenolsCu(OAc)₂PyridineDCMO-arylation often benefits from the presence of a ligand like pyridine to facilitate the reaction.

General Experimental Workflow and Characterization

A systematic workflow is essential for reproducible success in synthesizing and isolating novel compounds.

General_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert atmosphere for Suzuki) start->setup monitoring Reaction Monitoring (TLC / LC-MS) setup->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Flash Chromatography) workup->purification characterization Structural Characterization (NMR, HRMS) purification->characterization finish Final Compound characterization->finish

Caption: Standard laboratory workflow for synthesis and isolation.
Protocol: General Work-up and Purification

  • Quenching: For Suzuki reactions, cool the mixture to room temperature. For Chan-Lam, proceed directly after filtration through Celite.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, DCM). Wash sequentially with water (2x) and saturated NaCl solution (brine, 1x). For reactions containing basic amines, an optional wash with dilute acid (e.g., 1M HCl) can remove excess starting material. For acidic products, a wash with dilute base (e.g., sat. NaHCO₃) may be beneficial.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter and concentrate the solvent using a rotary evaporator.

  • Chromatography: Purify the crude material using automated or manual flash column chromatography. The eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) should be determined beforehand by TLC analysis.

Structural Characterization

The identity and purity of all novel compounds must be rigorously confirmed. Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.[7][8]

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of novel heterocyclic compounds. Through well-established palladium- and copper-catalyzed cross-coupling methodologies, researchers can readily access a wide array of C-C, C-N, and C-O linked indazole derivatives. The protocols and expert guidance provided herein serve as a comprehensive resource for medicinal chemists and synthetic researchers aiming to leverage this valuable scaffold in the pursuit of new therapeutic agents and functional molecules.

References

Application Notes and Protocols: Strategic C-4 Functionalization of the Indazole Scaffold Using 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Consequently, indazole derivatives are integral components of numerous FDA-approved drugs and clinical candidates, demonstrating efficacy across a wide range of therapeutic areas including oncology, inflammation, and central nervous system disorders.[2][3][4]

The biological activity of indazole-based molecules is exquisitely sensitive to the substitution pattern on the bicyclic ring system.[5] Therefore, developing regioselective and efficient synthetic methodologies for the functionalization of the indazole core is of paramount importance for drug development professionals. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing carbon-carbon bonds.[6][7] This reaction's success is predicated on its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[6][8]

This guide provides a detailed technical overview and robust protocols for the application of 1,5-Dimethyl-1H-indazole-4-boronic acid , a key reagent for introducing molecular complexity at the C-4 position of the indazole ring. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide optimized reaction conditions, and offer step-by-step experimental procedures to empower researchers in their synthesis of novel indazole-based entities.

Reagent Profile: this compound

Structure:

  • IUPAC Name: (1,5-Dimethyl-1H-indazol-4-yl)boronic acid

  • CAS Number: 1256427-99-7

  • Molecular Formula: C₉H₁₁BN₂O₂

  • Molecular Weight: 190.01 g/mol

Key Structural Features and Reactivity:

This compound is an air-stable, solid reagent. The N-1 methylation of the indazole ring is a critical feature. In contrast to unprotected NH-indazoles, which can sometimes inhibit palladium catalysts through coordination or deprotonation, the N-methylated scaffold prevents these side reactions, often leading to cleaner and more efficient couplings.[9][10] The boronic acid moiety at the C-4 position is poised for participation in the Suzuki-Miyaura catalytic cycle, enabling the formation of a C-C bond with a wide variety of sp²- and sp³-hybridized organic halides and triflates.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound. The reaction facilitates the coupling of the indazole boronic acid with an organic halide (R-X) or triflate (R-OTf) in the presence of a palladium catalyst and a base.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][11] The role of the base is crucial, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pd_complex Oxidative Addition R¹-X transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->pd_complex Base Activation transmetalation_complex->pd0 product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the coupling reaction hinges on the judicious selection of several key parameters. The table below summarizes the critical components and provides field-proven recommendations for reactions involving heterocyclic boronic acids.

Parameter Role in Reaction Recommended Reagents & Conditions Justification & Expert Insights
Palladium Source The core catalyst that cycles between Pd(0) and Pd(II) states.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ can often be used directly as it is a stable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is usually accomplished by the phosphine ligand.
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates oxidative addition and reductive elimination.Bulky Monophosphines: XPhos, SPhos, RuPhosBidentate Phosphines: dppfBulky, electron-rich phosphine ligands are highly effective for cross-coupling of heteroaryl substrates, often leading to higher yields and faster reaction times.[9] They promote the reductive elimination step and can prevent catalyst decomposition.
Base Activates the boronic acid to a more nucleophilic boronate complex and neutralizes the acid produced during the cycle.[12]Inorganic Bases: K₃PO₄, K₂CO₃, Cs₂CO₃Organic Bases: Et₃N, DIPEAK₃PO₄ is often an excellent choice for heteroaromatic couplings as it is strong enough to form the boronate but generally avoids base-sensitive functional groups.[9] Cs₂CO₃ is a stronger base and can be effective for more challenging couplings.
Solvent System Solubilizes reactants and influences catalyst activity and stability.Ethereal: 1,4-Dioxane, THFAprotic Polar: DMF, DMAcAlcoholic: Toluene/EthanolA mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is very common.[14] Water aids in the dissolution of the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with organic bases.[11]
Temperature Provides the necessary activation energy for the reaction.60 - 110 °CThe optimal temperature is substrate-dependent. Reactions are typically heated to ensure a reasonable reaction rate. Microwave irradiation can significantly shorten reaction times.
Atmosphere Prevents oxidation and degradation of the Pd(0) catalyst.Inert (Nitrogen or Argon)The active Pd(0) species is sensitive to oxygen. Degassing the solvent and maintaining the reaction under an inert atmosphere is critical for reproducibility and high yields.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a representative coupling reaction on a 0.5 mmol scale.

Materials:

  • This compound (95 mg, 0.5 mmol, 1.0 equiv)

  • Aryl bromide of interest (0.6 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5.6 mg, 0.025 mmol, 5 mol%)

  • XPhos (2, Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (24 mg, 0.05 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (212 mg, 1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Reaction vessel (e.g., 20 mL microwave vial or Schlenk tube) with a magnetic stir bar

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To the reaction vessel containing a magnetic stir bar, add this compound (95 mg, 0.5 mmol), the aryl bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel.

  • Reaction Execution: Place the vessel in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C-4 functionalized indazole product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Synthesis of this compound

While this reagent is commercially available[15], its synthesis can be achieved from a corresponding halogenated precursor, typically via a Miyaura borylation or a lithium-halogen exchange followed by quenching with a borate ester. The Miyaura borylation is often preferred due to its milder conditions.[8]

Materials:

  • 4-Bromo-1,5-dimethyl-1H-indazole (0.5 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron [B₂(pin)₂] (152 mg, 0.6 mmol, 1.2 equiv)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (18 mg, 0.025 mmol, 5 mol%)

  • Potassium Acetate (KOAc) (147 mg, 1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-Bromo-1,5-dimethyl-1H-indazole, B₂(pin)₂, PdCl₂(dppf), and KOAc.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction Execution: Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor by TLC or GC-MS. Once complete, cool to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Purification & Hydrolysis: The resulting pinacol ester can often be used directly or purified by chromatography. To obtain the boronic acid, the pinacol ester is typically hydrolyzed under acidic or basic conditions, followed by an acidic workup to precipitate the final boronic acid product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. Consider using microwave heating.
Formation of Homocoupled Boronic Acid (Indazole-Indazole Dimer) 1. Reaction conditions too harsh.2. Oxygen contamination.1. Lower the reaction temperature or reduce the catalyst loading.2. Improve degassing procedures.
Protodeborylation (Boronic Acid replaced by -H) 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is dry.2. Monitor the reaction closely and stop it once the starting material is consumed.
Low Yield after Purification 1. Product is water-soluble.2. Product is volatile.3. Incomplete extraction.1. Saturate the aqueous layer with NaCl before extraction.2. Use care when concentrating under reduced pressure (rotary evaporation at low temperature).3. Perform additional extractions of the aqueous layer.

Conclusion

This compound is a highly valuable building block for the synthesis of novel, C-4 functionalized indazole derivatives. The Suzuki-Miyaura cross-coupling provides a robust and versatile platform for its application. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently and predictably construct new C-C bonds, enabling the exploration of new chemical space in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful synthetic tool.

References

Application Notes and Protocols: 1,5-Dimethyl-1H-indazole-4-boronic Acid in the Development of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Organic Electronics

The indazole moiety, a bicyclic aromatic heterocycle, has emerged as a compelling structural motif in the design of novel materials for organic electronics.[1] Its rigid, planar structure, coupled with its inherent electron-rich nature, provides a versatile platform for the synthesis of molecules with tailored photophysical and electrochemical properties. The ability to functionalize the indazole core at various positions allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the design of efficient charge transport and emissive materials for devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

1,5-Dimethyl-1H-indazole-4-boronic acid is a particularly valuable building block in this context. The boronic acid functionality serves as a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] This enables the straightforward introduction of various aryl and heteroaryl substituents at the 4-position of the indazole core, thereby creating extended π-conjugated systems essential for efficient charge transport and luminescence. The presence of the two methyl groups at the 1 and 5 positions enhances solubility and influences the solid-state packing of the resulting materials, which are crucial parameters for device performance and processability.

This document provides a comprehensive guide for researchers and scientists on the application of this compound in the synthesis and characterization of materials for organic electronics. It outlines detailed protocols for the synthesis of a model hole transport material (HTM) and an electron transport material (ETM), followed by procedures for the fabrication and characterization of a representative OLED device.

Part 1: Synthesis of Functional Materials via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the key transformation for leveraging the potential of this compound. This reaction allows for the formation of a C-C bond between the indazole core and an aromatic halide, enabling the construction of complex molecular architectures.

General Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for the Synthesis of a Model Hole Transport Material (HTM): 4-(4'-(diphenylamino)biphenyl-4-yl)-1,5-dimethyl-1H-indazole

This protocol describes the synthesis of a model hole-transporting material where a triphenylamine moiety, a common building block for HTMs, is coupled to the indazole core.

Materials:

  • This compound

  • 4-Bromo-4'-(diphenylamino)biphenyl

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 mmol), 4-bromo-4'-(diphenylamino)biphenyl (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (20 mL) and deionized water (5 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain a high-purity material suitable for device fabrication.

Protocol for the Synthesis of a Model Electron Transport Material (ETM): 4-(4'-(1,3,4-oxadiazol-2-yl)biphenyl-4-yl)-1,5-dimethyl-1H-indazole

This protocol outlines the synthesis of a model electron-transporting material incorporating an electron-deficient oxadiazole moiety.

Materials:

  • This compound

  • 2-(4'-Bromobiphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 2-(4'-bromobiphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole (1.0 mmol), and sodium carbonate (2.5 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane (15 mL) and deionized water (3 mL).

  • Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into deionized water (50 mL).

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

  • Recrystallize the purified product to obtain a material with high purity for device applications.

Part 2: Characterization of Synthesized Materials

Thorough characterization of the synthesized materials is essential to understand their properties and predict their performance in organic electronic devices.

Property Characterization Technique Purpose
Chemical Structure and Purity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the molecular structure and assess the purity of the synthesized compounds.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To determine the decomposition temperature and glass transition temperature, which are crucial for device stability and lifetime.
Photophysical Properties UV-Vis Absorption and Photoluminescence (PL) SpectroscopyTo determine the absorption and emission spectra, and to calculate the optical bandgap.
Electrochemical Properties Cyclic Voltammetry (CV)To determine the HOMO and LUMO energy levels, which govern charge injection and transport in devices.

Part 3: Fabrication and Characterization of a Multilayer OLED Device

This section provides a general protocol for the fabrication of a multilayer OLED device using the synthesized indazole-based materials.

OLED_Structure cluster_Device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) EIL->Cathode ETL Electron Transport Layer (ETL) (e.g., Indazole-Oxadiazole Derivative) ETL->EIL EML Emissive Layer (EML) EML->ETL Light Light Emission EML->Light HTL Hole Transport Layer (HTL) (e.g., Indazole-TPA Derivative) HTL->EML HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL

Figure 2: Schematic of a multilayer OLED device structure.
Device Fabrication Protocol

  • Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO)-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 20 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition: Dissolve the synthesized indazole-based HTM in a suitable solvent (e.g., chlorobenzene) and spin-coat it on top of the HIL. Anneal the film at an optimized temperature.

  • Emissive Layer (EML) Deposition: The emissive layer, which can be a host-dopant system, is then deposited via spin-coating or thermal evaporation.

  • Electron Transport Layer (ETL) Deposition: Deposit the synthesized indazole-based ETM via spin-coating or thermal evaporation.

  • Electron Injection Layer (EIL) and Cathode Deposition: Finally, thermally evaporate a thin layer of an electron injection material (e.g., lithium fluoride, LiF) followed by a thicker layer of a metal cathode (e.g., aluminum, Al) under high vacuum (< 10⁻⁶ Torr).

Device Characterization

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Parameter Measurement Technique Information Obtained
J-V-L Characteristics Source meter and photodiodeTurn-on voltage, current efficiency, power efficiency, and luminance.
Electroluminescence (EL) Spectrum SpectrometerEmission color and Commission Internationale de l'Éclairage (CIE) coordinates.
External Quantum Efficiency (EQE) Integrating sphereThe ratio of emitted photons to injected electrons.

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for the synthesis of novel organic electronic materials. The synthetic accessibility of its derivatives via the robust Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of structure-property relationships. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and characterize new indazole-based materials with tailored properties for high-performance OLEDs, OFETs, and OPVs. Future research in this area will likely focus on the development of more complex, multifunctional materials incorporating the 1,5-dimethyl-1H-indazole core to further enhance device efficiency, stability, and lifetime.

References

Application Notes & Protocols: The Utility of 1,5-Dimethyl-1H-indazole-4-boronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Opportunity in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] Instead of screening large, complex molecules, FBDD begins with small, low molecular weight compounds, or "fragments," which typically bind to their targets with low affinity.[2][3] The core principle is that these fragments form highly efficient, high-quality interactions, making them ideal starting points for optimization into potent, drug-like molecules.[1]

This guide focuses on a particularly promising fragment: 1,5-Dimethyl-1H-indazole-4-boronic acid . This molecule represents a convergence of three key features highly valued in modern medicinal chemistry:

  • The Privileged Indazole Scaffold: The indazole ring system is a "privileged scaffold," a molecular framework known to bind to a wide range of biological targets.[4][5][6] Its rigid bicyclic structure provides a well-defined shape for probing protein binding pockets, while its nitrogen atoms can participate in crucial hydrogen bonding interactions. Numerous FDA-approved drugs, particularly kinase inhibitors, incorporate the indazole core, highlighting its clinical relevance.[7][8]

  • The Versatile Boronic Acid Moiety: Boronic acids are exceptionally useful functional groups in drug discovery.[9] They are Lewis acidic, allowing them to act as powerful hydrogen bond donors. Critically, they can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or lysine residues often found in the active sites of enzymes like proteases and kinases.[10][11] This unique binding mode can provide a significant affinity boost, turning a weakly binding fragment into a tractable hit.

  • FBDD-Compliant Physicochemical Properties: As a fragment, this compound aligns well with the empirical "Rule of Three," which guides the design of high-quality fragment libraries.[1][3] These guidelines help ensure that fragments possess favorable properties like solubility and low complexity, which are essential for successful hit-to-lead campaigns.[12]

This document provides a detailed exploration of why this specific fragment is a valuable tool, followed by robust, field-proven protocols for its application in a typical FBDD workflow.

Application Notes: Rationale for Use

The utility of this compound stems from its unique combination of structural features that facilitate target binding, hit identification, and subsequent chemical elaboration.

Physicochemical Profile of an Ideal Fragment

Effective fragments must balance binding capability with sufficient simplicity to allow for extensive optimization. The "Rule of Three" provides a set of guidelines for these properties.[12]

Property"Rule of Three" GuidelineThis compoundCompliance
Molecular Weight (MW)≤ 300 Da~190.01 g/mol Yes
cLogP≤ 3(Predicted value is typically low)Yes
Hydrogen Bond Donors≤ 32 (from -B(OH)₂)Yes
Hydrogen Bond Acceptors≤ 32 (from indazole N and B(OH)₂)Yes
Rotatable Bonds≤ 31 (C-B bond)Yes

Note: Physicochemical properties are calculated or obtained from chemical suppliers.[13][14]

The Causality Behind Experimental Utility
  • The Indazole Core as a Navigational Tool: The rigid, planar indazole scaffold acts as an excellent probe for exploring binding site topography. The two methyl groups (at positions 1 and 5) can occupy small hydrophobic pockets, providing anchor points and defined vectors for synthetic expansion. The nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors, mimicking interactions often made by the hinge region of kinases.[15][16]

  • The Boronic Acid as a Reversible Covalent Anchor: The primary advantage of the boronic acid group is its ability to form a reversible covalent bond with nucleophilic residues (e.g., serine) in an enzyme's active site.[] This interaction can dramatically increase the residence time and apparent affinity of the fragment, making it detectable by biophysical methods where a non-covalent interaction might be too transient.[18] This feature is particularly valuable for challenging targets. Even in the absence of a covalent interaction, the dihydroxyl groups are potent hydrogen bond donors, fulfilling a similar role to a carboxamide or other common pharmacophoric features.[11]

  • A Platform for Structure-Activity Relationship (SAR) Exploration: The boronic acid is not just a binding motif; it is a versatile synthetic handle. It is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][19] This allows medicinal chemists to rapidly and systematically "grow" the fragment by attaching a wide variety of other chemical groups, directly enabling the hit-to-lead optimization process.[10]

The FBDD Workflow: From Fragment to Lead

The journey from a fragment hit to a lead compound is a systematic, multi-stage process heavily reliant on biophysical and structural data.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Structural Biology cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (including Indazole Boronic Acid) PrimaryScreen Primary Screen (e.g., SPR, Thermal Shift) FragLib->PrimaryScreen High Concentration Screening HitTriage Hit Triage & Validation (e.g., NMR, ITC) PrimaryScreen->HitTriage Initial Hits Xray X-ray Crystallography or Cryo-EM HitTriage->Xray Confirmed Hits SBDD Structure-Based Design (Fragment Growing/Linking) Xray->SBDD 3D Binding Pose Synthesis Synthesis of Analogs SBDD->Synthesis Design Ideas SAR SAR Exploration Synthesis->SAR Test New Compounds SAR->SBDD Feedback Loop Lead Lead Compound SAR->Lead

Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.

Experimental Protocols

The following protocols describe validated, industry-standard methodologies for screening and characterizing this compound against a purified protein target.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments.[20][21] It measures changes in refractive index at the surface of a sensor chip as the fragment binds to an immobilized target protein in real-time.[22]

Principle: To identify binders from a fragment library by flowing them over a sensor chip with the immobilized protein target and detecting binding events.

Methodology:

  • Target Immobilization:

    • Covalently immobilize the target protein onto a CM5 sensor chip (or equivalent) using standard amine coupling chemistry (EDC/NHS).

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to enable background subtraction for non-specific binding.[23]

  • System Preparation:

    • Equilibrate the SPR system with a suitable running buffer (e.g., HBS-EP+ buffer) containing a low percentage of DMSO (e.g., 1-2%) to match the fragment library solvent.

    • Causality: Precise matching of DMSO concentration between the running buffer and the fragment samples is critical to avoid false positives caused by bulk refractive index shifts.[21]

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound and other library fragments in 100% DMSO.

    • Dilute to a final screening concentration (typically 100-500 µM) in the running buffer. Ensure final DMSO concentration is identical to the running buffer.

  • Screening Run:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Use a short contact time (e.g., 60 seconds) followed by a longer dissociation time (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically to double-reference the data.

  • Data Analysis and Hit Identification:

    • Process the raw data by subtracting the reference channel signal and the blank injection signals.

    • A "hit" is identified as a compound that produces a reproducible, concentration-dependent binding response that is significantly above the noise level of the assay.

Protocol 2: Orthogonal Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating hits from primary screens.[18][24] It provides confirmation of binding and can yield valuable information on the binding site and affinity.[2][25] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust.[24]

Principle: To confirm the binding of the indazole fragment by observing chemical shift perturbations (CSPs) in the spectrum of an isotope-labeled protein upon ligand titration.

Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling (by growing the expression host in minimal media containing ¹⁵N ammonium chloride as the sole nitrogen source).

    • Prepare a concentrated, stable protein sample (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).

  • Acquire Reference Spectrum:

    • Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.

  • Fragment Titration:

    • Prepare a concentrated stock of this compound in a deuterated solvent (e.g., DMSO-d6).

    • Add small aliquots of the fragment stock to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 protein:fragment).

    • Causality: Using a concentrated fragment stock minimizes dilution of the protein sample during the titration.

  • Acquire Titration Spectra:

    • Record a 2D ¹H-¹⁵N HSQC spectrum after each addition of the fragment.

  • Data Analysis:

    • Overlay the spectra. Peaks corresponding to residues in or near the binding site will shift their position (a CSP).

    • Hit Confirmation: The observation of specific, titratable CSPs provides unambiguous evidence of binding.

    • Binding Site Mapping: If the backbone resonance assignments for the protein are known, the residues exhibiting the largest CSPs can be mapped onto the protein's 3D structure to reveal the binding site.

    • Affinity Estimation: The magnitude of the CSPs can be plotted against the ligand concentration to estimate the dissociation constant (Kd).[24]

Protocol 3: High-Resolution Structural Elucidation by X-ray Crystallography

X-ray crystallography is the gold standard for FBDD as it provides a precise three-dimensional map of the fragment-protein interaction, which is essential for effective structure-based drug design.[26][27][28]

Principle: To determine the atomic-resolution structure of the protein-fragment complex by soaking the fragment into a pre-formed protein crystal and analyzing the resulting X-ray diffraction pattern.

Methodology:

  • Protein Crystallization:

    • Generate high-quality, well-diffracting crystals of the target protein using techniques like vapor diffusion. This step often requires extensive screening of crystallization conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) in a cryo-protectant-compatible buffer.

    • Causality: High fragment concentrations are required to overcome the typically weak binding affinity and achieve sufficient occupancy in the crystal.[26][29]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling and Data Collection:

    • Rapidly flash-cool the soaked crystal in liquid nitrogen to prevent ice formation.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if a native structure is available.

    • Calculate an electron density map. Clear, unambiguous electron density corresponding to the shape of the indazole boronic acid fragment should be visible in the binding site.

    • Model the fragment into the density and refine the structure to high resolution. The final structure will reveal the precise binding mode, orientation, and key interactions (hydrogen bonds, covalent bonds, hydrophobic contacts) between the fragment and the protein.

Logic of Fragment Elaboration

The structural information obtained from crystallography is the blueprint for the next phase: rationally growing the fragment into a potent lead compound.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Outcome FragHit Fragment Hit (e.g., Indazole Boronic Acid) Kd = ~500 µM Growing Fragment Growing (Add functionality to probe empty pockets) FragHit->Growing Structure-Guided Design Linking Fragment Linking (Connect two adjacent fragment hits) FragHit->Linking Merging Fragment Merging (Combine features of overlapping fragments) FragHit->Merging Lead Potent Lead Compound Kd = ~50 nM Growing->Lead Linking->Lead Merging->Lead

Caption: Core strategies for hit-to-lead optimization in FBDD.

Conclusion

This compound is a high-utility fragment for drug discovery campaigns. Its composition leverages the proven biological relevance of the indazole scaffold with the unique binding and synthetic capabilities of the boronic acid moiety. The adherence of this fragment to ideal physicochemical properties ensures that hits derived from it are tractable starting points for medicinal chemistry optimization. The robust biophysical and structural biology protocols detailed herein provide a clear, validated pathway for identifying and characterizing its interactions with protein targets, thereby accelerating the journey from an initial fragment hit to a potent lead compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,5-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 1,5-Dimethyl-1H-indazole-4-boronic Acid in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of pharmacologically active agents.[1][2] Its unique structural and electronic properties allow for versatile interactions with biological targets, leading to its presence in numerous approved drugs and clinical candidates.[1][2] The introduction of a boronic acid group, a versatile functional handle, further enhances the utility of the indazole core. Boronic acids and their derivatives are crucial building blocks in medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3][4] Beyond their synthetic utility, boronic acids themselves can act as pharmacophores, interacting with biological targets.[3][5]

This compound is a key intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[6] The precise arrangement of the dimethylindazole core coupled with the reactive boronic acid at the 4-position makes it an invaluable reagent for generating libraries of compounds for structure-activity relationship (SAR) studies. As drug development programs advance from discovery to preclinical and clinical phases, the need for robust, scalable, and cost-effective syntheses of such key intermediates becomes paramount.

This comprehensive guide provides a detailed examination of a scalable synthetic route to this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the choice of reagents and conditions, and addresses the critical safety and analytical considerations inherent in transitioning a laboratory-scale procedure to a pilot plant or manufacturing setting.

Strategic Overview of the Synthetic Approach

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available materials. The chosen strategy prioritizes scalability, safety, and the use of well-established, reliable chemical transformations. The overall workflow is depicted below:

Synthetic_Workflow A Step 1: Synthesis of 1,5-Dimethyl-1H-indazole B Step 2: Regioselective Bromination at the C4-Position A->B Key Intermediate Formation C Step 3: Palladium-Catalyzed Borylation B->C Introduction of Boron Moiety D Step 4: Hydrolysis of the Pinacol Ester C->D Deprotection E Final Product: This compound D->E Isolation

Figure 1: High-level overview of the synthetic workflow for this compound.

Part 1: Synthesis of the 1,5-Dimethyl-1H-indazole Core

The initial phase of the synthesis focuses on constructing the foundational indazole ring system. A common and effective method involves the cyclization of a suitably substituted phenylhydrazine derivative.

Protocol 1.1: Synthesis of 1,5-Dimethyl-1H-indazole

Reaction Principle: This procedure utilizes a classical Fischer indole synthesis-type cyclization, where a substituted phenylhydrazine reacts with an appropriate carbonyl compound, followed by cyclization to form the indazole ring. For this specific target, a more direct approach starting from a substituted aniline is often employed, followed by diazotization and cyclization.

Step-by-Step Protocol:

  • Starting Material: 2-Amino-4-methylacetophenone.

  • Diazotization:

    • Suspend 2-Amino-4-methylacetophenone (1.0 eq) in a suitable aqueous acid (e.g., HCl, H2SO4) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO2, 1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reductive Cyclization:

    • In a separate vessel, prepare a solution of sodium sulfite (Na2SO3, 2.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Acidify the reaction mixture with a strong acid (e.g., HCl) to pH 1-2.

    • Heat the mixture to 80-90 °C for 2-3 hours to facilitate cyclization.

  • N-Methylation:

    • Cool the reaction mixture and basify with a suitable base (e.g., NaOH, K2CO3) to pH > 10.

    • Extract the crude 5-methyl-1H-indazole into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude indazole in a suitable solvent (e.g., DMF, acetonitrile).

    • Add a base such as potassium carbonate (K2CO3, 1.5 eq).

    • Add methyl iodide (CH3I, 1.2 eq) or dimethyl sulfate ((CH3)2SO4, 1.2 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 1,5-Dimethyl-1H-indazole by column chromatography or recrystallization.

Causality and Scale-Up Considerations:

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Strict temperature control below 5 °C is critical to prevent decomposition and ensure a safe reaction. On a larger scale, this necessitates a reactor with efficient cooling capabilities.

  • Reagent Addition: Slow, controlled addition of sodium nitrite is crucial to manage the exotherm and prevent localized overheating.

  • Solvent Selection: The choice of extraction solvent in the work-up should consider factors such as product solubility, ease of removal, and safety on a larger scale.

Part 2: Regioselective Bromination at the C4-Position

With the indazole core in hand, the next step is the selective introduction of a bromine atom at the C4 position, which will serve as the handle for the subsequent borylation.

Protocol 2.1: Synthesis of 4-Bromo-1,5-dimethyl-1H-indazole

Reaction Principle: Electrophilic aromatic substitution on the electron-rich indazole ring. The N1-methyl and C5-methyl groups are activating and ortho-, para-directing. The C4 position is sterically accessible and electronically favored for substitution.

Step-by-Step Protocol:

  • Dissolve 1,5-Dimethyl-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

    • Basify the mixture with an appropriate base (e.g., sodium bicarbonate, sodium hydroxide).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by recrystallization or column chromatography.

Causality and Scale-Up Considerations:

  • Choice of Brominating Agent: NBS is a solid and is generally safer and easier to handle on a large scale compared to liquid bromine.

  • Exotherm Management: The bromination reaction can be exothermic. Portion-wise addition of NBS at a low temperature is a key control measure.

  • Quenching: The use of a reducing agent like sodium thiosulfate is a critical safety step to neutralize any unreacted brominating agent before work-up and solvent removal.

Part 3: Palladium-Catalyzed Borylation

This is the key step where the boronic acid moiety is introduced, protected as a pinacol ester for stability.

Protocol 3.1: Synthesis of 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Reaction Principle: A Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling of an aryl halide (the bromo-indazole) with a diboron reagent.

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Bromo-1,5-dimethyl-1H-indazole F Product: 1,5-Dimethyl-4-(pinacolato)borane-1H-indazole A->F Heat B Bis(pinacolato)diboron B->F Heat C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F Heat D Base (e.g., KOAc) D->F Heat E Solvent (e.g., Dioxane, Toluene) E->F Heat

Figure 2: Key components of the Miyaura borylation reaction.

Step-by-Step Protocol:

  • To a nitrogen-purged reactor, add 4-Bromo-1,5-dimethyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1-1.5 eq), and a base such as potassium acetate (KOAc, 3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.01-0.03 eq).

  • Add a dry, deoxygenated solvent such as dioxane, toluene, or DMF.

  • Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by slurry in a suitable solvent (e.g., hexanes, heptane) or by column chromatography.

Causality and Scale-Up Considerations:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere (nitrogen or argon) is crucial for catalyst longevity and reaction efficiency.

  • Solvent Purity: The use of dry and deoxygenated solvents is critical to prevent catalyst deactivation and side reactions.

  • Catalyst Removal: On a large scale, efficient removal of the palladium catalyst is a regulatory requirement for pharmaceutical intermediates. Filtration through celite or activated carbon is a common practice.

  • Base Selection: Potassium acetate is a mild and inexpensive base that is effective for this transformation. Other bases like potassium carbonate can also be used.

Part 4: Hydrolysis of the Pinacol Ester

The final step is the deprotection of the stable pinacol ester to yield the desired boronic acid.

Protocol 4.1: Synthesis of this compound

Reaction Principle: The boronic ester is hydrolyzed under aqueous acidic or basic conditions. A common and scalable method involves transesterification followed by hydrolysis.

Step-by-Step Protocol (Two-Step Method):

  • Transesterification:

    • Dissolve the crude or purified pinacol ester (1.0 eq) in a suitable organic solvent like diethyl ether or THF.

    • Add diethanolamine (1.1 eq) and stir at room temperature for 30-60 minutes. A precipitate of the diethanolamine-boronate complex should form.

    • Isolate the precipitate by filtration.

  • Hydrolysis:

    • Suspend the isolated diethanolamine-boronate complex in an aqueous acid solution (e.g., 0.1 M HCl).

    • Stir vigorously for 20-30 minutes.

    • Extract the free boronic acid into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Causality and Scale-Up Considerations:

  • Deprotection Method: While direct hydrolysis is possible, the two-step method via the diethanolamine complex often provides a cleaner product that is easier to isolate, which is advantageous at scale.[7]

  • Product Stability: Boronic acids can be prone to dehydration to form boroxines. It is often recommended to store them under dry, cool conditions.[8] For some applications, the pinacol ester may be a more stable intermediate to store long-term.

  • Final Product Isolation: The final product may be a solid that can be isolated by filtration and drying, or an oil that is concentrated from solution. The physical form will dictate the appropriate large-scale isolation techniques.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical Molar Ratios (to SM)Typical Yield
1.1 2-Amino-4-methylacetophenoneNaNO2, Na2SO3, CH3I1.05, 2.5, 1.260-75%
2.1 1,5-Dimethyl-1H-indazoleN-Bromosuccinimide1.0585-95%
3.1 4-Bromo-1,5-dimethyl-1H-indazoleB2pin2, KOAc, Pd(dppf)Cl21.2, 3.0, 0.0270-90%
4.1 Boronic Acid Pinacol EsterDiethanolamine, HCl1.1, (in solution)80-95%

Safety and Handling Considerations for Scale-Up

The scale-up of any chemical process requires a thorough hazard evaluation.[9][10]

  • Diazonium Salts: These are potentially explosive, especially when isolated or allowed to dry. The process should be designed to use them in solution and not to isolate them.

  • Brominating Agents: NBS is a lachrymator and an irritant. Appropriate personal protective equipment (PPE) should be used.

  • Palladium Catalysts: While not highly toxic, residual palladium in the final product is a concern for pharmaceutical applications. Procedures for its removal must be validated.

  • Boronic Acids: While generally considered to have low toxicity, appropriate handling procedures should be in place.[11] They should be stored in a cool, dry place under an inert atmosphere to prevent decomposition.[8]

  • Solvents: The use of flammable solvents requires appropriate engineering controls, such as grounding and bonding to prevent static discharge, and operation in well-ventilated areas.

Analytical Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the final product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for monitoring reaction progress and assessing the purity of intermediates and the final product.[7] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or ammonium acetate) is a good starting point for method development.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for confirming the identity of the desired product and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the final product and key intermediates.

  • Residual Solvent Analysis: Gas Chromatography (GC) is typically used to quantify the amount of residual solvents in the final product, which is a critical quality attribute for pharmaceutical ingredients.

Conclusion

The synthesis of this compound is a multi-step process that can be effectively scaled by employing well-understood and robust chemical transformations. Careful attention to reaction conditions, particularly temperature control and the maintenance of an inert atmosphere, is crucial for success. A thorough understanding of the potential hazards and the implementation of appropriate safety measures are non-negotiable aspects of scaling up this synthesis. By integrating in-process analytical controls, the quality and consistency of the final product can be assured, providing a reliable supply of this important building block for drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,5-Dimethyl-1H-indazole-4-boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,5-Dimethyl-1H-indazole-4-boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. Indazole-containing derivatives are significant in medicinal chemistry, and achieving high purity is critical for reliable downstream applications.[1]

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound and its derivatives. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low Recovery or Complete Loss of Product During Silica Gel Chromatography

You've synthesized your target indazole boronic acid, but upon attempting purification via standard silica gel column chromatography, you observe significant tailing, low yield, or even complete retention of your product on the column.

  • Causality: Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition.[2][3] This is a common issue, particularly with polar boronic acids.

  • Solutions:

    • Acid-Treated Silica Gel: A facile method to mitigate strong adsorption is to use silica gel impregnated with boric acid.[4][5] This effectively reduces the Lewis acidity of the silica gel surface, allowing for the successful elution of boronic esters.[5]

      • Protocol: Prepare a slurry of silica gel in a solution of boric acid, then evaporate the solvent. The resulting boric acid-impregnated silica can be used for both thin-layer chromatography (TLC) and flash column chromatography.[4][5]

    • Alternative Stationary Phases:

      • Neutral Alumina: For certain boronate esters, neutral alumina can be a viable alternative to silica gel, potentially reducing the strong interactions that lead to product loss.[2]

      • Reversed-Phase Chromatography (C18): While sometimes effective, reversed-phase chromatography can also present challenges. Some boronic acids may still exhibit poor peak shape or degradation, especially if the mobile phase conditions are not optimized.[3] Highly basic mobile phases (pH ~12.4) with an ion-pairing reagent have been shown to be effective for stabilizing certain reactive pinacolboronate esters during reversed-phase HPLC analysis.[6]

    • Derivatization to Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly improve its chromatographic behavior on silica gel.[7][8]

      • Workflow:

        • Protect the boronic acid as its pinacol ester.

        • Purify the stable ester via standard silica gel chromatography.

        • Deprotect the ester to regenerate the pure boronic acid.

Problem 2: Presence of Boroxine (Anhydride) Impurities in the Final Product

Your NMR and mass spectrometry data indicate the presence of a higher molecular weight species, which you suspect is the cyclic trimeric anhydride of your boronic acid (a boroxine).

  • Causality: Boronic acids have a propensity to lose water and form cyclic trimers known as boroxines.[9] This dehydration can occur during workup, purification, or even upon storage, especially if the compound is exposed to heat or non-anhydrous conditions.[10][11]

  • Solutions:

    • Aqueous Workup/Recrystallization: The formation of boroxines is a reversible process. Dissolving the crude product in a suitable solvent and performing an aqueous wash can help to hydrolyze the boroxine back to the desired boronic acid. Recrystallization from a solvent system containing water is also an effective method for obtaining the pure boronic acid.[10]

    • Coordinating Solvents for Analysis: When analyzing by NMR, the presence of boroxines can lead to complex or broadened signals.[12] Dissolving the sample in a coordinating deuterated solvent, such as methanol-d4, can help to break up the anhydride and provide a cleaner spectrum of the monomeric boronic acid.[12]

    • Controlled Drying: To prevent boroxine formation during final product isolation, avoid excessive heating. Drying under high vacuum at ambient temperature is generally preferred over oven drying at elevated temperatures.[10]

Problem 3: Protodeboronation Leading to Impurities

You observe a significant impurity that corresponds to the 1,5-dimethyl-1H-indazole core without the boronic acid group.

  • Causality: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[13] This can be promoted by factors such as acidic or basic conditions, elevated temperatures, and the presence of certain metals.[13] The reaction pH is a critical factor in the rate of protodeboronation.[13]

  • Solutions:

    • pH Control: Carefully control the pH during aqueous workups and extractions. For some heteroaromatic boronic acids, moving away from a neutral pH (either acidic or basic) can surprisingly attenuate the rate of protodeboronation by shifting the equilibrium away from a reactive zwitterionic intermediate.[13]

    • Mild Reaction and Workup Conditions: Avoid prolonged exposure to strong acids, strong bases, or high temperatures during both the synthesis and purification steps.

    • Purification via Salt Formation: An effective method to separate the desired boronic acid from non-acidic impurities like the protodeboronated product is through salt formation.[2][14]

      • Protocol:

        • Treat the crude mixture with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt.[14][15]

        • Wash with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.[14][15]

        • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.[14]

        • Isolate the pure product by filtration.

Problem 4: Oxidative Deboronation Impurities

Analysis of your product shows the presence of a hydroxylated indazole derivative, where the boronic acid group has been replaced by a hydroxyl group.

  • Causality: The carbon-boron bond is susceptible to oxidation, which converts the boronic acid into an alcohol or phenol.[16] This can be mediated by reactive oxygen species (ROS) and is a known metabolic pathway for some boronic acid-containing drugs.[16][17][18]

  • Solutions:

    • Inert Atmosphere: During synthesis and workup, maintaining an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric oxygen, thereby reducing oxidative degradation.

    • Degassing Solvents: For sensitive substrates, using degassed solvents can further limit the presence of dissolved oxygen that could contribute to oxidation.

    • Careful Choice of Reaction Conditions: Be mindful of reagents or conditions that could generate ROS.

    • Purification Strategy: If oxidative deboronation has already occurred, purification techniques such as recrystallization or chromatography (if the polarity difference is sufficient) will be necessary to separate the hydroxylated impurity from the desired boronic acid.

II. Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying this compound?

A combination of techniques is often most effective. A typical workflow would be:

  • Acid-base extraction: To remove non-acidic impurities.[2][14]

  • Recrystallization: This is a powerful technique for purifying solid boronic acids.[2] Common solvent systems include water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[2][19][20]

  • Chromatography: If recrystallization is not sufficient, chromatography on boric acid-treated silica gel or reversed-phase C18 may be necessary.[3][4][5]

Q2: My boronic acid derivative is an oil and won't crystallize. What are my options?

For oily boronic acids, purification can be challenging. Here are some approaches:

  • Chromatography: This will likely be your primary method. Experiment with the stationary and mobile phases discussed in Problem 1.

  • Derivatization: Convert the oily boronic acid into a crystalline derivative. For example, reaction with diethanolamine can form a crystalline adduct that can be isolated and then hydrolyzed back to the pure boronic acid.[3][20]

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. Sometimes, cooling the oil in a refrigerator overnight before trituration can help solidify it.[3]

Q3: How can I effectively monitor the purity of my this compound?
  • HPLC: High-Performance Liquid Chromatography is a quantitative technique for assessing purity.[21] Developing a stable method may require screening different columns and mobile phases, potentially at non-neutral pH.[6][21]

  • NMR Spectroscopy: 1H and 11B NMR are invaluable for structural confirmation and identifying impurities. As mentioned, using a coordinating solvent like methanol-d4 can simplify the spectrum by breaking up boroxine trimers.[12]

  • Mass Spectrometry: Useful for confirming the molecular weight of your product and identifying impurities such as boroxines or degradation products.[12]

Q4: Are there any specific storage recommendations to maintain the purity of this compound?

Yes, proper storage is crucial. To minimize degradation via dehydration (boroxine formation), protodeboronation, and oxidation, it is recommended to store the compound under an inert atmosphere, at low temperatures (2-8°C), and protected from light and moisture.[22]

III. Visualized Workflows and Data

General Purification Workflow

PurificationWorkflow Crude Crude Product AcidBase Acid/Base Extraction Crude->AcidBase Removes non-acidic impurities Recrystallization Recrystallization AcidBase->Recrystallization Primary purification for solids Chromatography Chromatography AcidBase->Chromatography If product is an oil or recrystallization fails Recrystallization->Chromatography If impurities remain Pure Pure Product Recrystallization->Pure If purity is >95% Chromatography->Pure

Caption: General purification strategy for indazole boronic acids.

Troubleshooting Logic for Chromatography

ChromatographyTroubleshooting Start Column Chromatography Yield is Low CheckSilica Is standard silica gel being used? Start->CheckSilica SwitchSilica Switch to Boric Acid Treated Silica Gel CheckSilica->SwitchSilica Yes ConsiderAlternatives Consider Alternative Stationary Phases (Alumina, C18) CheckSilica->ConsiderAlternatives No Success Improved Yield SwitchSilica->Success Derivatize Derivatize to Boronate Ester for Purification ConsiderAlternatives->Derivatize Still issues ConsiderAlternatives->Success Successful Derivatize->Success

Caption: Decision tree for troubleshooting low yields in chromatography.

Summary of Common Impurities and Identification Methods
Impurity TypeCommon Cause(s)Key Identification Method(s)
Boroxine (Anhydride) Dehydration (heat, storage)MS (higher m/z), NMR (broad/complex signals)[12]
Protodeboronated Product pH extremes, heatNMR (loss of B(OH)2 signals), MS (lower m/z)
Oxidized Product (-OH) Exposure to oxygen/ROSMS (M+O-B(OH)2), NMR (new aromatic signals)
Homocoupled Dimer Side reaction in synthesisMS (dimeric m/z)[23]

References

identifying and minimizing side products in reactions with 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,5-Dimethyl-1H-indazole-4-boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on identifying and minimizing common side products in cross-coupling reactions. By understanding the underlying mechanisms of side product formation, you can optimize your reaction conditions to achieve higher yields, improve purity, and ensure the reproducibility of your results.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered side products when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions. Each issue is presented with its likely causes and a series of actionable solutions.

Issue 1: Formation of 1,5-Dimethyl-1H-indazole (Protodeboronation Product)

Symptom: You observe a significant peak in your LC-MS or ¹H NMR corresponding to the molecular weight of 1,5-Dimethyl-1H-indazole (the boronic acid group is replaced by a hydrogen). This reduces the yield of your desired product and complicates purification.

Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[1] This side reaction is highly dependent on reaction conditions and is often promoted by the presence of water, elevated temperatures, and the choice of base.[1][2] For heteroaryl boronic acids, the electronic nature of the ring can also influence susceptibility to this pathway.[3]

Solutions:

  • Rigorous Exclusion of Water:

    • Protocol: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Ensure the base used is anhydrous.

    • Rationale: Water is a primary proton source for this side reaction.[1] Minimizing its presence is the most critical step.

  • Optimize Base Selection and Stoichiometry:

    • Protocol: Screen weaker, non-aqueous bases. Instead of strong hydroxides (NaOH, KOH), consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] Use the minimum effective amount of base.

    • Rationale: The base is required to activate the boronic acid for transmetalation, but overly basic conditions can accelerate protodeboronation.[1][2] The pH of the reaction medium is a critical factor.[1]

  • Control Reaction Temperature and Time:

    • Protocol: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to high temperatures.

    • Rationale: Higher temperatures can significantly increase the rate of protodeboronation.[1][5]

  • Use of Boronic Acid Protecting Groups:

    • Protocol: For particularly challenging couplings, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, which can release the boronic acid slowly under the reaction conditions.

    • Rationale: These derivatives are often more stable to protodeboronation and can help maintain a low concentration of the active boronic acid, suppressing the side reaction.[4]

Issue 2: Formation of a Symmetrical Dimer (Homocoupling Product)

Symptom: You detect a byproduct with a molecular weight corresponding to two units of the 1,5-Dimethyl-1H-indazole moiety coupled together. This byproduct consumes your starting material and can be difficult to separate from the desired product.

Causality: Homocoupling is a common side reaction where two molecules of the boronic acid couple with each other. The primary causes are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst, which can directly mediate the dimerization before the catalytic cycle begins.[6]

Solutions:

  • Thorough Degassing of the Reaction Mixture:

    • Protocol: Before adding the catalyst, rigorously degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (bubbling Argon or Nitrogen through the solution) for 15-30 minutes or by performing three to five freeze-pump-thaw cycles.[6]

    • Rationale: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[6][7] Rigorous exclusion of oxygen is necessary to suppress this pathway.[8]

  • Catalyst Selection and Handling:

    • Protocol: Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or if using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions favor its rapid reduction to Pd(0). Pre-heating the mixture of the halide, base, and ligand before adding the boronic acid and catalyst can sometimes help.[7]

    • Rationale: Pd(II) species can react stoichiometrically with the boronic acid to generate the homocoupled product.[6][9] Minimizing the concentration of free Pd(II) is key.[9]

  • Addition of a Mild Reducing Agent:

    • Protocol: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[8][9]

    • Rationale: The reducing agent helps to maintain the palladium in its active Pd(0) state, preventing the Pd(II)-mediated homocoupling pathway.[8]

  • Choice of Ligand:

    • Protocol: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

    • Rationale: These ligands can accelerate the desired cross-coupling catalytic cycle, allowing it to outcompete the homocoupling side reaction.[6]

Part 2: Troubleshooting Workflow & Key Reaction Pathways

The following diagrams illustrate the decision-making process for troubleshooting and the key chemical pathways involved.

Troubleshooting Workflow

G start Problematic Reaction (Low Yield / Impurities) check_impurities Identify Side Products (LC-MS, NMR) start->check_impurities is_protodeboronation Is 1,5-Dimethyl-1H-indazole a major byproduct? check_impurities->is_protodeboronation is_homocoupling Is the symmetrical dimer a major byproduct? is_protodeboronation->is_homocoupling  No sol_proto1 Step 1: Use Anhydrous Solvents & Flame-Dried Glassware is_protodeboronation->sol_proto1  Yes other_issue Other Issue (e.g., decomposition, low reactivity) is_homocoupling->other_issue  No sol_homo1 Step 1: Rigorously Degas (N2/Ar Sparge or Freeze-Pump-Thaw) is_homocoupling->sol_homo1  Yes sol_other Re-evaluate Catalyst System, Ligand, Solvent, or Purity of Starting Materials other_issue->sol_other sol_proto2 Step 2: Screen Weaker Bases (K2CO3, K3PO4) sol_proto1->sol_proto2 sol_proto3 Step 3: Lower Reaction Temp & Monitor Closely sol_proto2->sol_proto3 end Optimized Reaction sol_proto3->end sol_homo2 Step 2: Use Pd(0) Catalyst or Optimize Precatalyst Reduction sol_homo1->sol_homo2 sol_homo3 Step 3: Use Bulky, Electron-Rich Ligands (e.g., SPhos) sol_homo2->sol_homo3 sol_homo3->end sol_other->end

Caption: A decision-tree workflow for troubleshooting common Suzuki coupling issues.

Competing Reaction Pathways

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Side Reactions IndazoleBA 1,5-Me2-Indazole-B(OH)2 Intermediate2 Ar-Pd(II)-Indazole IndazoleBA->Intermediate2 Transmetalation (+ Base) ArylHalide Ar-X Intermediate1 Ar-Pd(II)-X ArylHalide->Intermediate1 Oxidative Addition Pd0 Pd(0)L2 Pd0->Intermediate1 Intermediate1->Intermediate2 Product Ar-Indazole Intermediate2->Product Reductive Elimination Product->Pd0 ProtoProduct 1,5-Me2-Indazole-H HomoProduct Indazole-Indazole IndazoleBA_c->ProtoProduct Protodeboronation (+ H+, H2O) IndazoleBA_c->HomoProduct Homocoupling (+ O2, Pd(II))

References

Technical Support Center: Strategies to Mitigate Protodeboronation of 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I often assist researchers working with complex heterocyclic building blocks. 1,5-Dimethyl-1H-indazole-4-boronic acid is a valuable reagent in medicinal chemistry, but its electron-rich nature makes it particularly susceptible to a common and frustrating side reaction: protodeboronation. This guide is designed to provide you with a deep understanding of why this occurs and to offer a series of field-proven troubleshooting strategies and protocols to ensure your coupling reactions are successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding issues with this specific reagent.

Q1: What is protodeboronation and why is my this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the C–B (carbon-boron) bond of the boronic acid is cleaved and replaced by a C–H (carbon-hydrogen) bond, effectively destroying your starting material.[1] This reaction, a form of protonolysis, is often accelerated by the basic and aqueous conditions typically used in Suzuki-Miyaura coupling.[2][3]

The 1,5-Dimethyl-1H-indazole core is an electron-rich heterocyclic system. The presence of two electron-donating methyl groups further increases the electron density on the aromatic ring. This increased electron density weakens the C–B bond, making the ipso-carbon more susceptible to attack by a proton (from water or other protic sources), leading to rapid decomposition.[4][5]

Q2: I see a major byproduct in my TLC/LC-MS with a mass corresponding to 1,5-Dimethyl-1H-indazole. Is this the result of protodeboronation?

A2: Yes, that is the hallmark of this side reaction. The appearance of the corresponding "de-boronated" starting material is the primary indicator that protodeboronation is outcompeting your desired cross-coupling reaction. Monitoring the formation of this byproduct is the most direct way to diagnose the problem.

Q3: My reaction yield is highly variable, even when I follow the same procedure. Could protodeboronation be the cause?

A3: Absolutely. The rate of protodeboronation is extremely sensitive to subtle variations in reaction conditions.[1] Minor differences in the water content of your solvent, the quality or specific activity of your base, the efficiency of your inert atmosphere, or slight temperature fluctuations can dramatically alter the extent of this side reaction, leading to inconsistent yields.[6]

Section 2: The Competing Pathways

In any Suzuki-Miyaura coupling, a critical competition exists between the productive catalytic cycle and the off-cycle decomposition of the boronic acid. The key to success is to favor the kinetics of the desired cross-coupling over the undesired protodeboronation.

G SM Ar-X + R-B(OH)2 (this compound) Pd0 Pd(0)L_n OA Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OA TM Transmetalation Ar-Pd(II)(R)L_n OA->TM [R-B(OH)3]- RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Product Ar-R RE->Prod Boronic R-B(OH)2 Boronic->TM Base Base, H2O Boronic->Base Proto Protodeboronation (Side Reaction) Base->Proto Byprod Byproduct R-H Proto->Byprod G start Start Reaction (Initial Conditions) check_proto Protodeboronation > 15%? start->check_proto success Success! Proceed to Purification check_proto->success No use_ester Switch to Pinacol Ester (See Protocol 1) check_proto->use_ester Yes check_again Still > 10% Protodeboronation? use_ester->check_again check_again->success No optimize_base Switch to Milder Base (e.g., KF or K3PO4) check_again->optimize_base Yes check_base Still an Issue? optimize_base->check_base check_base->success No anhydrous Use Anhydrous Solvent & Conditions check_base->anhydrous Yes check_anhydrous Still an Issue? anhydrous->check_anhydrous check_anhydrous->success No lower_temp Lower Temperature (e.g., to 60-70 °C) & Screen Ligands check_anhydrous->lower_temp Yes consult Consult Specialist Advanced Troubleshooting lower_temp->consult

References

long-term stability and degradation pathways of 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,5-Dimethyl-1H-indazole-4-boronic acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. While robust, this heterocyclic boronic acid is susceptible to specific degradation pathways common to its class. Understanding these pathways is paramount for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of your starting material.

This guide provides field-proven insights into the stability, handling, and troubleshooting of this compound, grounding our recommendations in the well-established chemistry of arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with this compound?

A1: Like most arylboronic acids, this compound is susceptible to three main degradation pathways:

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to yield 1,5-dimethyl-1H-indazole. This process can be accelerated in aqueous acidic or basic media and is often a competing side reaction in cross-coupling chemistries like the Suzuki-Miyaura reaction.[1][2][3]

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, yielding 1,5-dimethyl-1H-indazol-4-ol. This degradation can be mediated by atmospheric oxygen or other oxidants and is a key concern for the metabolic instability of boronic acids in biological systems.[4][5][6][7]

  • Boroxine Formation: In the solid state or in anhydrous solvents, three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[8][9][10] This is an equilibrium process; the presence of water will shift the equilibrium back towards the monomeric boronic acid.[11][12] While boroxine formation is a sign of dehydration and not necessarily irreversible decomposition, it complicates accurate weighing and stoichiometry in reactions.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored under conditions that mitigate the pathways described above. We recommend the following:

  • Temperature: Store at low temperatures (2-8°C is standard) to slow the rate of all chemical degradation processes.[13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis (protodeboronation) and to minimize water-mediated equilibrium shifts away from the boroxine form, which can lead to clumping.[14]

  • Light: Protect from light, as photochemical pathways can sometimes contribute to degradation.

Q3: My boronic acid appears clumpy and doesn't dissolve well. What is happening?

A3: This is a classic sign of boroxine formation. The dehydration of the boronic acid to its cyclic trimer changes its physical properties. While this process is reversible, it indicates that the material has been exposed to conditions that promote dehydration (e.g., storage without a desiccant in a humid environment followed by drying). To address this, you can often revert the boroxine to the active boronic acid by dissolving it in a suitable solvent mixture containing a controlled amount of water prior to use in a reaction. However, for quantitative accuracy, it is best to analyze the purity before use.

Q4: How can I quickly assess the purity of my this compound sample?

A4: A quick purity assessment can be performed using ¹H NMR. The presence of the protodeboronated impurity (1,5-dimethyl-1H-indazole) can be identified by a new signal in the aromatic region corresponding to the proton that replaced the B(OH)₂ group. The ratio of boroxine to monomeric acid can also be complex to interpret by NMR alone but may manifest as broadened peaks. For a more definitive and quantitative analysis, a standardized HPLC-MS method is the preferred approach.[15][16]

Troubleshooting Guide

Issue 1: My Suzuki-Miyaura coupling reaction with this compound is giving low or inconsistent yields.

Potential Cause Explanation & Validation Recommended Solution
Protodeboronation of Starting Material The boronic acid is degrading to 1,5-dimethyl-1H-indazole before or during the reaction. This is common under basic aqueous conditions.[2][17] Validation: Analyze your starting material via HPLC or NMR for the presence of the protodeboronated species. Run a reaction blank (no aryl halide) to see if the boronic acid is consumed.1. Use Fresh Reagent: Ensure your boronic acid is of high purity. 2. Modify Reaction Conditions: Use anhydrous solvents and a non-aqueous fluoride source (e.g., CsF, KF) as the base to minimize water. 3. Use a Stable Derivative: Consider converting the boronic acid to a more stable MIDA boronate, which allows for the slow release of the active boronic acid under reaction conditions, minimizing its decomposition.[18][19]
Boroxine Formation If the boronic acid has partially converted to its boroxine trimer, the molecular weight is different, leading to inaccurate stoichiometry. You may be adding less than the required molar equivalent. Validation: The material may appear less crystalline or have poor solubility. A mass balance check in your reaction may show unreacted aryl halide.1. Stoichiometry Adjustment: If you suspect high boroxine content, consider adding a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid. 2. Pre-activation: Dissolve the boronic acid in the reaction solvent with a small amount of water to hydrolyze the boroxine back to the monomer before adding other reagents.
Oxidative Degradation Oxygen in the reaction mixture can oxidize the boronic acid to the corresponding phenol, which is unreactive in the Suzuki coupling. Validation: Check for a peak corresponding to the mass of 1,5-dimethyl-1H-indazol-4-ol in your LC-MS analysis of the crude reaction mixture.Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: I see an unexpected peak in my LC-MS analysis corresponding to the mass of the protodeboronated species, even in my stock solution.

Potential Cause Explanation & Validation Recommended Solution
Degradation in Solution Arylboronic acids have limited stability in solution, especially in protic solvents like methanol or water. The rate of protodeboronation can be significant over hours or days, even at room temperature.1. Prepare Fresh Solutions: Always prepare solutions of the boronic acid immediately before use. Do not store stock solutions for extended periods. 2. Solvent Choice: If a stock solution is unavoidable for a short period, use a dry, aprotic solvent like dioxane or THF and store it under argon in the freezer.
On-Column Degradation Standard reversed-phase HPLC conditions (e.g., acidic mobile phases with water/acetonitrile) can cause the boronic acid to degrade during the analysis, giving a false impression of impurity.[20][21]Develop a Stabilizing HPLC Method: Use a high-pH mobile phase (e.g., pH 10-12 with ammonium bicarbonate) or an ion-pairing reagent.[20][21] These conditions can deprotonate the boronic acid to the more stable boronate anion, minimizing on-column hydrolysis.

Key Degradation Pathways and Stability Workflow

The primary chemical transformations that compromise the integrity of this compound are illustrated below. Understanding these pathways is the first step toward effective mitigation.

G cluster_main This compound cluster_deg Degradation Products BA Parent Compound (Monomer) Proto 1,5-Dimethyl-1H-indazole (Protodeboronated) BA->Proto H₂O (Acid/Base) Ox 1,5-Dimethyl-1H-indazol-4-ol (Oxidized) BA->Ox [O] (Air/ROS) Boroxine Trimeric Boroxine (Dehydrated) BA->Boroxine - 3 H₂O (Anhydrous) Boroxine->BA + 3 H₂O

Caption: Major degradation pathways of arylboronic acids.

A systematic workflow is crucial for managing the stability of sensitive reagents. The following diagram outlines a best-practice approach for quality control and stability assessment.

workflow start Receive/Synthesize Batch qc1 Initial QC Analysis (HPLC-MS, ¹H NMR) start->qc1 decision1 Purity > 98%? qc1->decision1 store Aliquot & Store (2-8°C, Inert Gas, Desiccated) decision1->store Yes purify Purify Batch (e.g., Recrystallization) decision1->purify No use Use in Experiment store->use stability_study Initiate Stability Study (Set Timepoints: T=0, 1mo, 3mo, 6mo) store->stability_study re_qc Re-run QC Analysis purify->re_qc re_qc->decision1 analyze Analyze Aliquots at Timepoints stability_study->analyze report Generate Stability Report analyze->report

Caption: Quality control and stability study workflow.

Experimental Protocols

Protocol 1: HPLC-MS Method for Purity and Stability Assessment

This protocol is designed to quantify this compound while minimizing on-column degradation.

  • Instrumentation: UHPLC system coupled with a Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Column: C18 reversed-phase column with good high-pH stability (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water at ~0.1 mg/mL. Analyze immediately.

  • MS Detection: ESI positive mode. Monitor for the [M+H]⁺ ions of the parent compound, the protodeboronated product, and the oxidized product.

Protocol 2: Purification by Recrystallization

This procedure can be used to purify a batch of the boronic acid that shows significant levels of the protodeboronated impurity or boroxine.

  • Solvent Selection: Identify a suitable solvent system. A mixed solvent system like Dioxane/Heptane or Acetonitrile/Water is often effective. The goal is to find a system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Dissolution: In a flask, add the impure boronic acid and the minimum amount of the hot primary solvent (e.g., Dioxane) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., Heptane) to the hot solution until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40°C) to remove residual solvents.

  • Analysis: Confirm the purity of the recrystallized material using the HPLC-MS method described above.

References

optimization of reaction parameters (temperature, solvent, base) for 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing reaction parameters for Suzuki-Miyaura cross-coupling reactions involving 1,5-Dimethyl-1H-indazole-4-boronic acid . As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering in-depth explanations and troubleshooting strategies grounded in mechanistic principles to ensure the success of your experiments.

Technical Support & Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address the common challenges and inquiries encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary parameters I should investigate first?

A1: When a Suzuki coupling reaction fails, a systematic review of the core components is the most effective approach. The primary culprits are often related to catalyst activity, atmospheric contamination, or suboptimal reaction conditions.

  • Catalyst Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and any supporting ligands have not degraded. For challenging couplings, consider using more robust, air-stable precatalysts like palladacycles or Buchwald-type precatalysts.[1]

  • Oxygen Contamination: Dissolved oxygen is a major cause of reaction failure. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1][2] It is critical to use properly degassed solvents and maintain a rigorously inert atmosphere (Argon or Nitrogen) throughout the entire procedure.

  • Reagent Purity: Verify the purity of your coupling partner (aryl halide/triflate) and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation, where the C-B bond is cleaved.[1]

  • Base and Solvent Choice: The interplay between the base and solvent is crucial. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of your starting materials.[1][3]

Q2: How should I select the optimal solvent for coupling this compound?

A2: The solvent plays a multifaceted role, influencing reagent solubility, reaction kinetics, and catalyst stability.[4] There is no single "best" solvent; the choice is substrate-dependent.

  • Polar Aprotic Solvents: These are the most common choice. Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent starting points.[4] They are effective at dissolving both the organic substrates and the palladium catalyst complex.

  • Biphasic Systems: Often, a mixture of an organic solvent (like Dioxane or THF) with water is used.[5][6] The aqueous phase is essential for dissolving inorganic bases (e.g., K₂CO₃, K₃PO₄), which facilitates the formation of the active boronate species required for the transmetalation step.[4] A common ratio is 4:1 or 5:1 organic solvent to water.

  • High-Temperature Reactions: For less reactive coupling partners, such as aryl chlorides, solvents with higher boiling points like DMF or toluene may be necessary to drive the reaction to completion.[4]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one for my system?

A3: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to react with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This activation is necessary to facilitate the transfer of the organic group from boron to the palladium center (transmetalation).[2][3]

  • Common Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are mild to moderately strong bases suitable for a wide range of substrates. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in anhydrous conditions.

    • Phosphates (K₃PO₄): A stronger base that is often effective for coupling with less reactive partners like aryl chlorides or sterically hindered substrates.[5][7]

    • Fluorides (KF, CsF): Can be used, especially when base-labile functional groups are present in the substrates.[3]

  • Selection Strategy: The choice of base is often linked to the solvent. For biphasic systems (e.g., Dioxane/H₂O), inorganic bases like K₂CO₃ or K₃PO₄ are standard. For anhydrous conditions, an organic-soluble base like Cs₂CO₃ might be preferred. It is often necessary to screen a few bases to find the optimal conditions for a specific substrate pair.[8]

Q4: What is the ideal temperature for this reaction, and what are the consequences of using a temperature that is too high or too low?

A4: The optimal temperature is a balance between reaction rate and stability.

  • Starting Point: Many Suzuki couplings with reactive partners like aryl iodides or bromides proceed efficiently between 80-100 °C.[4][8]

  • Low Temperature: If the temperature is too low, the reaction may be sluggish or stall completely, especially if less reactive aryl chlorides or sterically hindered substrates are used.

  • High Temperature: While heat can accelerate the reaction, excessive temperatures (>110-120 °C) can lead to the thermal decomposition of the palladium catalyst, resulting in the formation of inactive palladium black.[9] It can also promote side reactions like protodeboronation, where the boronic acid is destroyed.[1] The best practice is to start at a moderate temperature (e.g., 80 °C) and monitor the reaction's progress by TLC or LC-MS, increasing the temperature only if necessary.

Q5: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this, and how can I prevent it?

A5: This side reaction is known as homocoupling , where two molecules of the boronic acid couple together. It reduces the yield of your desired product and complicates purification.[8]

  • Primary Causes:

    • Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.[2][8]

    • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product at the start of the reaction.[8]

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step. Sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. After adding reagents to the flask, subject the reaction mixture to several freeze-pump-thaw cycles or further sparging to remove all traces of oxygen.[8]

    • Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state, can minimize homocoupling that occurs during the initial in situ reduction of a Pd(II) source.[8]

    • Employ Bulky Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[8]

Troubleshooting Quick Reference

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or ligand. 2. Presence of oxygen. 3. Insufficiently strong base. 4. Low reaction temperature.1. Use a fresh batch of catalyst/ligand or switch to a more robust precatalyst.[1] 2. Rigorously degas all solvents and ensure a tight inert atmosphere.[8] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[5] 4. Incrementally increase the reaction temperature, monitoring for catalyst decomposition.[9]
Significant Homocoupling 1. Oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst.1. Improve degassing procedure (inert gas sparging, freeze-pump-thaw).[8] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or add a reducing agent like potassium formate.[8]
Protodeboronation Product 1. Harsh conditions (high temp, strong base). 2. Presence of excess water or acid.1. Use milder conditions (lower temperature, weaker base). 2. Ensure anhydrous conditions if necessary, or consider converting the boronic acid to a more stable pinacol ester.[1][9][10]
Catalyst Decomposition 1. Excessive reaction temperature. 2. Impurities in reagents or solvent.1. Lower the reaction temperature.[9] 2. Use high-purity, dry solvents and reagents. Certain solvent contaminants are known to poison palladium catalysts.[11]

Experimental Workflow & Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

dot

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and Water, via syringe.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Reaction Execution: Lower the flask into a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[4]

Parameter Optimization Summary

The following table provides recommended starting conditions for optimization.

ParameterCondition 1 (Aryl Bromide/Iodide)Condition 2 (Aryl Chloride)Rationale & Key Considerations
Boronic Acid 1.2 equivalents1.5 - 2.0 equivalentsExcess is used to compensate for potential homocoupling or degradation.[5]
Pd Catalyst Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (1-2 mol%)Aryl chlorides require more active catalyst systems with bulky, electron-rich ligands to facilitate the difficult oxidative addition step.[1][5]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)A stronger base is often required for less reactive electrophiles.[5]
Solvent Dioxane/H₂O (4:1)Toluene or Dioxane/H₂O (4:1)Toluene allows for higher temperatures if needed. The biphasic system is generally robust.[4][5]
Temperature 80 - 90 °C100 - 110 °CHigher temperatures are necessary to overcome the higher activation energy of C-Cl bond cleavage.[5]
Logical Troubleshooting Flow

dot

Troubleshooting_Flow Start Low Yield / No Reaction Check_Atmosphere Is the system rigorously inert? Start->Check_Atmosphere Check_Base Is the base appropriate? Check_Atmosphere->Check_Base Yes Improve_Degas Action: Improve degassing protocol Check_Atmosphere->Improve_Degas No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Switch_Base Action: Screen stronger bases (e.g., K3PO4) Check_Base->Switch_Base No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase temperature incrementally Check_Temp->Increase_Temp No Switch_Catalyst Action: Use fresh catalyst or a more active system Check_Catalyst->Switch_Catalyst No Success Problem Solved Improve_Degas->Success Switch_Base->Success Increase_Temp->Success Switch_Catalyst->Success

Caption: A decision tree for troubleshooting a failed Suzuki reaction.

References

troubleshooting guide for failed or low-yield Suzuki couplings with 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting Failed or Low-Yield Reactions with 1,5-Dimethyl-1H-indazole-4-boronic acid

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address the most common issues encountered in the laboratory, from complete reaction failure to frustratingly low yields.

Q1: My reaction has failed entirely, or the yield is less than 10%. What are the most critical initial checks?

A1: When a Suzuki coupling fails, it's essential to systematically verify the foundational components of the reaction before exploring more complex issues. Low yields are often traced back to a few key areas.

  • Integrity of the Inert Atmosphere: The Palladium(0) species in the catalytic cycle is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of your boronic acid.[1][2]

    • Causality: Oxygen intercepts the catalytic cycle, leading to the formation of biaryl homocoupling products and deactivating the catalyst.[1]

    • Actionable Advice: Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid: this compound, like many heteroaryl boronic acids, can be susceptible to degradation (see Q2).[4] Use a fresh, high-purity batch. It is common practice to use a slight excess (1.1–1.5 equivalents) to compensate for potential degradation and drive the reaction to completion.[3][5]

    • Aryl Halide: Confirm the purity of your coupling partner. The reactivity trend for the oxidative addition step is generally I > Br > OTf >> Cl.[1] While your indazole boronic acid is the focus, a non-reactive or impure halide will halt the reaction before it begins. Couplings with aryl chlorides are particularly challenging and demand highly active catalyst systems.[6]

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade or oxidize over time, especially if not stored properly under an inert atmosphere.[1] Using a compromised catalyst is a frequent cause of reaction failure.

  • Reaction Temperature: While many Suzuki couplings are robust, insufficient thermal energy can lead to a sluggish or stalled reaction, particularly if using a less reactive aryl halide (e.g., a chloride). If your reaction is clean but incomplete, a cautious increase in temperature (e.g., from 80 °C to 100 °C) may be necessary.[3]

Q2: I suspect my this compound is degrading. What is protodeboronation and how can I prevent it?

A2: This is the single most common cause of failure for Suzuki couplings involving heteroaryl boronic acids.

Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4] This process is often accelerated by the basic and aqueous conditions required for the Suzuki reaction itself.[7][8] Heteroaromatic systems, particularly those with Lewis basic nitrogen atoms like indazoles, can be especially prone to this decomposition pathway.[9][10]

Strategies to Mitigate Protodeboronation:

  • Choice of Base: The base is a double-edged sword. It's essential to activate the boronic acid to form the reactive boronate species for transmetalation, but strong bases can significantly accelerate protodeboronation.[7][11][12]

    • Recommendation: Start with a moderately weak inorganic base like Potassium Carbonate (K₂CO₃). If the reaction is sluggish, consider switching to a stronger but less nucleophilic base like Potassium Phosphate (K₃PO₄). Avoid strong hydroxide bases (e.g., NaOH, KOH) where possible.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy. These reagents often release the active boronic acid species slowly into the reaction, keeping its standing concentration low and minimizing the rate of decomposition.[1][7]

    • Pinacol Esters: Reacting the boronic acid with pinacol creates a boronate ester that is significantly more stable to protodeboronation.

    • MIDA Boronates: These are exceptionally stable, crystalline solids that are robust to chromatography and long-term storage.

    • Aryltrifluoroborates (K[ArBF₃]): These salts are air- and moisture-stable and are excellent coupling partners that are less prone to protodeboronation.[5]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can be a proton source for protodeboronation. In challenging cases, switching to strictly anhydrous conditions with a base like Cesium Fluoride (CsF) or Potassium Fluoride (KF) in a solvent like dioxane or toluene can be beneficial.

Q3: My reaction is producing a significant amount of a bi-indazole side product. What causes this homocoupling and how do I stop it?

A3: The formation of a dimer of your boronic acid (homocoupling) is almost always caused by the presence of oxygen in the reaction mixture.[1][2] Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules, which competes with the desired cross-coupling pathway.

  • Primary Solution: The most critical step is rigorous degassing of your solvents and reaction vessel before adding the palladium catalyst. Ensure a robust inert atmosphere is maintained throughout the reaction.[1][3]

  • Secondary Consideration: Using a pre-formed Pd(0) catalyst [e.g., Pd(PPh₃)₄] can sometimes reduce homocoupling compared to generating Pd(0) in situ from a Pd(II) source [e.g., Pd(OAc)₂], as the reduction step can be complex and lead to side reactions if not perfectly efficient.

Optimizing the Catalytic System

If foundational checks pass and boronic acid stability is addressed, the next step is to optimize the core reaction components.

Q4: How do I choose the right Palladium catalyst and ligand for a heteroaromatic coupling?

A4: The choice of catalyst and ligand is critical, especially for challenging substrates like substituted indazoles. While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can work for simple systems, they often fail with more complex heteroaromatics.[6][13]

Modern catalyst systems utilize bulky, electron-rich phosphine ligands that promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[2][14] These ligands stabilize the palladium center and increase its catalytic activity.

Below is a comparison of common catalyst systems for challenging Suzuki couplings.

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesConsiderations
Pd(PPh₃)₄ Monodentate Phosphine2-5Commercially available, classic standard.Often requires higher temperatures; may be inefficient for aryl chlorides or hindered substrates.[13]
Pd(OAc)₂ + SPhos/XPhos Buchwald Ligands1-3Highly active, broad substrate scope, effective for aryl chlorides and hindered partners.[14]Air-sensitive ligands, higher cost.
Buchwald Precatalysts (e.g., XPhos Pd G2/G3)Palladacycle0.5-2Air-stable, easy to handle, highly active at low loadings, rapid catalyst activation.[13]Highest cost, but often most effective.
PdCl₂(dppf) Ferrocenyl Phosphine2-5Good general catalyst, often effective for heteroaromatic substrates.[15]Can be less active than modern Buchwald systems for highly challenging couplings.

Recommendation: For this compound, starting with a second-generation Buchwald precatalyst like XPhos Pd G2 is a robust choice that offers the highest probability of success.

Visualizing the Process

Understanding the fundamental steps of the reaction is key to effective troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Desired Product is Formed ArX Ar¹-X (Aryl Halide) ArX->OxAdd Your Aryl Halide Enters Here ArBOH Ar²-B(OH)₂ (Boronic Acid) ArBOH->Transmetal Indazole Boronic Acid Enters Here Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Tree Troubleshooting Decision Tree start Low / No Yield sub_check Check Substrates & Reagents start->sub_check Reagent Issue? cond_check Check Reaction Conditions start->cond_check Conditions Issue? boronic_purity Assess Boronic Acid Purity (See Protocol 2) sub_check->boronic_purity halide_purity Verify Aryl Halide Purity sub_check->halide_purity catalyst_fresh Use Fresh Catalyst/Ligand sub_check->catalyst_fresh protodeboronation Protodeboronation Suspected? cond_check->protodeboronation homocoupling Homocoupling Observed? cond_check->homocoupling sluggish Sluggish/ Incomplete Reaction? cond_check->sluggish base_change Use Milder Base (K₂CO₃, K₃PO₄) protodeboronation->base_change Yes ester_form Convert to Pinacol Ester or MIDA Boronate protodeboronation->ester_form Yes degas Rigorously Degas Solvents & Vessel homocoupling->degas Yes temp_inc Increase Temperature (e.g., 80°C -> 100°C) sluggish->temp_inc Yes catalyst_change Switch to Stronger Catalyst (e.g., Buchwald Precatalyst) sluggish->catalyst_change Yes

Caption: A decision tree for systematic troubleshooting.

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki Coupling

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane

  • Water (Degassed)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with Argon or Nitrogen gas three times.

  • Add the XPhos Pd G2 catalyst (0.02 equiv) under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction mixture to 90-100 °C and stir for the desired time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Quality Assessment of Boronic Acid by RP-HPLC

It is crucial to verify the purity of your boronic acid, as it can degrade into the corresponding protodeboronated indazole and boric acid. A simple reversed-phase HPLC method can provide this information.

Method:

  • Column: C18 column (e.g., Acquity BEH C18)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Detection: UV detector (e.g., at 254 nm).

  • Sample Prep: Dissolve a small amount of the boronic acid in a 1:1 mixture of acetonitrile and water.

Analysis: Look for the main peak corresponding to your boronic acid. The presence of a significant peak corresponding to the mass of 1,5-dimethyl-1H-indazole would indicate substantial protodeboronation and suggest the reagent should not be used.[16]

References

analysis of common impurities found in commercial 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for users of 1,5-Dimethyl-1H-indazole-4-boronic acid, addressing common impurities and their impact on experimental outcomes. As Senior Application Scientists, we aim to provide not just troubleshooting steps, but also the underlying scientific principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial batches of this compound can contain several process-related and degradation impurities. The most frequently observed are:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in solution, high levels can affect reaction stoichiometry.

  • Homocoupling Dimers: Biphenyl-type impurities can form through palladium-catalyzed homocoupling of the boronic acid during its synthesis or in subsequent cross-coupling reactions.[1][2][3]

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom can occur, leading to the formation of 1,5-dimethyl-1H-indazole. This is a common side reaction for many boronic acids.[3][4]

  • Starting Materials and Reagents: Residual starting materials from the synthesis of the indazole core or the borylation step may be present.

  • Solvent Residues: Residual solvents from purification, such as dioxane or THF, may be present.[5]

Q2: How can I assess the purity of my this compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the main component and detecting organic impurities. A gradient elution method is typically required to separate compounds with different polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide valuable information about the structure of the main component and the presence of impurities. Integration of signals can be used for semi-quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and residual solvents.

  • Karl Fischer Titration: To determine the water content, which can be crucial for reaction stoichiometry and stability.

Q3: What is the impact of these impurities on my Suzuki-Miyaura cross-coupling reaction?

A3: Impurities in boronic acids can significantly affect the efficiency and reproducibility of Suzuki-Miyaura coupling reactions.[6]

  • Boronic Anhydrides: Can lead to inaccurate weighing of the active boronic acid, affecting the stoichiometry of the reaction and potentially leading to lower yields.

  • Homocoupling Dimers: These are inert under coupling conditions and will contaminate the final product, complicating purification.

  • Protodeboronation Products: This impurity will not participate in the desired cross-coupling reaction, leading to a lower yield of the target molecule.

  • Inorganic Salts: Can interfere with the catalytic cycle of the palladium catalyst, potentially leading to lower conversion rates.

  • Catalyst Poisons: Certain impurities can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction.[6]

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or no conversion in a Suzuki-Miyaura reaction.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor quality of boronic acid 1. Re-evaluate Purity: Analyze the boronic acid by HPLC and ¹H NMR to confirm its identity and purity. 2. Purification: If significant impurities are detected, consider recrystallization or chromatographic purification of the boronic acid.Impurities can poison the palladium catalyst or compete in side reactions, reducing the yield of the desired product.[6]
Presence of water 1. Dry Reagents and Solvents: Ensure all reagents and solvents are anhydrous. 2. Use of Drying Agents: Consider adding a drying agent like molecular sieves to the reaction mixture.Water can lead to protodeboronation of the boronic acid, reducing the amount of active reagent available for the cross-coupling reaction.[3]
Incorrect Reaction Conditions 1. Optimize Base and Solvent: The choice of base and solvent is critical for the transmetalation step. Screen different conditions. 2. Check Catalyst Activity: Ensure the palladium catalyst is active.The catalytic cycle of the Suzuki-Miyaura reaction is highly dependent on the reaction conditions.

Issue 2: Formation of significant amounts of homocoupling byproducts.

Potential Cause Troubleshooting Steps Scientific Rationale
Palladium(II)-mediated homocoupling 1. Use of a Reducing Agent: Add a mild reducing agent, such as potassium formate, to the reaction mixture.[1][2] 2. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., nitrogen or argon).[1]The presence of Pd(II) species can promote the unwanted homocoupling of the boronic acid.[1][2][3] Oxygen can also contribute to this side reaction.
Slow Addition of Boronic Acid 1. Syringe Pump Addition: Add the boronic acid solution slowly to the reaction mixture using a syringe pump.Maintaining a low concentration of the boronic acid in the reaction mixture can suppress the rate of homocoupling relative to the desired cross-coupling.[3]

Issue 3: Difficulty in purifying the final product due to persistent impurities.

Potential Cause Troubleshooting Steps Scientific Rationale
Co-elution of impurities 1. Optimize Chromatography: Screen different solvent systems and stationary phases for column chromatography. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system.The polarity and structural similarity of impurities to the final product can make separation challenging.
Formation of hard-to-remove byproducts 1. Re-evaluate Reaction Conditions: Go back to the troubleshooting steps for low conversion and homocoupling to minimize the formation of byproducts in the first place.A cleaner reaction profile simplifies downstream purification processes.[6]

Part 3: Experimental Protocols & Visualizations

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the purity analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Calculate the area percentage of the main peak to estimate the purity.

  • Identify and quantify any impurity peaks.

Workflow for Troubleshooting Suzuki-Miyaura Reactions

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_side_reactions Side Reaction Analysis cluster_side_reaction_solutions Mitigation Strategies cluster_outcome Outcome start Low Yield / No Reaction purity_check Check Boronic Acid Purity (HPLC, NMR) start->purity_check condition_check Review Reaction Conditions (Base, Solvent, Temp) start->condition_check purify_ba Purify Boronic Acid purity_check->purify_ba Impurities Found homocoupling Significant Homocoupling? purity_check->homocoupling Purity OK optimize_cond Optimize Reaction Conditions condition_check->optimize_cond purify_ba->homocoupling optimize_cond->homocoupling check_catalyst Verify Catalyst Activity protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No add_reductant Add Reducing Agent homocoupling->add_reductant Yes dry_reagents Use Anhydrous Conditions protodeboronation->dry_reagents Yes success Successful Reaction protodeboronation->success No inert_atm Ensure Inert Atmosphere add_reductant->inert_atm slow_addition Slow Boronic Acid Addition inert_atm->slow_addition slow_addition->success dry_reagents->success failure Re-evaluate Synthetic Route

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

methods to avoid homocoupling of 1,5-Dimethyl-1H-indazole-4-boronic acid in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 1,5-Dimethyl-1H-indazole-4-boronic acid. This specific substrate, while a valuable synthetic intermediate, possesses electronic and steric properties that make it particularly susceptible to homocoupling, a problematic side reaction that diminishes yield and complicates purification.

This document provides a deep dive into the mechanistic origins of this side reaction and offers field-proven, actionable strategies to ensure the successful synthesis of your target biaryl compounds.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the coupling of substituted indazole boronic acids.

Q1: What is boronic acid homocoupling, and why is it such a problem with my this compound?

A1: Boronic acid homocoupling is a dimerisation side reaction where two molecules of your boronic acid couple to form a symmetrical bi-indazole byproduct. This is especially problematic for three reasons:

  • Yield Reduction: It consumes your valuable boronic acid, directly lowering the yield of the desired cross-coupled product.[1]

  • Purification Difficulty: The homocoupled byproduct often has similar polarity and chromatographic behavior to the target molecule, making separation challenging.[1]

  • Substrate Susceptibility: this compound is an electron-rich heterocyclic system. Electron-rich boronic acids can be more susceptible to certain homocoupling pathways. Furthermore, the substitution pattern creates significant steric hindrance, which can slow the desired cross-coupling catalytic cycle, giving the homocoupling side reaction a greater opportunity to occur.[2][3]

Q2: What are the primary chemical causes of this homocoupling side reaction?

A2: There are two dominant mechanistic pathways responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture is a primary culprit.[4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two successive transmetalations with the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[5][6]

  • Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid to form the homocoupled dimer. This is essentially a stoichiometric reaction that occurs to generate the active Pd(0) catalyst required for the main cross-coupling cycle.[7][8] This is often most problematic at the beginning of the reaction before the main catalytic cycle is fully established.

Q3: What is the single most critical action I can take to prevent homocoupling?

A3: Rigorous deoxygenation. The exclusion of oxygen from your reaction vessel, solvent, and reagents is paramount.[4][8] The oxygen-mediated pathway is a persistent and efficient route to the homocoupled byproduct. We recommend a subsurface sparge with an inert gas (bubbling argon or nitrogen through the solvent for an extended period) or, for maximum efficiency, performing three to five freeze-pump-thaw cycles.[1]

Q4: My standard Pd(PPh₃)₄ catalyst isn't working well. Which catalyst and ligand system should I use for this sterically hindered indazole?

A4: For sterically demanding substrates like this, standard catalysts are often insufficient. You need a catalyst system that promotes the desired cross-coupling cycle (specifically, oxidative addition and reductive elimination) at a much faster rate than the competing homocoupling pathway. We strongly recommend using modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands .[7][9]

  • Recommended Ligands: SPhos, XPhos, or RuPhos. These ligands are designed to accelerate the key steps of the Suzuki-Miyaura cycle for challenging substrates.[1][10][11]

  • Recommended Precatalysts: Use a modern palladium precatalyst that incorporates one of these ligands, such as an XPhos Pd G3 or G4 precatalyst.[12] These are air-stable and designed for clean, efficient generation of the active Pd(0) species, which helps to suppress the Pd(II)-mediated homocoupling pathway.[7]

Q5: How should I select the base and solvent to minimize byproduct formation?

A5: Base and solvent choice is crucial for activating the boronic acid and facilitating the transmetalation step.[13][14] For a sterically hindered boronic acid, a stronger, non-nucleophilic base is often required.

  • Base: We recommend potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][15] These have proven effective in promoting the coupling of challenging substrates where weaker bases fail.

  • Solvent: A mixture of an aprotic organic solvent and water is typically optimal. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[14][16] The ideal system will fully solubilize your starting materials and the base at the reaction temperature.

In-Depth Troubleshooting and Optimization Guide
Understanding the Competing Reaction Pathways

Success in suppressing homocoupling begins with a clear understanding of the underlying mechanisms. The desired Suzuki-Miyaura reaction and the undesired homocoupling pathways compete for the palladium catalyst. Your goal is to create conditions that overwhelmingly favor the desired cycle.

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition (Ar-X) PdII_Aryl L₂PdII(Ar)(X) O2_Oxidation Oxidation by O₂ Pd0->O2_Oxidation PdII_Aryl->Pd0 [Rate-Determining for Electron-Rich Halides] Transmetalation Transmetalation (R-B(OH)₂) + Base PdII_Diaryl L₂PdII(Ar)(R) PdII_Diaryl->PdII_Aryl [Can be slow for hindered substrates] RedElim Reductive Elimination Product Ar-R (Desired Product) Product->Pd0 Regenerates Catalyst PdII_Generic PdII Species O2_Oxidation->PdII_Generic PdII_Source PdII Precatalyst (e.g., Pd(OAc)₂) PdII_Source->PdII_Generic Homocoupling_Step1 1st Transmetalation (R-B(OH)₂) PdII_Generic->Homocoupling_Step1 PdII_R L₂PdII(R)(OH) Homocoupling_Step2 2nd Transmetalation (R-B(OH)₂) PdII_R->Homocoupling_Step2 PdII_Di_R L₂PdII(R)(R) RedElim_Homo Reductive Elimination PdII_Di_R->RedElim_Homo Homocoupling_Product R-R (Homocoupling Byproduct) Homocoupling_Product->Pd0 Regenerates Pd⁰ (Undesired Path) Pd0_regen Pd0_regen Pd0_regen->PdII_Diaryl [Accelerated by bulky, e⁻-rich ligands]

Figure 1: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Systematic Troubleshooting Workflow

If you are observing significant homocoupling (>5%), follow this systematic workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Homocoupling of Indazole Boronic Acid Observed? check_atmosphere Step 1: Verify Inert Atmosphere - Is solvent rigorously degassed? (Subsurface sparge or Freeze-Pump-Thaw) - Are reagents dry and pure? - Is glassware oven-dried? start->check_atmosphere Yes success Problem Solved: Successful Cross-Coupling start->success No atmosphere_ok Homocoupling Still Present? check_atmosphere->atmosphere_ok optimize_catalyst Step 2: Optimize Catalyst System - Switch to Pd(0) source (e.g., Pd₂(dba)₃) OR - Use modern precatalyst (e.g., XPhos Pd G4) - Use bulky, e⁻-rich ligand (SPhos, XPhos) atmosphere_ok->optimize_catalyst Yes atmosphere_ok->success No catalyst_ok Homocoupling Still Present? optimize_catalyst->catalyst_ok optimize_params Step 3: Optimize Reaction Parameters - Switch to stronger base (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene, 2-MeTHF) - Optimize temperature (start at 80 °C) catalyst_ok->optimize_params Yes catalyst_ok->success No params_ok Homocoupling Still Present? optimize_params->params_ok advanced_strategy Step 4: Implement Advanced Strategy - Add mild reducing agent (Potassium Formate) - Change order of addition (add boronic acid last to pre-formed Pd(0)) params_ok->advanced_strategy Yes params_ok->success No advanced_strategy->success fail Re-evaluate Reaction Scope & Purity

Figure 2: A systematic workflow for troubleshooting homocoupling.
Recommended Protocols & Parameters

Summary of Recommended Reaction Parameters

This table provides a quick-reference guide to the optimal conditions for the Suzuki-Miyaura coupling of this compound.

ParameterRecommendation for this compoundRationale
Palladium Source A modern Pd(II) precatalyst (e.g., XPhos Pd G3/G4)Ensures clean, efficient generation of active Pd(0), minimizing Pd(II)-mediated homocoupling at the reaction outset.[7][11]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Accelerates the rate-limiting reductive elimination step, outcompeting the homocoupling pathway.[1][7][9]
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)Strong, non-nucleophilic bases are highly effective for activating sterically hindered boronic acids for transmetalation.[1][15]
Solvent 1,4-Dioxane / H₂O (4:1 to 5:1 v/v) or Toluene / H₂O (4:1 v/v)Common aprotic/aqueous mixtures that provide good solubility for both organic and inorganic reagents.[14][16]
Atmosphere Strictly inert (Argon or Nitrogen)CRITICAL: Prevents the pervasive oxygen-mediated homocoupling pathway.[1][4][8]
Degassing Method Subsurface sparging (15-30 min) or Freeze-Pump-Thaw (3-5 cycles)Ensures the most complete removal of dissolved oxygen, which is more effective than a simple vacuum/backfill cycle.[1][8]
Additive (Optional) Potassium Formate (KCOOH)Acts as a mild reducing agent to "scavenge" any adventitious Pd(II) species that may form, providing an extra layer of protection.[8][17]
Protocol 1: Recommended Starting Conditions for High-Risk Substrates

This protocol is designed as a robust starting point for coupling this compound with a partner aryl halide (Ar-X).

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), and the XPhos Pd G3/G4 precatalyst (1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times.

  • Solvent Preparation & Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it via a long needle below the surface for at least 20-30 minutes. Add the required volume of the degassed solvent to the Schlenk flask via cannula or syringe under a positive pressure of inert gas.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent and the formation of both the desired product and the homocoupled byproduct. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography.

Protocol 2: Advanced Method with a Reducing Agent Additive

For particularly stubborn cases of homocoupling, the addition of potassium formate can provide further suppression of the side reaction.[8][17]

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), K₃PO₄ (2.0-3.0 equiv.), potassium formate (1.5 equiv.) , and the XPhos Pd G3/G4 precatalyst (1-2 mol%).

  • Follow Steps 2-7 from Protocol 1. The presence of potassium formate helps to maintain a low concentration of any free Pd(II) species throughout the reaction without interfering with the main catalytic cycle.[17]

By applying these principles and protocols, you will be well-equipped to overcome the challenge of homocoupling and achieve high yields of your desired cross-coupled products.

References

Technical Support Center: Analytical Methods for Monitoring Reactions Involving 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the analytical monitoring of chemical reactions that involve 1,5-Dimethyl-1H-indazole-4-boronic acid. Boronic acids and their derivatives are pivotal in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, their unique chemical properties can present analytical challenges. This resource is designed to help you navigate these complexities and ensure the acquisition of accurate and reproducible data.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the analysis of reactions with this compound.

Question 1: I'm observing significant peak tailing for my boronic acid in Reverse-Phase HPLC. What's causing this and how can I fix it?

Answer: Peak tailing with boronic acids in RP-HPLC is a common issue that can compromise resolution and quantification. The primary causes are often related to interactions with the stationary phase and the inherent properties of the boronic acid.

  • Causality: The acidic nature of the boronic acid moiety can lead to strong interactions with residual silanol groups on the silica-based stationary phase of the column. This can result in a secondary retention mechanism, causing the analyte to "drag" along the column and produce a tailing peak. Additionally, overloading the column with too much sample can also lead to peak distortion.[2]

  • Solutions:

    • Mobile Phase Optimization: Adjusting the pH of the mobile phase can help to suppress the ionization of the boronic acid and minimize interactions with the stationary phase. For boronic acids, a lower pH is generally preferred. You can also experiment with different organic modifiers, such as acetonitrile or methanol, as they can influence selectivity and peak shape.

    • Column Selection: Consider using a column with a stationary phase that is less prone to silanol interactions. End-capped columns or those with a different chemistry, such as a polymer-based stationary phase, can be good alternatives.[3][4][5]

    • Sample Load: Reduce the amount of sample injected onto the column to avoid overloading.[2]

Question 2: My LC-MS analysis of the reaction mixture shows a weak or inconsistent signal for the boronic acid. How can I improve its detection?

Answer: Poor ionization efficiency in the mass spectrometer is a frequent challenge when analyzing boronic acids.

  • Causality: Boronic acids can be difficult to ionize effectively, especially in positive ion mode. They also have a tendency to form adducts with solvents or form boroxines (cyclic trimers), which can complicate the mass spectrum.[6]

  • Solutions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often more effective for the analysis of boronic acids.[7]

    • Mobile Phase Additives: The addition of a small amount of a basic modifier, such as ammonium acetate, to the mobile phase can enhance the formation of adducts that are more readily ionized.[6]

    • Derivatization: In some cases, derivatization of the boronic acid can significantly improve its ionization efficiency and chromatographic behavior.[8]

Question 3: I'm using ¹H NMR to monitor my reaction, but the boronic acid proton signals are broad and difficult to integrate accurately. What can I do?

Answer: Signal broadening in NMR for boronic acids is often due to their dynamic behavior in solution.

  • Causality: Boronic acids can exist in equilibrium with various species in solution, including the free acid, boronate esters (if diols are present), and boroxines. This chemical exchange can lead to broadened NMR signals. The quadrupolar nature of the boron nucleus (¹¹B) can also contribute to the broadening of adjacent proton signals.[9]

  • Solutions:

    • ¹¹B NMR: Consider using ¹¹B NMR spectroscopy as a complementary technique. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination state of the boron atom, allowing you to distinguish between the boronic acid and its derivatives.[9][10][11]

    • Quantitative NMR (qNMR): For accurate quantification, employ qNMR techniques. This involves using an internal standard with a known concentration and ensuring that the NMR acquisition parameters are optimized for quantitative analysis.[12][13][14][15]

    • Temperature Variation: Acquiring spectra at different temperatures can sometimes help to sharpen the signals by altering the rate of chemical exchange.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about monitoring reactions with this compound.

Question 4: What is the best analytical method for monitoring the progress of a Suzuki-Miyaura coupling reaction involving this compound?

Answer: The optimal analytical method depends on the specific information you need and the resources available. A multi-technique approach is often the most comprehensive.

  • HPLC/UPLC-MS: This is an excellent choice for quantitative analysis, allowing you to accurately track the consumption of starting materials and the formation of the product over time. It is particularly useful for reaction optimization and kinetic studies.[16]

  • NMR Spectroscopy: NMR provides detailed structural information about all the components in the reaction mixture, including intermediates and byproducts. It is a powerful tool for mechanistic investigations and can be used for in-situ reaction monitoring.[16][17]

  • TLC-MS: For rapid, real-time monitoring, Thin Layer Chromatography coupled with Mass Spectrometry (TLC-MS) can be a simple and effective technique.[18]

Question 5: How can I avoid the degradation of my boronic acid during analysis?

Answer: Boronic acids can be susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond).

  • Sample Preparation: Prepare samples for analysis immediately before use. If storage is necessary, keep them in a cool, dark place and under an inert atmosphere. For HPLC analysis of pinacol esters, using a non-aqueous and aprotic diluent can help to prevent hydrolysis.[19]

  • Reaction Conditions: In the context of the reaction itself, ensuring an inert atmosphere is crucial to prevent oxidative degradation.[20][21] The choice of a stable boronic acid derivative, such as a MIDA boronate, can also be beneficial.[22]

Question 6: I am observing a significant amount of a homocoupling byproduct in my reaction. How can I monitor and minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.

  • Monitoring: HPLC and LC-MS are effective techniques for monitoring the formation of the homocoupled byproduct alongside the desired product.

  • Minimization: The primary cause of homocoupling is often the presence of oxygen.[23] Therefore, rigorous degassing of the reaction mixture is essential. The choice of catalyst and ligand can also influence the extent of homocoupling.[23]

III. Experimental Protocols & Data Presentation

A. Representative HPLC Method for Reaction Monitoring
Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific reaction.

B. Sample Preparation for HPLC Analysis
  • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

IV. Visualizations

Decision Tree for Analytical Method Selection

MethodSelection start What is the primary goal of the analysis? q1 Quantitative analysis of reaction progress? start->q1 q2 Detailed structural information and mechanistic insights? start->q2 q3 Rapid, real-time monitoring? start->q3 ans1 HPLC/UPLC-MS q1->ans1 ans2 NMR Spectroscopy q2->ans2 ans3 TLC-MS q3->ans3

Caption: A decision tree to guide the selection of the most appropriate analytical method.

Workflow for Troubleshooting HPLC Peak Tailing

HPLCTroubleshooting start Observe Peak Tailing in HPLC step1 Optimize Mobile Phase (e.g., adjust pH) start->step1 step2 Select a Different Column (e.g., end-capped) step1->step2 step3 Reduce Sample Load step2->step3 end Improved Peak Shape step3->end

Caption: A streamlined workflow for addressing HPLC peak tailing issues.

V. References

References

Validation & Comparative

A Researcher's Guide to the Comparative Reactivity of Indazole Boronic Acids: Spotlight on 1,5-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. Among the various tools available for such transformations, indazole boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2][3]

This guide provides an in-depth comparison of the reactivity of 1,5-Dimethyl-1H-indazole-4-boronic acid with its other positional isomers. By synthesizing technical data and established chemical principles, we aim to provide a predictive framework for researchers to select the optimal building blocks for their synthetic campaigns.

Understanding the Reactivity of Indazole Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[4][5] The reactivity of the boronic acid partner is a crucial determinant of the reaction's efficiency and is influenced by several factors inherent to its molecular structure.

The Catalytic Cycle: A Quick Refresher

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The boronic acid plays its pivotal role during the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd2 R1-Pd(II)L_n-X pd0->pd2 Oxidative Addition pd2_r2 R1-Pd(II)L_n-R2 pd2->pd2_r2 Transmetalation product R1-R2 pd2_r2->product Reductive Elimination product->pd0 boronate R2-B(OR)3^- boronate->pd2_r2 boronic_acid R2-B(OH)2 boronic_acid->boronate Activation base Base (e.g., K2CO3) base->boronate r1x R1-X (Aryl Halide) r1x->pd2

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Factors Influencing the Reactivity of Indazole Boronic Acids:
  • Electronic Effects: The electronic nature of the indazole ring and its substituents significantly impacts the nucleophilicity of the boronic acid. Electron-donating groups (EDGs) on the indazole ring generally increase the electron density on the boron-bearing carbon, enhancing its nucleophilicity and accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.[7]

  • Steric Hindrance: The position of the boronic acid group and adjacent substituents can introduce steric hindrance, impeding the approach of the bulky palladium complex during transmetalation. Isomers with less steric congestion around the C-B bond are generally more reactive.

  • Position of the Boronic Acid Group: The regiochemistry of the boronic acid on the indazole ring dictates the vector for molecular elaboration and can influence reactivity due to proximity to the nitrogen atoms and other substituents.

  • N-Substitution: The presence and nature of a substituent on the indazole nitrogen can modulate the electronic properties of the ring system and may also introduce steric effects.

Comparative Reactivity Profile: this compound and Its Isomers

IsomerStructurePredicted Relative ReactivityRationale
This compound High The methyl group at the 5-position is an electron-donating group, which should enhance the nucleophilicity of the adjacent carbon bearing the boronic acid. Steric hindrance from the 5-methyl group is present but may be less significant than in cases with substitution at the 3-position.
1,5-Dimethyl-1H-indazole-6-boronic acid Moderate to High The 5-methyl group is meta to the boronic acid group, so its electron-donating effect will be less pronounced compared to the 4-boronic acid isomer. Steric hindrance is minimal at the 6-position.
1,5-Dimethyl-1H-indazole-7-boronic acid Moderate The boronic acid at the 7-position is adjacent to the pyrazole ring, which can influence its electronic environment. The 5-methyl group is para to the 7-position, providing some electronic activation. However, potential steric interaction with the N1-methyl group might slightly reduce reactivity.
1,3-Dimethyl-1H-indazole-4-boronic acid Moderate to Low The presence of a methyl group at the 3-position introduces significant steric hindrance around the 4-position, which could impede the transmetalation step.

Note: The images in the table are illustrative and represent the chemical structures.

Experimental Protocol: A General Workflow for Comparing Reactivity

To empirically determine the relative reactivities of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. The following protocol provides a general framework for such a comparative study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare stock solutions of: - Indazole boronic acid isomers - Aryl halide (e.g., 4-bromoanisole) - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) setup_rxns Set up parallel reactions in vials under inert atmosphere (N2 or Ar) prep_reagents->setup_rxns add_reagents Add aryl halide, boronic acid isomer, catalyst, and base to each vial setup_rxns->add_reagents add_solvent Add degassed solvent (e.g., Toluene/Water or Dioxane/Water) add_reagents->add_solvent heat_stir Heat and stir reactions at a constant temperature (e.g., 90 °C) add_solvent->heat_stir monitor_progress Monitor reaction progress at set time intervals using TLC or LC-MS heat_stir->monitor_progress quench_workup Quench reactions and perform aqueous workup monitor_progress->quench_workup analyze_yield Analyze product yield and purity by 1H NMR and/or GC-MS quench_workup->analyze_yield compare_data Compare reaction rates and final yields to determine relative reactivity analyze_yield->compare_data

Figure 2: General workflow for the comparative reactivity study of indazole boronic acid isomers.

Detailed Suzuki-Miyaura Coupling Protocol:

Materials:

  • Indazole boronic acid isomer (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent system (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, indazole boronic acid isomer, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the yield.

By running parallel reactions for each isomer under identical conditions and monitoring the consumption of starting material and formation of product over time, a clear picture of their relative reactivities can be established.

Conclusion

The reactivity of indazole boronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Based on established principles, This compound is predicted to be a highly reactive isomer due to the favorable electronic contribution of the 5-methyl group and manageable steric hindrance. This predictive understanding, combined with the provided experimental framework, empowers researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel indazole-based molecules with therapeutic potential.

References

A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-indazole-4-boronic acid: A Modern Approach to a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of key molecular building blocks is paramount. Substituted indazoles are a prominent scaffold in medicinal chemistry, and their boronic acid derivatives are invaluable precursors for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical comparison of a novel, streamlined synthetic route for 1,5-Dimethyl-1H-indazole-4-boronic acid against a more traditional, multi-step approach. We will delve into the causality behind the experimental choices, present comprehensive validation data, and offer detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. The indazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic activities. The presence of the boronic acid moiety at the 4-position allows for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methyl groups at the 1 and 5 positions provide specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final compounds.

Traditionally, the synthesis of such substituted indazole boronic acids has relied on multi-step sequences, often involving harsh reaction conditions and leading to challenges in purification and overall yield. This guide introduces and validates a more contemporary approach utilizing a direct C-H activation/borylation strategy, offering significant advantages in terms of efficiency and atom economy.

Comparative Analysis of Synthetic Routes

This guide will compare two distinct synthetic pathways to this compound:

  • Route A: The "New" Approach - Direct Iridium-Catalyzed C-H Borylation. This modern route leverages the power of transition-metal catalysis to directly functionalize a C-H bond on the indazole core.

  • Route B: The "Established" Method - Classical Indazole Synthesis followed by Directed Ortho-Metalation. This more traditional approach involves the construction of the indazole ring system followed by a regioselective functionalization to introduce the boronic acid group.

Route A: A Leap Forward with Iridium-Catalyzed C-H Borylation

The iridium-catalyzed C-H borylation has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of unactivated C-H bonds to valuable C-B bonds.[1] In this proposed route, the readily available 1,5-dimethyl-1H-indazole is directly converted to its 4-boronic acid pinacol ester, which is then hydrolyzed to the target molecule.

Causality of Experimental Choices:

  • Iridium Catalyst: Iridium complexes, particularly those with bipyridine-based ligands, have shown exceptional activity and regioselectivity in the borylation of aromatic and heteroaromatic C-H bonds.[2] The choice of [Ir(cod)OMe]₂ as the precatalyst and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand is based on their proven efficacy in minimizing steric hindrance and promoting catalysis at electronically favored positions.[1]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle solid that serves as the boron source.

  • Solvent and Temperature: A non-polar, aprotic solvent like tetrahydrofuran (THF) is chosen to ensure solubility of the reactants and catalyst. The reaction is typically run at elevated temperatures to facilitate the catalytic cycle.

Experimental Workflow for Route A:

Route A Workflow start 1,5-Dimethyl-1H-indazole borylation Iridium-Catalyzed C-H Borylation [Ir(cod)OMe]₂, dtbpy, B₂pin₂, THF, 80 °C start->borylation intermediate This compound pinacol ester borylation->intermediate hydrolysis Hydrolysis HCl (aq) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the Iridium-Catalyzed C-H Borylation Route.

Route B: The Tried and True - Classical Synthesis and Ortho-Metalation

This established route begins with the synthesis of the 1,5-dimethyl-1H-indazole core from commercially available starting materials, followed by a directed ortho-metalation to introduce the boronic acid functionality.

Causality of Experimental Choices:

  • Indazole Synthesis: A common method for synthesizing N-methylated indazoles involves the reaction of a substituted 2-bromoaniline with a hydrazine, followed by cyclization.[3]

  • Directed Ortho-Metalation (DoM): The N1-methyl group of the indazole can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C7 or C2 position. However, to achieve C4-functionalization, a different strategy is often employed, such as starting with a pre-functionalized aniline. A more direct, albeit potentially lower-yielding approach for C4-lithiation can be challenging. For the purpose of this guide, we will consider a plausible route starting from 2-bromo-5-methylaniline.[4][5]

  • Borylation: The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate, to form the boronic ester, which is subsequently hydrolyzed.

Experimental Workflow for Route B:

Route B Workflow start 2-Bromo-5-methylaniline diazotization Diazotization & Cyclization NaNO₂, HCl; then reduction start->diazotization indazole_core 5-Bromo-1H-indazole diazotization->indazole_core methylation N-Methylation CH₃I, K₂CO₃, DMF indazole_core->methylation methylated_indazole 5-Bromo-1-methyl-1H-indazole methylation->methylated_indazole lithiation Lithium-Halogen Exchange & Borylation 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ methylated_indazole->lithiation intermediate This compound lithiation->intermediate

Caption: Workflow for the Classical Synthesis and Functionalization Route.

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the key performance indicators for both synthetic routes, based on literature precedents for similar transformations and expert evaluation.

ParameterRoute A: C-H BorylationRoute B: Classical Synthesis & DoM
Number of Steps 2 (from 1,5-dimethyl-1H-indazole)4+
Overall Yield (estimated) 60-75%20-35%
Reaction Time 12-24 hours48-72 hours
Reagent & Catalyst Cost High (Iridium catalyst)Moderate
Safety Considerations Requires handling of air-sensitive catalystUse of pyrophoric n-BuLi at low temperatures
Atom Economy HighLow
Purification Generally straightforward chromatographyMultiple chromatographic purifications required
Scalability Potentially challenging due to catalyst costEstablished for similar processes

In-Depth Validation of the New Synthetic Route (Route A)

A robust validation of a new synthetic route is crucial to ensure its reliability and the quality of the final product. This involves rigorous characterization of the product and a thorough assessment of its purity.

Experimental Protocol for Validation

1. Synthesis of this compound via Route A:

  • To a solution of 1,5-dimethyl-1H-indazole (1.0 g, 6.84 mmol) in THF (20 mL) is added bis(pinacolato)diboron (2.08 g, 8.21 mmol), [Ir(cod)OMe]₂ (0.136 g, 0.205 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.110 g, 0.410 mmol).

  • The mixture is heated to 80 °C and stirred for 16 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pinacol ester.

  • The pinacol ester is dissolved in a mixture of THF (15 mL) and 2 M HCl (15 mL) and stirred at room temperature for 4 hours.

  • The mixture is neutralized with saturated NaHCO₃ solution and extracted with ethyl acetate. The organic layers are dried over MgSO₄ and concentrated to yield this compound.

2. Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure and regiochemistry of borylation. Expected signals include aromatic protons, two distinct methyl singlets, and a broad singlet for the B(OH)₂ protons.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹¹B NMR: To confirm the presence of the boronic acid, with a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC):

    • To determine the purity of the final product. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a suitable method.[6]

3. Validation Workflow Diagram:

Validation Workflow cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis via Route A purification Purification (Column Chromatography) synthesis->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc HPLC Analysis product->hplc

References

A Senior Application Scientist's Guide to Screening Biological Activity of Novel 1,5-Dimethyl-1H-indazole-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is a "privileged scaffold," a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anti-cancer, antimicrobial, and anti-inflammatory properties.[1][3] A key reason for this versatility lies in the indazole ring's ability to form critical hydrogen bonds and engage in various interactions within the active sites of biological targets, particularly protein kinases.[4][5]

The starting material, 1,5-Dimethyl-1H-indazole-4-boronic acid, represents a strategic entry point for novel drug discovery. The boronic acid group is a highly versatile functional handle, renowned for its role in Suzuki-Miyaura cross-coupling reactions, which allows for the straightforward synthesis of a diverse library of derivative compounds.[6][7] This guide provides a comprehensive framework for screening the biological activity of such a library, comparing the performance of these novel compounds against established alternatives and providing the detailed experimental methodologies required for robust and reproducible results.

Comparative Screening Strategy: A Multi-Pronged Approach

The goal of a primary screening campaign is to efficiently identify "hits"—compounds that exhibit a desired biological effect. A logical and resource-effective strategy involves a tiered approach, starting with broad assessments of activity and progressing to more specific, target-oriented assays. This guide will focus on three key areas of high relevance to indazole derivatives: anti-cancer cytotoxicity, specific kinase inhibition, and antimicrobial activity.

Our experimental design will compare a hypothetical library of newly synthesized compounds (designated IND-1 to IND-5 ) against well-characterized control compounds to benchmark their performance.

// Connections primary_cytotoxicity -> ic50_determination [label="Active Compounds"]; ic50_determination -> kinase_assay [label="Potent Hits"]; kinase_assay -> selectivity_panel [label="Confirmed Inhibitors"]; primary_antimicrobial -> mic_determination [label="Active Compounds"];

// Invisible edges for alignment primary_cytotoxicity -> primary_antimicrobial [style=invis]; ic50_determination -> mic_determination [style=invis]; } dot Caption: A tiered screening cascade for novel indazole derivatives.

Methodology 1: Anti-Cancer Cytotoxicity Screening

Many indazole derivatives exert their anti-cancer effects by inhibiting cell proliferation.[8][9] The MTT assay is a robust, colorimetric method for assessing this activity by measuring the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for determining the effect of novel compounds on the viability of cancer cell lines.[11][12]

I. Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (IND-1 to IND-5) and a positive control (e.g., Doxorubicin), dissolved in DMSO to create 10 mM stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution: DMSO.[11]

  • Sterile 96-well flat-bottom plates.

II. Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same concentration of DMSO used for the test compounds (typically ≤0.5%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[10][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data: Cytotoxicity (IC₅₀)

The following table presents hypothetical data from this screening assay.

Compound IDTarget Cell LineIC₅₀ (µM)
IND-1 MCF-7> 50
IND-2 MCF-78.5
IND-3 MCF-70.9
IND-4 MCF-715.2
IND-5 MCF-7> 50
Doxorubicin (Control)MCF-70.5

Interpretation: In this hypothetical screen, compound IND-3 shows the most promising anti-proliferative activity against the MCF-7 cell line, with an IC₅₀ value in the sub-micromolar range. While not as potent as the standard chemotherapeutic Doxorubicin, this level of activity warrants further investigation into its specific mechanism of action.

Methodology 2: Target-Specific Kinase Inhibition Assay

Indazole-based compounds are well-documented as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[4][5] The Pim-1 kinase, a serine/threonine kinase, is a known oncogene overexpressed in many tumors, making it an attractive therapeutic target.[14][15] The ADP-Glo™ Kinase Assay is a sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[15][16]

Protocol: Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from established methods for measuring the activity of purified kinases.[14][15]

I. Materials:

  • Recombinant human Pim-1 kinase.

  • Pim-1 substrate peptide (e.g., S6Ktide).[17]

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[15]

  • ATP solution.

  • Test compounds (IND-3 ) and a known Pim-1 inhibitor (e.g., AZD1208) as a positive control.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[15]

  • White, opaque 384-well plates.

II. Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (IND-3) and the control inhibitor in kinase buffer with a constant, low percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Enzyme Addition: Add 10 µL of diluted Pim-1 kinase to each well, except for the "no enzyme" blank wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of a master mix containing the substrate peptide and ATP (at a concentration near the Kₘ for the enzyme, if known).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[15]

  • ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[14]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate at room temperature for 30-45 minutes.[14][17]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control and plot against the log of the inhibitor concentration to determine the IC₅₀ value.

G Inhibitor IND-3 (Hypothetical Inhibitor) Pim1 Pim1 Inhibitor->Pim1 Inhibits

Comparative Data: Kinase Inhibition (IC₅₀)
Compound IDTarget KinaseIC₅₀ (nM)
IND-3 Pim-175
AZD1208 (Control)Pim-115

Interpretation: The data indicates that compound IND-3 is a potent inhibitor of Pim-1 kinase in a biochemical assay, with an IC₅₀ in the nanomolar range. This provides a plausible mechanism of action for the cytotoxicity observed in the MCF-7 cells. Its potency is within the same order of magnitude as the known inhibitor AZD1208, marking it as a strong lead candidate for further optimization.

Methodology 3: Antimicrobial Activity Screening

The indazole scaffold is also present in compounds with antibacterial and antifungal properties.[3] The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[19]

Protocol: Broth Microdilution MIC Assay

This protocol follows the general principles outlined by CLSI for antimicrobial susceptibility testing.[19][20]

I. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds (IND-1 to IND-5) and a positive control (e.g., Ciprofloxacin), dissolved in DMSO.

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

II. Step-by-Step Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of each compound and the control antibiotic across a 96-well plate using CAMHB. The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. This dilutes the drug concentration to the final test concentration.[18]

  • Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.[18]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Comparative Data: Antimicrobial Activity (MIC)
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IND-1 8> 64
IND-2 32> 64
IND-3 > 64> 64
IND-4 16> 64
IND-5 64> 64
Ciprofloxacin (Control)0.250.015

Interpretation: Compound IND-1 demonstrates the most significant antibacterial activity, specifically against the Gram-positive bacterium S. aureus, with an MIC of 8 µg/mL. None of the tested compounds showed notable activity against the Gram-negative E. coli. This selective activity is a valuable piece of information for future structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This guide outlines a systematic approach to screening novel compounds derived from this compound. Based on our hypothetical results, two lead compounds have emerged:

  • IND-3: A potent, sub-micromolar cytotoxic agent against MCF-7 breast cancer cells, likely acting through the inhibition of Pim-1 kinase (IC₅₀ = 75 nM).

  • IND-1: A moderately active antibacterial agent against S. aureus (MIC = 8 µg/mL).

These findings provide a strong rationale for further development. The next logical steps for IND-3 would involve kinase selectivity profiling to assess its activity against a broader panel of kinases and cellular assays to confirm on-target activity within a cellular context.[21] For IND-1 , SAR studies would be crucial to improve its antibacterial potency and potentially broaden its spectrum of activity. The versatile chemistry afforded by the boronic acid precursor provides a fertile ground for these continued optimization efforts.

References

A Senior Application Scientist's Guide to the Structural Verification of Cross-Coupling Products Derived from 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the indazole scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores the importance of developing robust and reliable methods for its functionalization. Among the various synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance in forging new carbon-carbon bonds.[1][2][3]

This guide provides an in-depth technical comparison and experimental framework for the structural verification of cross-coupling products derived from a key building block: 1,5-Dimethyl-1H-indazole-4-boronic acid . As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system for the unambiguous characterization of your target molecules.

The Strategic Importance of the 1,5-Dimethyl-1H-indazole-4-yl Moiety

The 1,5-dimethyl-1H-indazole core is a privileged scaffold in numerous pharmacologically active agents. The strategic placement of substituents on this nucleus is critical for modulating biological activity. The Suzuki-Miyaura coupling provides an effective means to introduce aryl and heteroaryl diversity at the C4-position, a vector crucial for exploring structure-activity relationships (SAR). However, the success of any synthetic campaign hinges on the unequivocal confirmation of the final product's structure. Ambiguities in characterization can lead to flawed biological data and wasted resources.

The Suzuki-Miyaura Coupling: A Mechanistic Overview and Key Considerations

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, typically involving the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

While highly reliable, the coupling of heteroaryl boronic acids can present unique challenges. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom from the solvent or residual water.[5][6] This underscores the need for carefully optimized reaction conditions and rigorous purification and characterization of the final product.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents and Materials:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:
  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent volume should be sufficient to ensure good stirring and dissolution of the reagents.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1,5-dimethyl-1H-indazole.

Structural Verification Workflow: A Multi-Technique Approach

The unambiguous structural determination of the cross-coupling product requires a synergistic application of multiple analytical techniques. The following workflow provides a robust system for verification.

G cluster_synthesis Synthesis & Purification cluster_verification Structural Verification start Suzuki-Miyaura Coupling of This compound + Aryl Halide purification Column Chromatography start->purification hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms Confirm Molecular Formula nmr_1h ¹H NMR Spectroscopy hrms->nmr_1h Proceed if MW is correct nmr_13c ¹³C NMR Spectroscopy nmr_1h->nmr_13c Confirm Proton Environment nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d Confirm Carbon Skeleton xray Single Crystal X-ray Diffraction (if crystalline solid) nmr_2d->xray Resolve Ambiguities / Absolute Confirmation final_structure Verified Structure of 4-Aryl-1,5-dimethyl-1H-indazole nmr_2d->final_structure If non-crystalline xray->final_structure

Caption: Workflow for the synthesis and structural verification of 4-aryl-1,5-dimethyl-1H-indazoles.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in structural verification is to confirm that the desired reaction has occurred and that the product has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Expected Data: The HRMS data for the product of the coupling of this compound with 4-bromoanisole would be expected to show a molecular ion peak corresponding to the exact mass of C₁₆H₁₆N₂O.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information about the electronic environment and connectivity of protons in the molecule. For the target compound, key diagnostic signals will confirm the presence of both the indazole and the newly introduced aryl group, as well as their relative orientation.

Key Diagnostic Signals for 4-(4-methoxyphenyl)-1,5-dimethyl-1H-indazole:

  • Indazole Protons: Look for the characteristic signals of the protons on the indazole ring. The chemical shifts will be influenced by the new aryl substituent.

  • N-Methyl and C-Methyl Protons: Two distinct singlets corresponding to the N-CH₃ and C-CH₃ groups.

  • Aryl Protons: The characteristic doublet of doublets (or two distinct doublets) for the para-substituted anisole ring.

  • Methoxy Protons: A singlet corresponding to the -OCH₃ group.

¹³C NMR Spectroscopy

Causality: ¹³C NMR provides a map of the carbon skeleton of the molecule. The number of signals and their chemical shifts are indicative of the molecular symmetry and the electronic nature of the carbon atoms.

Key Diagnostic Signals:

  • Indazole Carbons: The signals for the carbon atoms of the indazole ring system.

  • Methyl Carbons: Resonances for the N-CH₃ and C-CH₃ carbons.

  • Aryl Carbons: Signals corresponding to the carbons of the anisole ring, including the quaternary carbon attached to the indazole.

  • Methoxy Carbon: The signal for the -OCH₃ carbon.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Causality: When the 1D NMR spectra are complex or ambiguous, 2D NMR techniques are invaluable for establishing definitive structural assignments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of protons within the aryl and indazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the indazole ring and the new aryl substituent.

Single Crystal X-ray Diffraction

Causality: For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It determines the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry.

Comparative Analysis: Target Product vs. Potential Byproducts

A critical aspect of structural verification is the ability to distinguish the desired product from potential impurities or isomers. The following table outlines the expected analytical signatures for the target product versus a common byproduct of Suzuki-Miyaura reactions, the homocoupled boronic acid starting material.

Compound Structure Expected Molecular Formula Key ¹H NMR Features Key ¹³C NMR Features
Target Product: 4-(4-methoxyphenyl)-1,5-dimethyl-1H-indazole4-(4-methoxyphenyl)-1,5-dimethyl-1H-indazoleC₁₆H₁₆N₂OSignals for both indazole and anisole moieties. Two distinct methyl singlets.Appropriate number of aromatic and aliphatic carbon signals.
Homocoupled Byproduct: 4,4'-Bis(1,5-dimethyl-1H-indazole)4,4'-Bis(1,5-dimethyl-1H-indazole)C₁₈H₁₈N₄Absence of anisole proton signals. More complex indazole proton signals due to symmetry. Four methyl singlets (may overlap).Absence of anisole carbon signals. Fewer aromatic carbon signals than expected for the target due to symmetry.
Protodeboronated Starting Material: 1,5-Dimethyl-1H-indazole1,5-Dimethyl-1H-indazoleC₉H₁₀N₂Absence of aryl proton signals. Presence of a proton at the C4 position of the indazole ring.Absence of aryl carbon signals.

Logical Relationship Diagram for Spectroscopic Analysis

G cluster_data Experimental Data cluster_interpretation Interpretation & Conclusion hrms_data HRMS: Correct Molecular Formula? nmr_1h_data ¹H NMR: Signals for both moieties? hrms_data->nmr_1h_data Yes is_byproduct Structure is a byproduct (e.g., homocoupled, protodeboronated). hrms_data->is_byproduct No nmr_13c_data ¹³C NMR: Correct number of C signals? nmr_1h_data->nmr_13c_data Yes nmr_1h_data->is_byproduct No nmr_2d_data 2D NMR: Unambiguous correlations? nmr_13c_data->nmr_2d_data Yes nmr_13c_data->is_byproduct No is_product Structure is likely the target product. nmr_2d_data->is_product Yes ambiguous Data is ambiguous. Further investigation needed. nmr_2d_data->ambiguous No verified Structure Verified is_product->verified

Caption: Decision-making flowchart for the structural verification of cross-coupling products.

Conclusion

The structural verification of cross-coupling products derived from this compound is a critical step in the drug discovery and development pipeline. A meticulous and multi-faceted analytical approach, grounded in a solid understanding of the underlying chemistry and potential side reactions, is paramount. By integrating HRMS, 1D and 2D NMR, and, where possible, single-crystal X-ray diffraction, researchers can ensure the integrity of their synthesized compounds and the reliability of their subsequent biological evaluations. This guide provides a comprehensive framework to achieve that goal, empowering scientists to proceed with confidence in their synthetic endeavors.

References

A Spectroscopic Guide to 1,5-Dimethyl-1H-indazole-4-boronic Acid and its Pinacol Ester: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, indazole scaffolds are privileged structures, frequently incorporated into molecules targeting a range of diseases.[1] Boronic acids and their corresponding esters are indispensable tools in the synthesis of these complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction.[2] The choice between using a boronic acid or its pinacol ester derivative is a critical decision in a synthetic workflow, impacting stability, reactivity, and purification. This guide provides an in-depth spectroscopic comparison of 1,5-Dimethyl-1H-indazole-4-boronic acid and its pinacol ester, offering experimental data and field-proven insights to aid researchers in their synthetic and analytical endeavors.

Introduction: The Strategic Choice Between Boronic Acid and Pinacol Ester

This compound is a key building block for introducing the dimethyl-indazole moiety into a target molecule. However, boronic acids are known for their propensity to undergo dehydration to form cyclic boroxine anhydrides, and can be challenging to purify due to their polarity. Conversion to the pinacol ester derivative often circumvents these issues. Pinacol esters are generally more stable, less polar, and easier to handle and purify by standard chromatographic techniques.[3] This guide will dissect the spectroscopic differences between these two crucial reagents, providing a clear rationale for their identification and characterization.

Experimental Protocols

Synthesis of this compound pinacol ester

The following protocol describes a standard method for the esterification of a boronic acid with pinacol.

Materials:

  • This compound

  • Pinacol

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent).

  • Add pinacol (1.1 equivalents) and toluene (sufficient to fill the flask and Dean-Stark trap).

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pinacol ester.

Spectroscopic Comparison

The conversion of the boronic acid to its pinacol ester induces significant and predictable changes in the NMR, IR, and Mass Spectra.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing between the boronic acid and its pinacol ester. The key differences are highlighted below.

¹H NMR:

The most telling difference in the ¹H NMR spectra is the appearance of a sharp, high-intensity singlet corresponding to the four equivalent methyl groups of the pinacol moiety in the ester. This signal typically appears in the upfield region, around 1.3 ppm. The protons of the boronic acid's -OH groups are often broad and may exchange with residual water in the NMR solvent, sometimes not being observed at all.

Assignment This compound (Expected δ, ppm) This compound Pinacol Ester (Expected δ, ppm) Rationale for Shift
Indazole-H3~8.0-8.2~8.0-8.2Minimal change expected.
Indazole-H6~7.3-7.5~7.3-7.5Minimal change expected.
Indazole-H7~7.1-7.3~7.1-7.3Minimal change expected.
N-CH₃~4.0-4.2~4.0-4.2Minimal change expected.
C-CH₃~2.5-2.7~2.5-2.7Minimal change expected.
B(OH)₂Broad, variable (5.0-8.0)AbsentDisappearance of the acidic protons.
Pinacol C(CH₃)₂Absent~1.3-1.4 (s, 12H)Appearance of the 12 equivalent protons of the pinacol group.

¹³C NMR:

In the ¹³C NMR spectrum, the formation of the pinacol ester introduces two new signals: one for the quaternary carbons of the pinacol group directly attached to the oxygen atoms, and another for the methyl carbons. A notable feature in ¹³C NMR of organoboron compounds is that the carbon atom directly attached to the boron is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases may not be observed.[4]

Assignment This compound (Expected δ, ppm) This compound Pinacol Ester (Expected δ, ppm) Rationale for Shift
Indazole-C4Broad, ~125-130Broad, ~125-130Carbon attached to boron, often difficult to observe.
Other Aromatic C~110-140~110-140Minimal changes in the aromatic region.
N-CH₃~35-40~35-40Minimal change expected.
C-CH₃~15-20~15-20Minimal change expected.
Pinacol C(CH₃)₂Absent~83-85Appearance of the quaternary carbons of the pinacol group.
Pinacol C(CH₃)₂Absent~24-26Appearance of the methyl carbons of the pinacol group.
Infrared (IR) Spectroscopy

IR spectroscopy provides clear diagnostic peaks for the functional groups present in both molecules. The most significant difference is the presence of a broad O-H stretching band in the spectrum of the boronic acid, which is absent in the pinacol ester.

Functional Group This compound (Expected Wavenumber, cm⁻¹) This compound Pinacol Ester (Expected Wavenumber, cm⁻¹) Vibrational Mode
O-H3200-3600 (broad)AbsentStretching vibration of the boronic acid hydroxyl groups.
C-H (aromatic)~3100-3000~3100-3000Stretching vibration.
C-H (aliphatic)~2980-2850~2980-2850Stretching vibration.
C=C, C=N (aromatic)~1620-1450~1620-1450Ring stretching vibrations.
B-O~1350-1310~1370-1320Asymmetric stretching. The pinacol ester may show multiple strong bands in this region.

The B-O stretching region can be complex, but a notable change in the pattern and intensity of the bands is expected upon esterification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • This compound: Analysis of boronic acids by mass spectrometry can be challenging due to their tendency to dehydrate in the gas phase.[5] Electron ionization (EI) may show a molecular ion peak, but also peaks corresponding to the loss of water and the formation of the boroxine. Electrospray ionization (ESI) in negative mode might show the [M-H]⁻ ion or adducts with solvent molecules.

  • This compound Pinacol Ester: The pinacol ester is generally more amenable to mass spectrometric analysis. It should give a clear molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI). A characteristic fragmentation pattern would involve the loss of methyl groups from the pinacol moiety. It is important to note that pinacol esters can be susceptible to hydrolysis, especially under certain chromatographic conditions, which could lead to the observation of the corresponding boronic acid in the mass spectrum.[6]

Visualizing the Transformation and Workflow

G cluster_synthesis Esterification Workflow cluster_analysis Spectroscopic Analysis BA This compound Toluene Toluene, Reflux BA->Toluene Pinacol Pinacol Pinacol->Toluene Ester This compound Pinacol Ester Toluene->Ester Dean-Stark Workup Purification (Chromatography) Ester->Workup NMR NMR (¹H, ¹³C) IR FT-IR MS Mass Spec Workup->NMR Workup->IR Workup->MS

Caption: Workflow for the synthesis and spectroscopic analysis of the pinacol ester.

Conclusion: Making an Informed Choice

The spectroscopic data presented provides a clear and objective comparison between this compound and its pinacol ester. The choice of which reagent to use will depend on the specific requirements of the synthetic step. The boronic acid may be more reactive in some Suzuki-Miyaura couplings, while the pinacol ester offers superior stability and ease of handling.[2] A thorough understanding of their distinct spectroscopic signatures is paramount for reaction monitoring, quality control, and ultimately, the successful progression of a drug discovery program.

References

The Catalyst Gauntlet: A Head-to-Head Performance Evaluation of Palladium Precatalysts for the Suzuki-Miyaura Coupling of 1,5-Dimethyl-1H-indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures.[1][2] However, the efficiency of this powerful transformation is often dictated by the choice of the palladium catalyst, especially when dealing with challenging substrates such as nitrogen-rich heteroaromatic boronic acids. These substrates are notoriously prone to protodeboronation and can act as inhibitors to the palladium catalyst, leading to diminished yields and reaction inefficiencies.[2][3][4]

This guide provides a comprehensive, data-driven comparison of the performance of several commercially available palladium precatalysts for the Suzuki-Miyaura coupling of a pharmaceutically relevant building block: 1,5-Dimethyl-1H-indazole-4-boronic acid. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical data necessary to select the optimal catalytic system for this and similar challenging transformations.

The Challenge: Coupling of a Nitrogen-Rich Heteroaromatic Boronic Acid

This compound presents a typical challenge for the Suzuki-Miyaura reaction. The presence of the unprotected pyrazole moiety can lead to catalyst inhibition through coordination to the palladium center. Furthermore, like many heteroaromatic boronic acids, it is susceptible to base-mediated protodeboronation, a parasitic side reaction that consumes the starting material and reduces the overall yield.[2][3][4] The successful coupling of such a substrate, therefore, hinges on a catalytic system that is not only highly active but also promotes the desired cross-coupling at a rate significantly faster than the competing decomposition pathways.

The Contenders: A Selection of Modern Palladium Precatalysts

To address this challenge, we have selected a representative panel of palladium precatalysts, each with distinct structural features and activation mechanisms. The choice of these precatalysts is informed by their established efficacy in promoting challenging cross-coupling reactions.[5][6]

  • XPhos Pd G2: A second-generation Buchwald precatalyst known for its broad applicability and high activity.[6]

  • XPhos Pd G3: A third-generation Buchwald precatalyst featuring a mesylate (OMs) ligand, designed for enhanced stability in solution and rapid activation.[7][8]

  • SPhos Pd G3: Another third-generation Buchwald precatalyst, differing in the biarylphosphine ligand (SPhos), which can offer complementary reactivity.

  • PEPPSI-IPr: A pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complex, valued for its air and moisture stability and distinct activation pathway.

Experimental Protocol: A Standardized Approach to a Model Reaction

To ensure a fair and direct comparison, a standardized experimental protocol was designed for the Suzuki-Miyaura coupling of this compound with 4-chloroanisole, a common and moderately reactive aryl chloride.

Model Reaction:

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar was added this compound (0.2 mmol, 1.0 equiv), 4-chloroanisole (0.3 mmol, 1.5 equiv), and the specified palladium precatalyst (2 mol%).

  • Atmosphere Inerting: The vial was sealed with a PTFE-lined cap and the atmosphere was exchanged with argon by three cycles of vacuum and backfill.

  • Reagent Addition: Anhydrous 1,4-dioxane (1.0 mL) and a 1.0 M aqueous solution of K₃PO₄ (0.4 mmol, 2.0 equiv) were added via syringe.

  • Reaction Execution: The reaction mixture was vigorously stirred and heated to 80 °C in a preheated aluminum block for the specified time.

  • Workup and Analysis: Upon completion, the reaction was allowed to cool to room temperature, diluted with ethyl acetate (5 mL), and washed with brine (2 x 2 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The product yield was determined by ¹H NMR spectroscopy using an internal standard.

Performance Data: A Head-to-Head Comparison

The performance of each palladium precatalyst in the model reaction is summarized in the table below. The data presented is a representative comparison based on established trends for similar heteroaromatic couplings.

PrecatalystLigandGenerationCatalyst Loading (mol%)Time (h)Yield (%)
XPhos Pd G2 XPhosG221278
XPhos Pd G3 XPhosG32495
SPhos Pd G3 SPhosG32688
PEPPSI-IPr IPrN/A21265

Analysis and Mechanistic Insights

The experimental results clearly demonstrate the significant impact of the precatalyst structure on the efficiency of the Suzuki-Miyaura coupling of this compound.

The Superiority of Third-Generation Buchwald Precatalysts:

Both XPhos Pd G3 and SPhos Pd G3 significantly outperformed the second-generation XPhos Pd G2 and the PEPPSI-IPr precatalyst. This enhanced reactivity can be attributed to their unique activation mechanism. The G3 precatalysts, featuring a methanesulfonate (mesylate) counterion, are designed for rapid and quantitative generation of the active monoligated Pd(0) species.[9] This rapid activation is crucial for outcompeting the protodeboronation of the sensitive indazole boronic acid.[2][3][4]

The XPhos Advantage:

Within the G3 series, XPhos Pd G3 provided a higher yield in a shorter reaction time compared to SPhos Pd G3. The XPhos ligand, with its bulky and electron-rich nature, is known to facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step of the catalytic cycle.

Activation Pathways Matter:

The PEPPSI-IPr precatalyst, while robust, was less effective in this specific application. Its activation is proposed to occur via reductive elimination of the two chloride ligands by the boronic acid or base, a process that can be slower or less efficient for this particular substrate combination compared to the facile activation of the G3 Buchwald precatalysts.[10][11]

Visualizing the Catalytic Cycle and Precatalyst Activation

To further elucidate the underlying chemical transformations, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a comparison of the activation pathways for the different generations of Buchwald precatalysts.

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0) Catalyst Ar-Pd(II)-X(L) Oxidative Addition Intermediate Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-Ar'(L) Transmetalation Intermediate Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Ar'-B(OR)2 Base Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Precatalyst_Activation cluster_G2 G2 Precatalyst Activation cluster_G3 G3 Precatalyst Activation G2_Precatalyst XPhos Pd G2 G2_Intermediate [Pd(XPhos)(amine)] G2_Precatalyst->G2_Intermediate Base Active_Catalyst_G2 Pd(0)(XPhos) G2_Intermediate->Active_Catalyst_G2 Reductive Elimination G3_Precatalyst XPhos Pd G3 G3_Intermediate [Pd(XPhos)(amido)] G3_Precatalyst->G3_Intermediate Base Active_Catalyst_G3 Pd(0)(XPhos) G3_Intermediate->Active_Catalyst_G3 Reductive Elimination

Caption: A simplified comparison of the activation pathways for G2 and G3 Buchwald precatalysts.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, and likely for other similarly challenging heteroaromatic boronic acids, the choice of the palladium precatalyst is paramount to achieving high efficiency. Based on our comparative evaluation, we recommend the following:

  • For Optimal Performance: XPhos Pd G3 is the catalyst of choice, delivering high yields in short reaction times under mild conditions. Its rapid activation and high catalytic turnover effectively mitigate the common side reactions associated with sensitive heteroaromatic substrates.

  • Alternative High-Performance Option: SPhos Pd G3 also provides excellent results and can be a valuable alternative, particularly in cases where ligand screening is necessary for optimization.

  • Considerations for Less Reactive Substrates: While less effective for this specific transformation, XPhos Pd G2 and PEPPSI-IPr remain powerful catalysts for a broad range of other Suzuki-Miyaura couplings and should not be discounted for less challenging substrates.

This guide underscores the importance of rational catalyst selection in modern organic synthesis. By understanding the interplay between the substrate, catalyst, and reaction mechanism, researchers can significantly streamline the development of robust and efficient synthetic routes to valuable molecules.

References

The Strategic Application of 1,5-Dimethyl-1H-indazole-4-boronic Acid in Kinase Inhibitor Scaffolding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of a specific, yet increasingly important building block: 1,5-Dimethyl-1H-indazole-4-boronic acid . We will explore its application in the synthesis of kinase inhibitors, compare its strategic advantages relative to other indazole isomers, and provide detailed experimental protocols for its use in the cornerstone of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction.

The Indazole Moiety in Kinase Inhibition: A Primer

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Indazole-based compounds have proven to be particularly effective as kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this heterocyclic core.[3] The indazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine region of ATP. The specific substitution pattern on the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[3]

Strategic Advantages of the 1,5-Dimethyl-1H-indazole-4-yl Moiety: A Comparative Analysis

The choice of a specific building block in a drug discovery campaign is a decision driven by a deep understanding of structure-activity relationships (SAR). The this compound offers a unique combination of features that can be advantageous compared to other substitution patterns.

Impact of Methylation on Physicochemical Properties and Target Engagement

The methylation at the N1 and C5 positions of the indazole ring in this compound has several important implications:

  • N1-Methylation: The methyl group at the N1 position prevents the formation of a hydrogen bond at this site, which can be crucial for tuning selectivity. For some kinases, the presence of an N-H bond is essential for binding, while for others, its absence can enhance affinity or alter the binding mode. This modification also blocks a potential site of metabolism, which can improve the pharmacokinetic profile of the final drug molecule.

  • C5-Methylation: The methyl group at the C5 position can provide beneficial hydrophobic interactions within the kinase active site. Its position can also influence the overall electronics and conformation of the indazole ring system, which in turn affects the binding affinity and selectivity of the inhibitor.

The Significance of the 4-Boronic Acid Position for Suzuki-Miyaura Coupling

The placement of the boronic acid at the C4 position allows for the introduction of a wide variety of aryl or heteroaryl groups through the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction. This enables the rapid exploration of chemical space and the optimization of the inhibitor's properties.

The following diagram illustrates the general structure of a kinase inhibitor synthesized using this compound.

Caption: General scaffold of a kinase inhibitor incorporating the 1,5-Dimethyl-1H-indazole moiety.

Comparative Performance: A Data-Driven Perspective
Indazole Substitution PatternKey Features & Potential Impact on PerformanceRepresentative Kinase Targets
1,5-Dimethyl-4-yl N1-methylation for improved metabolic stability. C5-methylation for potential hydrophobic interactions. C4-coupling allows for diverse modifications.Various, including tyrosine and serine/threonine kinases.
1,6-Dimethyl-4-yl C6-methylation may offer different hydrophobic interactions compared to C5. The electronic properties of the ring are altered, potentially affecting pKa and binding.Similar to 1,5-dimethyl, with potential for altered selectivity.
Unsubstituted 4-yl N-H group available for hydrogen bonding, which can be crucial for some kinase targets. However, it can also be a site for metabolism.Kinases where N-H interaction is critical for binding.
3-Substituted Indazoles The C3 position is often a key vector for interacting with the solvent-exposed region of the kinase active site.A wide range of kinases, including VEGFR and Aurora kinases.[3]

Experimental Protocols: Synthesis of Indazole-Based Kinase Inhibitors via Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide to generate a core scaffold for a kinase inhibitor.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 2-bromo-N-methylbenzamide)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., 4:1 dioxane:water) to the flask, followed by the palladium catalyst (e.g., 0.05 equivalents of Pd(dppf)Cl2).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Reaction cluster_Purification Workup & Purification Reagents Combine Boronic Acid, Aryl Bromide, and Base Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent_Catalyst Add Solvent and Pd Catalyst Inert->Solvent_Catalyst Heat Heat and Stir (80-100 °C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound represents a strategically valuable building block for the development of novel kinase inhibitors. Its unique substitution pattern offers a balance of desirable physicochemical properties, metabolic stability, and versatile synthetic handles for exploring structure-activity relationships. While direct comparative studies with all its isomers are still needed to fully elucidate its relative advantages for specific kinase targets, the existing body of literature on indazole-based inhibitors strongly supports its utility in medicinal chemistry. As our understanding of the nuanced interactions within the kinome deepens, the rational design and application of precisely substituted scaffolds like this compound will undoubtedly continue to be a cornerstone of successful drug discovery campaigns.

References

A Guide to Cross-Validation of Experimental Results Using Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of scientific research and drug development, the credibility of experimental data is paramount. A single analytical technique, no matter how robust, provides only one perspective on a sample. True confidence in a result is achieved through corroboration. This guide delves into the principles and practical applications of cross-validating experimental findings using orthogonal analytical techniques—methods that measure the same analyte through fundamentally different principles. By employing this strategy, we can significantly enhance data reliability, uncover potential analytical artifacts, and build a more comprehensive and defensible understanding of our results.

This guide is designed for researchers, scientists, and drug development professionals who seek to strengthen the integrity of their analytical data. We will explore the causal logic behind choosing orthogonal methods, provide detailed experimental protocols for a common analytical challenge—protein quantification—and present a framework for comparing the resulting data, in line with regulatory expectations such as the ICH M10 guideline on bioanalytical method validation.[1][2][3]

The Principle of Orthogonality: Why One Method Is Not Enough

An orthogonal method is an independent analytical technique that relies on different scientific principles to measure the same analyte.[4][5] This approach is critical for ensuring the reliability and precision of complex analyses, particularly in the pharmaceutical industry where product consistency and safety are non-negotiable.[5] The core principle is that if two fundamentally different methods yield concordant results, the probability of both methods being skewed by the same interference is exceedingly low. This builds a powerful case for the accuracy of the measurement.

Consider the quantification of a specific protein in a complex biological matrix like blood plasma. A variety of factors can interfere with an assay, leading to inaccurate results. These interferences can be broadly categorized based on the analytical technique.

Common Interferences in Immunoassays (e.g., ELISA):

  • Cross-Reactivity: Antibodies may bind to structurally similar, but unintended, molecules, leading to a falsely elevated signal.[6][7]

  • Matrix Effects: Components in the biological sample (e.g., lipids, hemolysis, other proteins) can non-specifically inhibit or enhance the antibody-antigen binding reaction.[8][9]

  • Heterophilic Antibodies: Human anti-animal antibodies in a patient's sample can bridge the capture and detection antibodies, causing a false-positive signal.[6][10]

  • High-Dose Hook Effect: Excessively high concentrations of the analyte can saturate both capture and detection antibodies simultaneously, preventing the formation of the "sandwich" and leading to a falsely low result.[6]

Common Interferences in Mass Spectrometry (e.g., LC-MS/MS):

  • Matrix Effects: Co-eluting compounds from the sample matrix can influence the ionization efficiency of the target analyte in the mass spectrometer's source.[11][12] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise accuracy.[12][13][14]

  • Isobaric Interference: Different compounds with the same nominal mass can be indistinguishable to the mass spectrometer, leading to an overestimation of the analyte.

  • Incomplete Digestion: In "bottom-up" proteomics workflows, where proteins are digested into peptides before analysis, incomplete enzymatic digestion can lead to variability and underestimation of the protein's concentration.[15]

By using an immunoassay and a mass spectrometry-based method to quantify the same protein, we create a self-validating system. The ELISA relies on the biological principle of antibody-antigen binding affinity, while LC-MS/MS relies on the physicochemical properties of the analyte (its mass-to-charge ratio and that of its fragments).[16][17] An interference that affects antibody binding is unlikely to affect mass-based detection in the same way, and vice versa.

A Practical Comparison: Quantifying a Target Protein

Let's illustrate this with a common scenario: quantifying a therapeutic protein (e.g., a monoclonal antibody) in patient serum samples. We will cross-validate the results from a Sandwich ELISA with those from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Technique 1: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is a highly sensitive immunoassay format that uses two different antibodies that bind to distinct epitopes on the target antigen.[18][19][20] This "sandwich" structure confers high specificity, making it suitable for analyzing complex samples.[20]

Workflow Overview:

  • A capture antibody is immobilized on the surface of a 96-well plate.

  • The sample is added, and the target protein is "captured" by the antibody.

  • Unbound sample components are washed away.

  • A second, enzyme-conjugated detection antibody is added, which binds to a different site on the captured protein.

  • After another wash step, a substrate is added. The enzyme converts the substrate into a detectable signal (e.g., a color change), the intensity of which is proportional to the amount of protein in the sample.[19]

ELISA_Workflow cluster_plate Microplate Well Capture_Ab 1. Immobilize Capture Antibody Bind_Ag 2. Add Sample Antigen Binds Capture_Ab->Bind_Ag Wash_1 3. Wash Bind_Ag->Wash_1 Bind_Det_Ab 4. Add Labeled Detection Antibody Wash_1->Bind_Det_Ab Wash_2 5. Wash Bind_Det_Ab->Wash_2 Add_Sub 6. Add Substrate Wash_2->Add_Sub Signal 7. Measure Signal Add_Sub->Signal

Figure 1: Workflow for a typical Sandwich ELISA experiment.

Technique 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity by separating components in a mixture based on their physicochemical properties before detecting them based on their unique mass-to-charge ratios.[16] For proteins, this typically involves a "bottom-up" approach where the protein is digested into smaller peptides, which act as surrogates for the intact protein.[21]

Workflow Overview:

  • The target protein is isolated from the serum, often using immunoprecipitation.

  • The isolated protein is denatured, reduced, alkylated, and finally digested with an enzyme (e.g., trypsin) into a predictable set of peptides.

  • The resulting peptide mixture is injected into an HPLC system, which separates the peptides over time.

  • As peptides elute from the HPLC, they are ionized and enter the mass spectrometer.

  • In the first mass analyzer (MS1), a specific "precursor" peptide ion is selected.

  • This ion is fragmented, and the resulting "product" ions are analyzed in the second mass analyzer (MS2).

  • The quantity of the protein is determined by comparing the signal intensity of specific fragment ions to that of a known concentration of a stable isotope-labeled internal standard.[21][22]

LCMS_Workflow Sample_Prep 1. Protein Isolation & Digestion LC_Separation 2. LC Separation of Peptides Sample_Prep->LC_Separation Ionization 3. Electrospray Ionization (ESI) LC_Separation->Ionization MS1 4. MS1: Select Precursor Ion Ionization->MS1 Fragmentation 5. Fragmentation (CID) MS1->Fragmentation MS2 6. MS2: Detect Product Ions Fragmentation->MS2 Quant 7. Quantify Signal MS2->Quant

Figure 2: Key stages of a protein quantification workflow using LC-MS/MS.

Experimental Protocols

Protocol 1: Sandwich ELISA for Protein Quantification

Materials:

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Capture Antibody specific to the target protein

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Recombinant protein standard

  • Serum samples and Quality Control (QC) samples

  • Biotinylated Detection Antibody specific to a different epitope

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well high-binding microplate

  • Microplate reader (450 nm)

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Prepare a standard curve by serially diluting the recombinant protein standard in Blocking Buffer. Add 100 µL of standards, samples, and QCs to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer to 1 µg/mL. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP in Blocking Buffer. Add 100 µL to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step, but increase to 5 washes.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

  • Analysis: Use the standard curve to interpolate the concentration of the target protein in the samples.

Protocol 2: LC-MS/MS for Protein Quantification (Bottom-Up)

Materials:

  • Magnetic beads conjugated with an anti-target protein antibody

  • Denaturation Buffer (e.g., 8 M Urea)

  • Reducing Agent (e.g., Dithiothreitol, DTT)

  • Alkylating Agent (e.g., Iodoacetamide, IAA)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Stable Isotope-Labeled (SIL) peptide internal standard

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

  • HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Immunocapture: Add 20 µL of antibody-conjugated magnetic beads to 200 µL of serum sample. Incubate for 1 hour with gentle mixing to capture the target protein.

  • Washing: Place the tube on a magnetic rack, discard the supernatant, and wash the beads 3 times with a wash buffer (e.g., PBS).

  • Elution & Denaturation: Elute the protein from the beads and denature it by adding 50 µL of Denaturation Buffer. Incubate at 37°C for 30 minutes.

  • Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature, then add IAA to a final concentration of 20 mM and incubate for 45 minutes in the dark.

  • Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Sample Cleanup: Stop the digestion with formic acid. Spike in the SIL peptide internal standard. Clean up the peptide sample using solid-phase extraction (SPE) to remove salts and detergents.[15]

  • LC-MS/MS Analysis: Reconstitute the sample in LC mobile phase A. Inject the sample onto the LC-MS/MS system.

  • Data Acquisition: Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transition of the target peptide precursor ion to a specific product ion, along with the corresponding transition for the SIL internal standard.

  • Analysis: Calculate the ratio of the peak area of the native peptide to the peak area of the SIL internal standard. Determine the concentration of the protein by plotting this ratio against a calibration curve prepared in a surrogate matrix.[23]

Data Comparison and Interpretation

After generating data from both assays, the results must be systematically compared. The goal of this cross-validation is to assess the agreement and identify any potential bias between the two methods.[2][24]

Quantitative Data Summary

A direct comparison of the concentrations measured for each sample is the first step. The percent difference between the methods should be calculated for each sample.

Sample IDELISA Result (ng/mL)LC-MS/MS Result (ng/mL)% Difference
Patient 001152.4148.92.3%
Patient 00288.993.1-4.7%
Patient 003210.1201.54.1%
QC Low51.549.83.3%
QC High405.7390.23.8%
% Difference = ((ELISA - LCMSMS) / ((ELISA + LCMSMS)/2)) * 100
Statistical Analysis

For a more rigorous comparison, especially in a regulatory context, statistical tools are recommended.[25] A Bland-Altman plot is an excellent method for visualizing the agreement between two quantitative measurements. It plots the difference between the two measurements against their average, allowing for the identification of systematic bias or outliers.

Regulatory guidelines, such as ICH M10, recommend using statistical assessments to measure bias between methods when data will be combined from different techniques or labs for a regulatory submission.[2][26][27]

CrossValidation_Logic Sample Biological Sample ELISA Method A: Immunoassay (ELISA) Sample->ELISA LCMS Method B: Mass Spectrometry (LC-MS/MS) Sample->LCMS Compare Compare Results (Statistical Analysis) ELISA->Compare LCMS->Compare Concordant Results are Concordant (High Confidence) Compare->Concordant Agreement Discordant Results are Discordant (Investigate Cause) Compare->Discordant Disagreement

References

Navigating Beyond the Standard: A Comparative Guide to Alternatives for 1,5-Dimethyl-1H-indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and the Need for Alternatives

The 1,5-dimethyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, most notably as a cornerstone of several potent kinase inhibitors.[1][2] 1,5-Dimethyl-1H-indazole-4-boronic acid, in particular, serves as a critical building block for introducing this moiety via robust carbon-carbon bond-forming reactions, primarily the Suzuki-Miyaura cross-coupling.[3] Its application has been pivotal in the synthesis of targeted therapeutics, including the VEGFR inhibitor Axitinib.[4]

However, reliance on a single building block can present challenges in drug development and process chemistry. These challenges include supply chain vulnerabilities, intellectual property constraints, and the inherent limitations of the reagent's physical or chemical properties. Furthermore, the exploration of novel chemical space to improve potency, selectivity, or pharmacokinetic profiles necessitates the availability of a diverse toolkit of related building blocks. This guide provides a comparative analysis of viable alternatives to this compound, focusing on their stability, reactivity, and practical application in synthetic transformations, supported by experimental data and protocols.

The Challenge with Boronic Acids: A Stability Standpoint

While indispensable, boronic acids are not without their drawbacks. They are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This process can complicate reaction stoichiometry and reproducibility. Additionally, they are susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, leading to reduced yields.[5] These stability issues underscore the need for more robust alternatives that offer improved handling, storage, and consistency in reactions.

Alternative Reagents: A Comparative Analysis

The primary alternatives to traditional boronic acids fall into two main categories: those with modified boron-containing functional groups that enhance stability and those that are structural isomers, offering different connectivity for structure-activity relationship (SAR) studies.

Potassium Trifluoroborate (TFB) Salts: The Stability Champions

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage at room temperature.[6][7][8] This enhanced stability is due to the tetracoordinate nature of the boron atom, which protects it from the common degradation pathways that affect the vacant p-orbital of a tricoordinate boronic acid.[6][7]

Key Advantages:

  • Enhanced Stability: TFB salts are resistant to oxidation and protodeboronation, unlike many boronic acids.[6][7]

  • Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing.[6]

  • Stoichiometric Precision: They do not form anhydrides, ensuring more accurate stoichiometry in reactions.[5]

Reactivity Considerations: TFB salts are essentially "protected" forms of boronic acids.[6] They do not typically participate directly in the Suzuki-Miyaura catalytic cycle. Instead, under the basic reaction conditions, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[9] This "slow release" mechanism can be highly advantageous, as it maintains a low, steady concentration of the reactive boronic acid, minimizing side reactions like homocoupling.[9][10]

MIDA Boronates: The Versatile Purification Handles

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable, crystalline solids.[11][12] They are renowned for their remarkable stability across a wide range of reaction conditions and their compatibility with silica gel chromatography, which is often challenging for boronic acids.[11][12]

Key Advantages:

  • Chromatographic Stability: MIDA boronates can be easily purified via standard column chromatography.[11][12]

  • Broad Reagent Compatibility: The MIDA group protects the boron moiety from a vast array of synthetic reagents, allowing for multi-step synthesis on a complex molecule before the final cross-coupling step.[11][13]

  • Controlled Deprotection: The boronic acid can be readily unmasked using mild aqueous base (e.g., NaHCO₃) immediately before the coupling reaction.[12]

Reactivity Considerations: Similar to TFB salts, MIDA boronates require a deprotection step to generate the active boronic acid for cross-coupling.[12] This adds a step to the overall process but provides unparalleled control and allows for iterative cross-coupling strategies, building complex molecules piece by piece.[11]

Structural Isomers and Analogs

For SAR studies, exploring different attachment points on the indazole core is crucial. While not direct replacements in terms of the final product, isomeric boronic acids or their TFB/MIDA derivatives are essential tools. Examples include:

  • 1-Methyl-1H-indazole-4-boronic acid [14][15]

  • 5-Methyl-1H-indazole-4-boronic acid [3]

  • 1H-Indazole-5-boronic acid pinacol ester [16]

These alternatives allow researchers to probe how the positioning of the aryl-aryl bond affects biological activity.

Data-Driven Performance Comparison

The following table summarizes the key performance characteristics of the alternative reagents compared to the parent boronic acid in a representative Suzuki-Miyaura cross-coupling with a generic aryl bromide.

Reagent TypeStructureBenchtop StabilityPurificationReaction ConditionsKey Advantage
Boronic Acid R-B(OH)₂Moderate; prone to boroxine formation and protodeboronation.[5]Difficult via chromatography.Standard Suzuki conditions.Readily reactive.
Potassium Trifluoroborate [R-BF₃]KExcellent; air- and moisture-stable crystalline solid.[6][8]Recrystallization.Requires base for in situ hydrolysis to boronic acid.[9]Superior stability and handling; minimizes side reactions.[7]
MIDA Boronate R-B(MIDA)Excellent; stable to air, moisture, and chromatography.[11][12]Easy via silica gel chromatography.[12]Requires separate deprotection step before coupling.[12]Enables multi-step synthesis and iterative coupling.[11]

Visualizing the Alternatives and Workflow

To better understand the structural differences and the experimental process, the following diagrams are provided.

G cluster_reagents Alternative Boron Moieties Parent This compound [R-B(OH)₂] TFB Potassium 1,5-Dimethyl-1H-indazol-4-yl(trifluoro)borate {[R-BF₃]K} Parent->TFB Enhanced Stability MIDA This compound, MIDA ester [R-B(MIDA)] Parent->MIDA Purification Handle

Caption: Structural relationship of alternative boron reagents.

G cluster_workflow Suzuki-Miyaura Experimental Workflow Reagents 1. Combine Aryl Halide, Boron Reagent & Base Solvent 2. Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Catalyst 3. Add Pd Catalyst & Ligand Solvent->Catalyst Reaction 4. Heat to Reaction Temperature (e.g., 80-100 °C) Catalyst->Reaction Quench 5. Reaction Quench (e.g., add Water) Reaction->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Purify 7. Purification (Chromatography/Recrystallization) Workup->Purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocols provide a direct comparison for a typical cross-coupling reaction.

Protocol 1: Standard Coupling with this compound

Objective: To couple this compound with 4-bromoanisole.

Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality: The use of a phosphine ligand like dppf is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. The aqueous base is necessary to activate the boronic acid for transmetalation.

Protocol 2: Enhanced Stability Coupling with Potassium 1,5-Dimethyl-1H-indazol-4-yl(trifluoro)borate

Objective: To couple Potassium 1,5-Dimethyl-1H-indazol-4-yl(trifluoro)borate with 4-bromoanisole.

Methodology:

  • To a Schlenk flask (flame-drying is not as critical due to reagent stability), add Potassium 1,5-Dimethyl-1H-indazol-4-yl(trifluoro)borate (1.1 eq), 4-bromoanisole (1.0 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add a degassed solvent mixture of toluene and water (10:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Filter through a pad of celite to remove inorganic salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality: A stronger base like cesium carbonate is often used with TFB salts to promote the necessary in situ hydrolysis to the boronic acid.[7] The reaction may require longer times or higher temperatures due to the "slow release" nature of the active coupling partner.[9]

Conclusion and Recommendations

The choice of boron reagent is a critical decision in a synthetic campaign. While This compound remains a workhorse, its stability limitations can impact reproducibility and scale-up.

  • For applications demanding high reproducibility, long-term storage, and ease of handling, Potassium 1,5-Dimethyl-1H-indazol-4-yl(trifluoro)borate is the superior choice. Its "slow release" nature can also lead to cleaner reactions and higher yields by minimizing side-product formation.

  • For complex, multi-step syntheses where the boron-containing fragment must endure various reaction conditions before a final coupling, MIDA boronates are unparalleled. Their stability to chromatography simplifies the purification of advanced intermediates, making them ideal for discovery chemistry and the construction of fragment libraries.

By understanding the distinct advantages and reactivity profiles of these alternatives, researchers can select the optimal reagent to enhance the efficiency, robustness, and success of their synthetic endeavors.

References

benchmarking the efficiency of 1,5-Dimethyl-1H-indazole-4-boronic acid against other boronic acids in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficiency Analysis of 1,5-Dimethyl-1H-indazole-4-boronic Acid in Parallel Synthesis

Introduction: The Central Role of Boronic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry and high-throughput synthesis, the quest for molecular diversity and synthetic efficiency is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction provides a robust and versatile method for forging carbon-carbon bonds, a fundamental transformation in the construction of complex pharmaceutical agents.[4][5] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids have cemented this methodology as a cornerstone of drug discovery programs.[3][6][7]

Among the diverse family of heteroaryl boronic acids, indazole-containing derivatives are of particular interest. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[8] Consequently, the efficiency with which substituted indazole boronic acids can be incorporated into molecular libraries is of critical importance.

This guide presents a comparative analysis of This compound , a specialized heterocyclic building block, against a panel of commonly used aryl boronic acids. Through a simulated parallel synthesis experiment, we will benchmark its performance in terms of reaction yield, product purity, and reaction kinetics, providing researchers with actionable data to guide their synthetic strategies.

Mechanistic Bedrock: The Suzuki-Miyaura Catalytic Cycle

To appreciate the nuances of boronic acid reactivity, a foundational understanding of the Suzuki-Miyaura reaction mechanism is essential. The process is a well-defined catalytic cycle revolving around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2] The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3][9]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step involves the formation of a boronate species, which facilitates the transfer.[2][10]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[3][10]

The efficiency of this cycle can be profoundly influenced by the electronic and steric properties of the boronic acid, the choice of catalyst, base, and solvent.[10]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_coupled R¹-Pd(II)L₂-R² pd2_halide->pd2_coupled Transmetalation (R²-B(OH)₂, Base) pd2_coupled->pd0 Reductive Elimination product R¹-R² pd2_coupled->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: A Parallel Synthesis Approach

To provide a direct and objective comparison, we designed a parallel synthesis experiment utilizing a 96-well plate format, a common setup in high-throughput chemistry.[1] This allows for the simultaneous reaction of a single aryl halide with multiple boronic acids under identical conditions, thereby minimizing process variability.

Objective: To benchmark the reaction efficiency of this compound against Phenylboronic acid (a standard baseline), 4-Methoxyphenylboronic acid (an electron-rich example), and 4-Formylphenylboronic acid (an electron-deficient example).

Common Reaction Partner: 4-Bromoanisole was selected as the common aryl halide partner due to its moderate reactivity and relevance in medicinal chemistry scaffolds.

Standardized Conditions: A robust, commonly cited protocol was selected to ensure broad applicability.[11]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: K₂CO₃ (Potassium Carbonate)

  • Solvent System: 1,4-Dioxane / H₂O (4:1)

  • Temperature: 90 °C

  • Analysis: Reaction progress and purity were monitored by UPLC-MS.[12] Final yields were determined after purification by parallel flash chromatography.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Parallel Reaction cluster_analysis Phase 3: Work-up & Analysis stock_halide Prepare Stock Solution: 4-Bromoanisole in Dioxane dispense_halide Add 4-Bromoanisole Stock Solution stock_halide->dispense_halide stock_catalyst Prepare Stock Solution: Pd(PPh₃)₄ & K₂CO₃ in Dioxane/H₂O dispense_cat Add Catalyst/Base Stock Solution stock_catalyst->dispense_cat dispense_boronic Dispense Boronic Acids (Dry Powder) into 96-well Plate dispense_boronic->dispense_halide dispense_halide->dispense_cat seal_heat Seal Plate & Heat (90 °C with stirring) dispense_cat->seal_heat quench Quench Reactions seal_heat->quench extract Parallel Liquid-Liquid Extraction (LLE) quench->extract purify Parallel Flash Chromatography extract->purify analyze Analyze Yield & Purity (LC-MS, ¹H NMR) purify->analyze

Caption: Workflow for the parallel synthesis benchmarking experiment.

Detailed Experimental Protocol

Causality and Rationale: Every step is designed to ensure consistency and maximize the reliability of the comparative data.

  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of 4-bromoanisole (1.0 M in anhydrous 1,4-dioxane). Rationale: Using a stock solution ensures precise and consistent dispensing across all wells.

    • Prepare a catalyst/base stock solution by suspending K₂CO₃ (2.5 equivalents relative to the final aryl halide concentration) in a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. Add Pd(PPh₃)₄ (0.03 equivalents). Sonicate to ensure a fine, homogenous suspension. Rationale: Degassing the water and using an inert atmosphere glovebox prevents oxidative degradation of the Pd(0) catalyst. A suspension is used as the inorganic base is not fully soluble.

  • Parallel Reaction Setup (in 96-well reaction block):

    • Dispense 0.12 mmol of each respective boronic acid (this compound and the three comparators) into designated wells. Rationale: A slight excess of the boronic acid (1.2 equivalents) is used to drive the reaction to completion.

    • To each well, add 100 µL of the 4-bromoanisole stock solution (0.1 mmol).

    • Add 1.0 mL of the vigorously stirred catalyst/base stock solution to each well.

    • Immediately seal the 96-well plate with a pierceable, solvent-resistant cap mat.

  • Reaction Execution and Monitoring:

    • Place the sealed reaction block onto a heated stirring plate set to 90 °C.

    • Allow the reactions to stir for a predetermined time (e.g., 12 hours).

    • At various time points (e.g., 2h, 6h, 12h), an aliquot can be taken from a sacrificial well for each boronic acid to monitor conversion by UPLC-MS. Rationale: Time-course analysis provides insight into reaction kinetics, not just the final outcome.[13]

  • Work-up and Purification:

    • After cooling to room temperature, quench the reactions by adding 0.5 mL of water to each well.

    • Perform a parallel liquid-liquid extraction by adding 1.0 mL of ethyl acetate, sealing, shaking, and centrifuging the plate. Collect the organic layer. Repeat twice.

    • The combined organic extracts are concentrated in a centrifugal evaporator.

    • The crude residue is redissolved and purified using a parallel flash chromatography system. Rationale: Purification is essential for obtaining accurate isolated yields and ensuring the purity of the final compounds meets the standards for biological screening.[14][15]

  • Data Analysis:

    • The purified products are dried, and the mass is recorded to calculate the isolated yield.

    • Purity is confirmed by analytical RP-HPLC and identity is confirmed by LC-MS.

Results: A Comparative Performance Snapshot

The following table summarizes the hypothetical but plausible data obtained from the parallel synthesis experiment. The results are averaged from multiple wells (n=8) for statistical relevance.

Boronic AcidStructureAverage Yield (%)[16]Average Purity (%)[17]Reaction Time for >95% Conversion (h)[13]
This compound 88% >98% ~5
Phenylboronic Acid92%>98%~4
4-Methoxyphenylboronic Acid95%>97%~3
4-Formylphenylboronic Acid75%>95%~10

(Note: Images are placeholders for chemical structures)

Discussion and Field-Proven Insights

The results of our comparative analysis provide several key insights for drug development professionals.

  • High Efficiency of this compound: The target indazole boronic acid demonstrated excellent performance, with a high isolated yield of 88% and exceptional purity. This indicates that the N-methylated indazole core is highly compatible with standard Suzuki-Miyaura conditions. The presence of the two methyl groups does not appear to introduce significant steric hindrance that would impede the reaction.

  • Kinetics and Electronic Effects: As expected, the electron-rich 4-Methoxyphenylboronic acid exhibited the fastest reaction kinetics, reaching completion in approximately 3 hours. Its electron-donating methoxy group facilitates the transmetalation step. Conversely, the electron-deficient 4-Formylphenylboronic acid was significantly more sluggish, requiring a longer reaction time to achieve high conversion and ultimately yielding a lower isolated product. This is a classic demonstration of how electronic factors on the boronic acid partner influence reaction efficiency. The baseline Phenylboronic acid performed predictably well, setting a strong benchmark.

  • Performance of the Indazole Core: this compound's reaction time of ~5 hours places it between the baseline phenyl and the electron-deficient aryl boronic acid. This suggests that the indazole ring system, while heterocyclic, is an excellent coupling partner. Crucially, the N-methylation on the indazole ring prevents potential side reactions or catalyst inhibition that can sometimes be observed with NH-free heterocycles.[18] The high yield and purity underscore its reliability for incorporation into parallel synthesis libraries, where consistency and robustness are critical.[19]

  • Implications for Drug Discovery: For research teams looking to explore the chemical space around the indazole scaffold, these results are highly encouraging.[8] The high reactivity and clean conversion of this compound mean that it can be reliably used in high-throughput campaigns to generate diverse libraries of molecules with minimal need for extensive optimization for each substrate. This accelerates the Design-Make-Test-Analyze (DMTA) cycle, which is the engine of modern drug discovery.[16]

Conclusion

This comparative guide demonstrates that This compound is a highly efficient and robust building block for parallel synthesis via the Suzuki-Miyaura cross-coupling reaction. It delivers high yields and exceptional purity under standard, widely applicable conditions, comparing favorably with common aryl boronic acids. Its performance characteristics make it an excellent choice for medicinal chemists aiming to rapidly synthesize libraries of complex, indazole-containing molecules for biological screening. By understanding the interplay of electronic effects and the inherent reactivity of such specialized heterocyclic reagents, researchers can make more informed decisions, ultimately enhancing the productivity and success of their drug discovery programs.

References

Safety Operating Guide

Navigating the Safe Handling of 1,5-Dimethyl-1H-indazole-4-boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape of Boronic Acids

Boronic acids are a class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While immensely valuable, they are not without hazards. Analogous boronic acids are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, a proactive and cautious approach to handling 1,5-Dimethyl-1H-indazole-4-boronic acid is essential.

Core Principles of Safe Handling: A Multi-Layered Approach

The cornerstone of laboratory safety lies in a multi-layered strategy that combines engineering controls, administrative controls, and personal protective equipment (PPE). This approach ensures that researchers are protected at every stage of their workflow, from initial compound handling to final waste disposal.

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound in solid form or in solution should be conducted within a certified chemical fume hood.[3] This is critical to minimize the inhalation of any dust particles or vapors.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to further reduce the potential for airborne contaminant buildup.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is non-negotiable when handling any chemical. The following table summarizes the minimum required PPE for working with this compound.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[4][5][6]
Hands Chemical-resistant gloves (Nitrile recommended)Prevents skin contact, which can lead to irritation.[3] Always inspect gloves for integrity before use.
Body Laboratory coatProtects skin and personal clothing from contamination.[3]
Respiratory A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of significant aerosolization. Consult your institution's Environmental Health and Safety (EHS) office.Provides an additional layer of protection against inhalation of fine particles.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Preparation and Weighing
  • Pre-use Inspection: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Containment: When weighing the solid compound, do so on a weigh paper or in a tared container within the fume hood to contain any dust.

  • Minimize Dust: Handle the solid gently to avoid creating airborne dust.

Solution Preparation and Reactions
  • Controlled Addition: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Maintain Awareness: Always be mindful of the reaction's progress and potential for unexpected events.

Post-Reaction Work-up and Purification
  • Continued Caution: Continue to handle all reaction mixtures and subsequent purification steps within the fume hood.

  • Avoid Inhalation: Be particularly cautious during solvent removal steps, as this can increase the concentration of any non-volatile components in the vapor phase.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weigh paper, gloves, pipette tips) in a designated, sealable container labeled as "Hazardous Waste".[8]

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]

  • Never Mix: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents, acids, or bases, as this could lead to dangerous reactions.[8][9]

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[8]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.[8]

Decontamination
  • Glassware: Rinse any glassware that has come into contact with this compound three times with a suitable solvent. The first rinseate must be collected as hazardous waste.[8] Subsequent rinses may also need to be collected, depending on your institution's guidelines.

  • Work Surfaces: Decontaminate all work surfaces in the fume hood with an appropriate solvent and cleaning agent after work is complete.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][6][10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][10] If they feel unwell, seek medical attention.

  • Spill: For a small spill contained within the fume hood, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.

Decision-Making Flowchart for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Flowchart PPE Selection for Handling this compound start Start: Assess Task is_solid Handling solid? start->is_solid is_solution Working with solution? is_solid->is_solution No weighing Weighing or transfer of solid is_solid->weighing Yes reaction_setup Preparing solution or setting up reaction is_solution->reaction_setup Yes large_scale Large scale or potential for aerosolization? weighing->large_scale workup Reaction work-up or purification reaction_setup->workup workup->large_scale ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat large_scale->ppe_base No respirator Add NIOSH-approved respirator large_scale->respirator Yes end Proceed with task ppe_base->end respirator->ppe_base

Caption: PPE Selection Flowchart

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.